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  • Product: Acrylonitrile-1-13C
  • CAS: 91628-87-4

Core Science & Biosynthesis

Foundational

Technical Guide: Applications of Carbon-13 Labeled Acrylonitrile in Polymer Science

Introduction: The Isotopic Advantage in Macromolecular Design Polyacrylonitrile (PAN) and its copolymers are the backbone of the high-performance carbon fiber industry and essential engineering thermoplastics like SAN (S...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isotopic Advantage in Macromolecular Design

Polyacrylonitrile (PAN) and its copolymers are the backbone of the high-performance carbon fiber industry and essential engineering thermoplastics like SAN (Styrene-Acrylonitrile). However, the performance of these materials—specifically their thermal stability and mechanical modulus—is dictated by sub-nanometer structural features: tacticity and sequence distribution .

Standard proton (


) NMR often fails to resolve these fine structures due to broad line widths and complex coupling constants in viscous polymer solutions or solid states. Carbon-13 (

) labeling of acrylonitrile (AN) provides a hyper-sensitive probe. By enriching specific carbon sites (nitrile, methine, or methylene) above the natural 1.1% abundance, researchers can:
  • Resolve Pentad-Level Tacticity: Unambiguously assign stereochemical sequences (

    
    , 
    
    
    
    ,
    
    
    ) without mathematical deconvolution.
  • Trace Stabilization Mechanisms: Monitor the oxidative cyclization of PAN into carbon fiber precursors in real-time using solid-state NMR (ssNMR).

  • Quantify Copolymer Architecture: Distinguish between blocky and alternating sequences in SAN or AN/Methyl Acrylate systems.

Microstructural Analysis: Tacticity Determination

The stereoregularity of PAN determines its crystallinity and the kinetics of the cyclization reaction during carbon fiber production. The nitrile (


) carbon is the most sensitive reporter of this stereochemistry.
The Nitrile Carbon Probe

In natural abundance


 NMR, the nitrile peak (

ppm) appears as a broad envelope. Using

acrylonitrile, this envelope resolves into distinct multiplets corresponding to pentad sequences (sequences of 5 monomer units).
  • Isotactic (

    
    ):  The cyano groups are on the same side.
    
  • Syndiotactic (

    
    ):  The cyano groups alternate sides.
    
  • Heterotactic (

    
    ):  Random arrangement.
    
Chemical Shift Assignments

The following table summarizes the chemical shift sensitivity of labeled AN units in a homopolymer matrix (DMSO-


 solvent).
Carbon SiteLabel PositionChemical Shift (

, ppm)
Sensitivity LevelStructural Insight
Nitrile

119.0 – 121.0Pentad (mmmr, rmmr, etc.)High-resolution tacticity; most sensitive to long-range order.
Methine

26.5 – 28.0Triad (mm, mr, rr)Backbone configuration; sensitive to solvent effects.
Methylene

32.0 – 34.0Tetrad (mrm, rrr, etc.)Conformational analysis; often overlaps with solvent peaks.

Technical Insight: For precise tacticity analysis, use


acrylonitrile. The nitrile carbon is pendant and experiences distinct magnetic shielding environments based on the orientation of neighbors four units away.

Mechanism Elucidation: Thermal Stabilization of PAN

The conversion of PAN to carbon fiber involves a "stabilization" phase (200–300°C in air), where the linear polymer converts into a thermally stable ladder structure.[1] This is the most critical and debated step in carbon fiber manufacturing.

The Cyclization Controversy

Historically, two mechanisms were proposed:

  • Ladder Polymer Formation: Concerted cyclization of nitrile groups.

  • Crosslinking/Oxidation: Formation of isolated rings and oxygenated species.

Using selectively labeled PAN (e.g., PAN labeled at the nitrile carbon vs. the backbone methine), researchers verified that cyclization initiates at lower temperatures than oxidation and follows an ionic mechanism initiated by acidic comonomers (like itaconic acid).

Visualization of the Stabilization Pathway

The following diagram illustrates the structural evolution confirmed by Solid-State


 NMR studies using labeled precursors.

StabilizationMechanism cluster_NMR 13C NMR Detection Window LinearPAN Linear PAN (Nitrile Pendant) Initiation Initiation (Ionic/Radical) LinearPAN->Initiation Heat (200°C) Cyclization Cyclization (Ladder Structure) Initiation->Cyclization C≡N attack Oxidation Oxidation (Aromatization) Cyclization->Oxidation + O2 (Dehydrogenation) CarbonFiber Turbostratic Carbon Structure Oxidation->CarbonFiber Carbonization (>1000°C)

Figure 1: Mechanistic pathway of PAN stabilization. Labeled


 allows differentiation between the C=N bonds in the ladder structure (Cyclization phase) and C=C bonds formed during aromatization (Oxidation phase).

Experimental Protocols

Synthesis of -Labeled Polyacrylonitrile

This protocol describes the solution polymerization of labeled acrylonitrile to produce a high-molecular-weight polymer suitable for NMR analysis.

Reagents:

  • Monomer:

    
    Acrylonitrile (99 atom % 
    
    
    
    ).
  • Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Initiator: Azobisisobutyronitrile (AIBN).

Workflow:

  • Purification: Pass the labeled acrylonitrile monomer through a column of activated alumina to remove the polymerization inhibitor (e.g., hydroquinone monomethyl ether).

  • Preparation: In a glovebox (nitrogen atmosphere), dissolve the purified monomer in DMSO to achieve a 20% w/v concentration.

  • Initiation: Add AIBN (0.5 wt% relative to monomer).

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which terminates radical chains.

  • Polymerization: Seal the reaction vessel and immerse in a thermostated oil bath at 60°C for 12 hours.

  • Termination & Precipitation: Pour the viscous solution into a 10-fold excess of methanol under vigorous stirring.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 50°C for 24 hours.

Solid-State CP/MAS NMR Characterization

For analyzing stabilized fibers (insoluble networks), Cross-Polarization Magic Angle Spinning (CP/MAS) is required.

Parameters:

  • Instrument: 400 MHz Solid-State NMR Spectrometer.

  • Spinning Rate: 10–15 kHz (to remove chemical shift anisotropy).

  • Contact Time: 2 ms (optimized for efficient cross-polarization from

    
     to 
    
    
    
    ).
  • Pulse Delay: 5 s (ensure full relaxation).

  • Reference: Adamantane (external standard,

    
     ppm).
    

Data Interpretation:

  • 
     ppm:  Unreacted Nitrile groups (Linear PAN).
    
  • 
     ppm:  Imine (
    
    
    
    ) carbons in the cyclized ladder structure.
  • 
     ppm:  Alkene (
    
    
    
    ) carbons arising from dehydrogenation/oxidation.

Copolymer Sequence Distribution

In copolymers like Poly(Acrylonitrile-co-Styrene) (SAN), the distribution of comonomers affects optical clarity and impact resistance.

Using


acrylonitrile, the nitrile peak splits based on the nature of the neighboring units:
  • AAA (Acrylonitrile-Acrylonitrile-Acrylonitrile): Central AN unit in a block.

  • AAS / SAA: Central AN unit at a junction.

  • SAS: Central AN unit isolated between Styrene units.

This allows for the calculation of Reactivity Ratios (


)  with high precision, validating the Bernoullian or Markovian statistical models of the polymerization.

CopolymerSequence cluster_Signals Signal Splitting MonomerFeed Monomer Feed (AN* + Styrene) Polymerization Free Radical Polymerization MonomerFeed->Polymerization NMR_Spectrum 13C NMR Spectrum (Nitrile Region) Polymerization->NMR_Spectrum Triad_AAA AAA Triad (Blocky) NMR_Spectrum->Triad_AAA Triad_AAS AAS Triad (Hetero) NMR_Spectrum->Triad_AAS Triad_SAS SAS Triad (Alternating) NMR_Spectrum->Triad_SAS

Figure 2: Workflow for determining copolymer sequence distribution using labeled acrylonitrile.

References

  • Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy. Source: Die Makromolekulare Chemie (1977) URL:[2][Link]

  • Structural Identification of Polyacrylonitrile during Thermal Treatment by Selective 13C Labeling and Solid-State 13C NMR Spectroscopy. Source: Macromolecules (2014) URL:[3][Link]

  • Analysis of sequence distribution in methyl methacrylate-methyl acrylate copolymers by 13C NMR spectroscopy. Source: Polymer (2001) - Note: Methodology analogously applied to AN copolymers. URL:[Link]

  • Preparation, Stabilization and Carbonization of a Novel Polyacrylonitrile-Based Carbon Fiber Precursor. Source: Polymers (MDPI) URL:[Link][4][5][6]

Sources

Foundational

Difference between Acrylonitrile-1-13C and Acrylonitrile-2-13C

Technical Whitepaper: Isotopic Positioning in Acrylonitrile ( -AN) Executive Summary Acrylonitrile (AN) is a pivotal monomer in polymer chemistry and a reactive electrophile in toxicology. The strategic selection between...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Isotopic Positioning in Acrylonitrile (


-AN) 

Executive Summary

Acrylonitrile (AN) is a pivotal monomer in polymer chemistry and a reactive electrophile in toxicology. The strategic selection between Acrylonitrile-1-


C  and Acrylonitrile-2-

C
is not merely a matter of catalog numbers; it dictates the observability of specific mechanistic pathways.
  • Acrylonitrile-1-

    
    C  labels the nitrile carbon (
    
    
    
    ), serving as a probe for functional group transformations, hydrolysis, and cyanide release mechanisms.
  • Acrylonitrile-2-

    
    C  labels the 
    
    
    
    -methine carbon (
    
    
    ), serving as a non-exchangeable anchor for tracking the carbon backbone during polymerization (tacticity) or metabolic conjugation (Michael addition).

This guide delineates the structural, spectroscopic, and functional differences between these isotopomers to ensure experimental validity.

Structural Definition & Nomenclature

Confusion often arises from the discrepancy between IUPAC nomenclature and colloquial polymer numbering. For the purpose of purchasing and chemical definition, the IUPAC convention is the standard used by major isotope manufacturers (e.g., Sigma-Aldrich, Cambridge Isotope Laboratories).

The Numbering Convention

The nitrile carbon is designated as position 1.

  • Structure:

    
    
    
  • Position 1 (

    
    ):  The carbon of the cyano group.[1]
    
  • Position 2 (

    
    ):  The methine carbon bonded to the nitrile.
    
  • Position 3 (

    
    ):  The terminal methylene carbon.
    
IsotopomerLabel PositionChemical Formula RepresentationPrimary Utility
Acrylonitrile-1-

C
Cyano Group

Metabolic fate of

group; Hydrolysis studies.
Acrylonitrile-2-

C

-Carbon

Backbone stability; Polymer sequence distribution.
Acrylonitrile-3-

C

-Carbon

Terminal addition mechanisms; Steric accessibility.
Visualizing the Isotopic Loci

Acrylonitrile_Structure cluster_0 Isotopomer Targeting C3 C3 (CH2) C2 C2 (CH) C3->C2 Double Bond C1 C1 (CN) C2->C1 Single Bond N N C1->N Triple Bond Target1 Target of Acrylonitrile-1-13C Target1->C1 Target2 Target of Acrylonitrile-2-13C Target2->C2

Figure 1: IUPAC numbering of Acrylonitrile. Note that C1 is the nitrile carbon.

Spectroscopic Differentiation (NMR)

The most immediate difference lies in the


C-NMR chemical shifts and coupling patterns. These values are critical for confirming the identity of the starting material and analyzing reaction products.
Chemical Shift Fingerprint ( )
Carbon PositionApprox.[2][3][4][5][6] Shift (

, ppm)
Signal in 1-

C
Signal in 2-

C
C1 (Nitrile) 119.7 Enhanced Singlet Doublet (

Hz)
C2 (Methine) 107.7 Doublet (

Hz)
Enhanced Singlet
C3 (Methylene) 137.5 Weak SingletDoublet (

Hz)
  • Acrylonitrile-1-

    
    C:  You will observe a massive signal at ~119 ppm. If determining structure of a derivative, look for the loss of this signal (if CN is hydrolyzed) or a shift (if converted to amide/acid).
    
  • Acrylonitrile-2-

    
    C:  The signal appears at ~108 ppm. This carbon is shielded relative to the terminal alkene due to the mesomeric effect of the nitrile group.
    

Expert Insight: In 2-


C analogs, the one-bond coupling constant (

) allows you to detect the presence of the adjacent nitrile group without directly labeling it. If the nitrile is cleaved, this coupling collapses.

Experimental Protocols: Synthesis & Handling

Synthesizing these isotopomers requires distinct precursors. Understanding the synthetic origin helps in troubleshooting impurity profiles (e.g., residual cyanide vs. residual acetaldehyde).

Protocol A: Synthesis of Acrylonitrile-1- C (The Cyanohydrin Route)

Rationale: This method allows the introduction of the label via commercially available


.
  • Precursor Formation: React Ethylene Oxide with Potassium Cyanide-

    
    C (
    
    
    
    ) in aqueous solution at 0°C to form Ethylene Cyanohydrin-1-
    
    
    C
    (
    
    
    ).
    • Note: pH control is vital to prevent polymerization.

  • Dehydration: The cyanohydrin is dehydrated in the liquid phase using a catalyst (e.g., Tin(IV) oxide or Alumina) at 200°C-250°C.

    • Reaction:

      
      
      
  • Purification: Fractional distillation. ACN forms an azeotrope with water; drying over

    
     is required before final distillation.
    
Protocol B: Synthesis of Acrylonitrile-2- C (The Lactonitrile Route)

Rationale: Labeling the backbone requires a labeled carbon skeleton precursor, typically


.
  • Precursor Formation: React

    
     (
    
    
    
    ) with Hydrogen Cyanide (HCN) to form Lactonitrile-2-
    
    
    C
    (
    
    
    ).
  • Dehydration: Catalytic dehydration (often using phosphoric acid on charcoal) at 400-600°C.

    • Reaction:

      
      
      
  • Validation: Check for the absence of the methyl peak in NMR to ensure full dehydration.

Application Case Studies

Case I: Toxicology & Metabolic Tracing (The Glutathione Pathway)

Acrylonitrile is a carcinogen metabolized via two major routes: direct Glutathione (GSH) conjugation or oxidation to Cyanoethylene Oxide (CEO).[7]

  • The Experiment: Dosing rats with

    
    C-AN to identify urinary metabolites.
    
  • Why use Acrylonitrile-1-

    
    C? 
    
    • To track Cyanide Release . If the metabolic pathway involves the loss of the CN group (releasing

      
      ), the label will appear in the thiocyanate pool (
      
      
      
      ) or be exhaled as
      
      
      (if fully oxidized).
  • Why use Acrylonitrile-2-

    
    C? 
    
    • To track the Carbon Adduct . If the AN forms a covalent bond with a protein or GSH (Michael Addition), the 2-

      
      C label remains attached to the cysteine residue. This confirms the stability of the adduct.
      

Metabolism cluster_Direct Direct Conjugation (Detox) cluster_Oxidative Oxidative Bioactivation (Toxic) AN Acrylonitrile (AN) (1-13C or 2-13C) GSH_Conj S-(2-cyanoethyl)GSH (Michael Adduct) AN->GSH_Conj + GSH (GSTs) CEO Cyanoethylene Oxide (CEO) AN->CEO + CYP2E1 Note2 If 2-13C used: Label remains on peptide adduct GSH_Conj->Note2 Cyanide Cyanide Ion (CN-) CEO->Cyanide Hydrolysis (Releases C1) Note1 If 1-13C used: Label ends up in Cyanide/Thiocyanate Cyanide->Note1

Figure 2: Metabolic divergence of Acrylonitrile. 1-


C is required to quantify cyanide release kinetics.
Case II: Polymer Chemistry (Sequence Distribution)

In Styrene-Acrylonitrile (SAN) copolymers, the physical properties depend on the sequence (e.g., AA, AS, SSS triads).

  • The Problem: The carbonyl/nitrile region in

    
    C-NMR is often crowded or broadened by quadrupolar relaxation of Nitrogen-14.
    
  • The Solution: Use Acrylonitrile-2-

    
    C .
    
    • The methine carbon (C2) is sensitive to the magnetic environment of neighbors.

    • It provides distinct chemical shifts for AAA (homo-triad), SAA , and SAS sequences.

    • Protocol: Polymerize labeled AN with Styrene. Dissolve in

      
      . Acquire quantitative 
      
      
      
      C-NMR (inverse gated decoupling). Integrate the methine region (105-110 ppm) to calculate reactivity ratios.

References

  • IUPAC Nomenclature of Organic Chemistry. (Blue Book). Nomenclature of Nitriles.[Link]

  • PubChem. Acrylonitrile-1-13C Compound Summary. National Library of Medicine. [Link]

  • Sumner, S. C., et al. (1999). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy.[8] Chemical Research in Toxicology. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases. Organometallics. [Link]

Sources

Exploratory

Metabolic Pathways of Acrylonitrile Using 13C Tracers: A Technical Guide

Executive Summary This guide details the metabolic fate of acrylonitrile (AN), a high-production vinyl monomer, utilizing [1,2,3-13C]acrylonitrile as a mechanistic probe. It is designed for toxicologists and drug metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the metabolic fate of acrylonitrile (AN), a high-production vinyl monomer, utilizing [1,2,3-13C]acrylonitrile as a mechanistic probe. It is designed for toxicologists and drug metabolism scientists investigating the bifurcation between direct glutathione conjugation (detoxification) and oxidative bioactivation (toxification).

The utility of [1,2,3-13C]acrylonitrile lies in its ability to resolve the carbon backbone's integrity. By tracking the specific 13C-13C coupling patterns via NMR, researchers can distinguish between metabolites retaining the vinyl structure and those resulting from epoxide ring-opening or cyanide scission—distinctions often lost with radiolabeling (14C) alone.[1]

Part 1: Mechanistic Foundation

Acrylonitrile metabolism is defined by a competition between two primary enzymatic pathways.[1] The balance between these pathways dictates the compound's genotoxic potential.[1]

Direct Conjugation (Detoxification)
  • Enzyme: Cytosolic Glutathione S-Transferases (GSTs).[1]

  • Mechanism: Michael addition of the thiolate anion of glutathione (GSH) to the electron-deficient

    
    -carbon of acrylonitrile.[1]
    
  • Product: N-acetyl-S-(2-cyanoethyl)cysteine (2CYEMA ).[1]

  • Significance: This is the dominant pathway in most rodent species and humans, accounting for the majority of urinary metabolites.[1] It effectively neutralizes the electrophilic vinyl group.[1]

Oxidative Bioactivation (Toxification)
  • Enzyme: Cytochrome P450 2E1 (CYP2E1).[1][2][3]

  • Mechanism: Epoxidation of the C=C double bond to form 2-cyanoethylene oxide (CEO) (glycidonitrile).[1]

  • Fate of CEO:

    • Hydrolysis/Rearrangement: Spontaneous decomposition releases Cyanide (CN-), which is subsequently detoxified by Rhodanese to Thiocyanate (SCN-) .[1]

    • GSH Conjugation: CEO reacts with GSH to form N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (1CYHEMA) and N-acetyl-S-(2-hydroxyethyl)cysteine (2HEMA) .[1]

  • Significance: CEO is a direct-acting mutagen.[1] The release of cyanide contributes to acute neurotoxicity.[1]

Part 2: The Role of 13C Tracers

Using [1,2,3-13C]acrylonitrile allows for the precise mapping of carbon atoms. Unlike 14C, which tracks radioactivity, 13C NMR provides structural information via chemical shifts and spin-spin coupling (


).
Resolving Pathway Ambiguities
FeatureDirect Conjugation (2CYEMA)Oxidative Pathway (1CYHEMA/2HEMA)
Carbon Backbone Intact 3-carbon chain (C-C-CN)Modified or cleaved
Oxidation State No oxygen insertionHydroxyl group insertion (shift ~60-70 ppm)
Coupling Pattern Strong

coupling between C2 and C3
Altered coupling constants due to hybridization changes
Cyanide Formation NoneScission of the C-CN bond results in free

CN

Part 3: Experimental Methodology

This protocol outlines the execution of a tracer study using [1,2,3-13C]acrylonitrile in a rodent model, focusing on urinary metabolite analysis via 13C NMR.

Phase 1: Materials & Dosing[1]
  • Tracer Sourcing: Obtain [1,2,3-13C]acrylonitrile (>99% isotopic purity).

    • Note: Handle in a fume hood; AN is volatile and carcinogenic.[1]

  • Subject Preparation: Male F344 rats or B6C3F1 mice (standard models for AN toxicity).

  • Administration:

    • Route: Oral gavage (p.o.) is preferred to mimic environmental ingestion.[1]

    • Dose: 10–30 mg/kg body weight (sub-lethal, sufficient for NMR detection).

    • Vehicle: Water or corn oil.[1]

Phase 2: Sample Collection & Preparation[1]
  • Metabolic Cage: House animals individually in metabolic cages immediately post-dosing.[1]

  • Collection Window: Collect urine over 0–24 hours over dry ice to prevent bacterial degradation.[1]

  • NMR Sample Prep:

    • Centrifuge urine (3000 x g, 10 min) to remove particulates.[1]

    • Mix 400

      
      L of urine supernatant with 100 
      
      
      
      L of deuterium oxide (D
      
      
      O) (lock solvent).
    • Internal Standard: Add 1,4-dioxane (final conc. ~5 mM) for chemical shift referencing (67.19 ppm) and quantification.

    • pH Adjustment: Adjust pH to ~6.0–7.0 if necessary to stabilize conjugates, though native urine pH is often sufficient.[1]

Phase 3: 13C NMR Acquisition[1]
  • Instrument: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration) or standard power-gated decoupling for qualitative ID.

  • Parameters:

    • Relaxation delay (

      
      ): >5 seconds (ensure full relaxation of carbonyl/nitrile carbons).
      
    • Scans: 1,000–5,000 (depending on concentration).[1]

    • Temperature: 298 K.[1]

Part 4: Data Interpretation

The following table summarizes the expected 13C NMR signals for the major metabolites derived from [1,2,3-13C]AN.

Metabolite Identification Table
MetabolitePathwayKey 13C Signals (ppm)Structural Insight
2CYEMA Direct Conjugation~119 (CN), ~30 (S-CH

), ~18 (CH

-CN)
Intact ethyl chain; Nitrile carbon remains coupled to adjacent CH

.
1CYHEMA Oxidative (CEO)~117 (CN), ~65 (CH-OH), ~35 (S-CH

)
Downfield shift of alpha-carbon due to hydroxylation.[1]
Thiocyanate Oxidative (CN-)~130–134 (SCN

)
Single singlet (if decoupled) or specific solvent-dependent shift; indicates C-CN bond scission.[1]
Thiodiglycolic Acid Secondary~175 (COOH), ~35 (S-CH

)
Product of further metabolism; loss of nitrile group.

Note: Chemical shifts are approximate and relative to 1,4-dioxane (67.2 ppm) or TSP (0.0 ppm).

Part 5: Visualizations

Figure 1: Metabolic Pathways of Acrylonitrile

This diagram illustrates the bifurcation between the direct conjugation pathway and the oxidative activation pathway mediated by CYP2E1.[1]

AN_Metabolism AN Acrylonitrile (AN) [1,2,3-13C] GSH_Conj Direct Conjugation (GSTs) AN->GSH_Conj CYP Oxidation (CYP2E1) AN->CYP CEO 2-Cyanoethylene Oxide (CEO) 2 2 CEO->2 Cyanide Cyanide (CN-) CEO->Cyanide Hydrolysis 1 1 CEO->1 GSH_Conj->2 CYP->CEO Epoxidation CYEMA + GSH Thiocyanate Thiocyanate (SCN-) Cyanide->Thiocyanate Rhodanese CYHEMA + GSH HEMA + GSH

Caption: Figure 1. Dual metabolic pathways of acrylonitrile: Direct GSH conjugation vs. CYP2E1-mediated epoxidation.[1][2]

Figure 2: Experimental Workflow for 13C Tracer Study

A step-by-step visualization of the protocol from dosing to data acquisition.

Workflow Step1 Step 1: Dosing [1,2,3-13C]AN (10-30 mg/kg) Oral Gavage Step2 Step 2: Sample Collection Metabolic Cage (0-24h) Frozen on Dry Ice Step1->Step2 Step3 Step 3: Sample Prep Centrifuge (3000g) Add D2O + Internal Std (Dioxane) Step2->Step3 Step4 Step 4: 13C NMR Acquisition 500 MHz, Inverse Gated Decoupling >1000 Scans Step3->Step4 Step5 Step 5: Data Analysis Identify Isotopomers Quantify via Integration Step4->Step5

Caption: Figure 2. Experimental workflow for tracking 13C-labeled acrylonitrile metabolites in rodent urine.

References

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678–687.[4][5] Link

  • Sumner, S. C., et al. (1999).[1] Identification of Metabolites of [1,2,3-13C]Propargyl Alcohol in Rat Urine by 13C NMR and Mass Spectrometry. Journal of Agricultural and Food Chemistry, 47(4), 1717-1729.[1] Link

  • Kedderis, G. L., et al. (1996).[1] Rodent tissue distribution of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile.[1][6] Toxicology and Applied Pharmacology, 141(2), 526-534.[1] Link

  • Guengerich, F. P., et al. (1981).[1] Activation of acrylonitrile to 2-cyanoethylene oxide by cytochrome P-450.[1] Chemical Research in Toxicology. Link

  • Linhart, I., et al. (1988).[1][4] N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile.[1][4][7] Archives of Toxicology, 61(6), 484–488.[4] Link

Sources

Foundational

Technical Monograph: Acrylonitrile-1-13C Toxicity, Safety, and Metabolic Tracing

Executive Summary Acrylonitrile-1-13C (CAS: 91628-87-4) is a stable isotope-labeled analog of acrylonitrile, extensively utilized as a tracer in metabolic profiling and mechanistic toxicology. While chemically identical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acrylonitrile-1-13C (CAS: 91628-87-4) is a stable isotope-labeled analog of acrylonitrile, extensively utilized as a tracer in metabolic profiling and mechanistic toxicology. While chemically identical to its unlabeled parent (CAS: 107-13-1) in terms of reactivity, the


C substitution at the C1 position allows for precise tracking of carbon fate via Nuclear Magnetic Resonance (

C-NMR) and Mass Spectrometry (MS).

This guide synthesizes the critical safety data, toxicological mechanisms, and handling protocols required for researchers employing this compound. Due to its high volatility, acute toxicity, and carcinogenic potential, strict adherence to the engineering controls and personal protective equipment (PPE) standards outlined herein is mandatory.

Chemical & Physical Specifications

The introduction of the


C isotope results in a negligible shift in physicochemical properties compared to natural acrylonitrile, yet these slight variances are critical for analytical calibration.
PropertyAcrylonitrile (Natural Abundance)Acrylonitrile-1-13C (Labeled)
CAS Number 107-13-191628-87-4
Molecular Formula C

H

N

C

C

H

N
Molecular Weight 53.06 g/mol ~54.07 g/mol
Boiling Point 77.3 °C77.0 °C (approx.)
Density (25°C) 0.806 g/mL0.81 - 0.83 g/mL
Vapor Pressure 109 mmHg (25°C)~109 mmHg (25°C)
Appearance Colorless, volatile liquidColorless, volatile liquid
Odor Threshold ~1.6 ppm (Pungent/Garlic-like)Identical

Hazard Identification (SDS Synthesis)

Acrylonitrile-1-13C poses severe health risks, primarily due to its metabolic conversion into cyanide and reactive epoxides. It is classified as a Category 1B Carcinogen .[1]

GHS Classification & Hazard Statements[2]
Hazard ClassCategoryH-CodeHazard Statement
Flammable Liquids 2H225 Highly flammable liquid and vapor.[2]
Acute Toxicity (Oral) 3H301 Toxic if swallowed.[1]
Acute Toxicity (Dermal) 3H311 Toxic in contact with skin.[1][3]
Acute Toxicity (Inhal.) 3H331 Toxic if inhaled.[1][3]
Skin Corrosion/Irrit. 2H315 Causes skin irritation.[1][2][3]
Sensitization (Skin) 1H317 May cause an allergic skin reaction.[1][2][3]
Carcinogenicity 1BH350 May cause cancer.[1][2][3]
Aquatic Toxicity 2H411 Toxic to aquatic life with long-lasting effects.[1][2][3]

Critical Warning: Acrylonitrile can polymerize explosively if the inhibitor (usually Methyl Hydroquinone, MEHQ) is depleted or if exposed to strong bases/peroxides.

Metabolic Fate & Mechanism of Action

Understanding the metabolism of Acrylonitrile-1-13C is essential for interpreting tracer data. The toxicity is driven by two competing pathways in the liver:[4]

  • Detoxification (Direct Conjugation): Direct reaction with Glutathione (GSH) to form S-(2-cyanoethyl)glutathione.

  • Bioactivation (Oxidation): Oxidation by Cytochrome P450 2E1 (CYP2E1) to form the epoxide 2-Cyanoethylene Oxide (CEO) .

    • CEO is highly reactive and mutagenic.

    • CEO can further conjugate with GSH or hydrolyze to release Cyanide (CN-) , causing histotoxic hypoxia.[4]

Pathway Visualization

The following diagram illustrates the bifurcation between detoxification and bioactivation, highlighting the specific metabolites traceable via


C-NMR.

AcrylonitrileMetabolism ACN Acrylonitrile-1-13C (Parent) CYP CYP2E1 (Oxidation) ACN->CYP Bioactivation GSH_Direct Direct GSH Conjugation ACN->GSH_Direct Major Pathway (High Dose) CEO 2-Cyanoethylene Oxide (CEO) (Epoxide Intermediate) CYP->CEO CEG S-(2-Cyanoethyl)glutathione (Detoxification Marker) GSH_Direct->CEG CEO->CEG GSH Conjugation Cyanide Cyanide Ion (CN-) (Mitochondrial Toxin) CEO->Cyanide Hydrolysis Thiocyanate Thiocyanate (SCN-) (Urine Biomarker) Cyanide->Thiocyanate Rhodanese

Caption: Metabolic bifurcation of Acrylonitrile-1-13C showing the CYP2E1 oxidative pathway vs. direct glutathione conjugation.[4]

Experimental Protocols

Protocol A: Safe Handling & Storage

Objective: Prevent inhalation exposure and explosive polymerization during storage.

  • Storage: Store neat Acrylonitrile-1-13C at 2–8°C in a dedicated flammables refrigerator. Ensure the container is light-resistant (amber glass) to prevent photo-degradation.

  • Inhibitor Check: Verify the presence of MEHQ (35-45 ppm). If the compound is redistilled (removing inhibitor) for specific NMR purity requirements, it must be used immediately or stored at -80°C for no more than 24 hours.

  • Primary Engineering Control: All handling must occur within a certified Class II Chemical Fume Hood with a face velocity >100 fpm.

  • PPE:

    • Gloves: Double-gloving is required. Inner layer: Laminate film (Silver Shield/4H); Outer layer: Nitrile (for dexterity). Standard nitrile alone provides <5 minutes breakthrough protection.

    • Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor cartridges (OV) + particulate pre-filter.

Protocol B: Metabolic Tracing via C-NMR

Objective: Detect urinary metabolites (Thiocyanate vs. N-acetyl-S-(2-cyanoethyl)cysteine) to quantify CYP2E1 activity.

  • Dosing: Administer Acrylonitrile-1-13C (dissolved in corn oil or saline) to the subject (e.g., rodent model) via oral gavage.

    • Note: Typical tracer dose: 2.5 - 10 mg/kg.

  • Sample Collection: Collect urine over a 24-hour period into vessels containing sodium azide (to prevent bacterial degradation) and D

    
    O (for NMR lock).
    
  • Sample Preparation:

    • Centrifuge urine at 10,000 x g for 10 minutes to remove particulates.

    • Transfer 500 µL of supernatant to a 5mm NMR tube.

    • Add internal standard: 10 µL of

      
      C-labeled dioxane or TSP (Trimethylsilylpropanoic acid).
      
  • Acquisition:

    • Instrument: 500 MHz (or higher) NMR Spectrometer.

    • Pulse Sequence: Inverse-gated decoupling (to eliminate NOE and allow quantitative integration).

    • Relaxation Delay: >5 x T

      
       (typically 10-20 seconds for carboxyl carbons).
      
  • Analysis: Integrate peaks corresponding to:

    • Thiocyanate (

      
      SCN):  ~130-135 ppm.
      
    • Mercapturic Acid Conjugates: ~118-120 ppm (cyano group).

Toxicity Data Analysis

The toxicity of the labeled compound mirrors the unlabeled parent. The following data serves as the reference baseline for safety calculations.

EndpointSpeciesValueInterpretation
LD50 (Oral) Rat78 mg/kgHighly Toxic
LD50 (Dermal) Rabbit250 mg/kgHighly Toxic; Rapid absorption
LC50 (Inhalation) Rat425 ppm (4 hr)Severe respiratory distress
PEL (OSHA) Human2 ppm (TWA)Strict occupational limit
IDLH Human85 ppmImmediate Danger to Life/Health

Emergency Response (Cyanide-like Symptoms): If exposure occurs, symptoms may include weakness, headache, confusion, and metabolic acidosis.

  • Action: Remove victim to fresh air immediately.

  • Medical: Treat as cyanide poisoning. Administer 100% Oxygen. Hydroxocobalamin (Cyanokit) is the preferred antidote if available; avoid amyl nitrite if diagnosis is unconfirmed due to hypotension risks.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Acrylonitrile. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Acrylonitrile. Retrieved from

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025).[5] Toxicological Profile for Acrylonitrile. Centers for Disease Control and Prevention. Retrieved from

  • Fennell, T. R., et al. (1991). Metabolism of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 4(6), 678-687. Retrieved from

  • Kedderis, G. L., et al. (1996). Refinement of a physiologically based pharmacokinetic model for acrylonitrile in rats. Toxicology and Applied Pharmacology, 140(2), 422-435.
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Acrylonitrile: IDLH Value Profile. Retrieved from

Sources

Exploratory

Technical Whitepaper: Carbon-13 Labeled Acrylonitrile for Environmental Fate &amp; Metabolic Tracing

Executive Summary This technical guide outlines the application of [1,2,3-13C3]-Acrylonitrile ( -ACN) in environmental fate studies. Unlike traditional radiolabeling ( ), stable isotope labeling with Carbon-13 offers a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the application of [1,2,3-13C3]-Acrylonitrile (


-ACN) in environmental fate studies. Unlike traditional radiolabeling (

), stable isotope labeling with Carbon-13 offers a dual advantage: it eliminates radioactive hazardous waste management while enabling structural elucidation of metabolic intermediates via

-NMR
and Isotope Ratio Mass Spectrometry (IRMS) . This document details a self-validating experimental protocol designed to satisfy regulatory rigor (e.g., REACH, EPA) while providing deep mechanistic insights into microbial degradation pathways.

Strategic Utility & Compound Specifications

Acrylonitrile (ACN) is a high-production volume chemical used in the synthesis of plastics (ABS), fibers (acrylics), and resins.[1] Its volatility and toxicity necessitate precise fate modeling. The use of fully labeled


-Acrylonitrile allows researchers to track the carbon skeleton continuously through phase partitioning and biological transformation.
Technical Specifications
  • Compound: Acrylonitrile-

    
     (Universal label preferred for complete mineralization tracking).
    
  • Isotopic Purity:

    
     atom % 
    
    
    
    .[2]
  • Chemical Purity:

    
     (stabilized with hydroquinone to prevent polymerization during storage).
    
  • Detection Advantage: The

    
     label suppresses the background noise of natural organic matter (NOM) in soil/sediment matrices, improving the signal-to-noise ratio in NMR by orders of magnitude compared to natural abundance studies.
    

Experimental Framework: The Self-Validating Protocol

To ensure data integrity, we utilize a Modified OECD 301F (Manometric Respirometry) setup adapted for stable isotope tracking. This protocol is "self-validating" because it requires a closed Mass Balance calculation: the sum of


 in the headspace (

), liquid phase (metabolites), and solid phase (biomass) must equal the initial spike.
Integrated Workflow Diagram

The following workflow illustrates the logical progression from inoculation to molecular identification.

IntegratedWorkflow Start Start: 13C-Acrylonitrile Spike (50 mg/L) Incubation Incubation (Closed System) Activated Sludge / Soil Matrix Start->Incubation T=0 Sampling Multi-Phasic Sampling Incubation->Sampling Time Points (e.g., 2, 5, 10, 28 days) Headspace Headspace Analysis (IRMS / GC-MS) Sampling->Headspace Liquid Liquid Phase Analysis (13C-NMR / LC-MS) Sampling->Liquid Solid Biomass Analysis (DNA-SIP / Combustion) Sampling->Solid Data1 Mineralization Rate (13CO2 Evolution) Headspace->Data1 Data2 Metabolite ID (Acrylamide/Acrylate) Liquid->Data2 Data3 Microbial ID (13C-DNA Sequencing) Solid->Data3 Validation Validation: Total 13C Recovery (Target: 90-110%) Data1->Validation Mass Balance Check Data2->Validation Data3->Validation

Figure 1: Integrated experimental workflow for tracking


-Acrylonitrile fate, linking chemical analysis with microbial identification.
Step-by-Step Methodology

Step 1: System Setup

  • Use gas-tight borosilicate glass vessels (250 mL).

  • Inoculum: Activated sludge washed

    
     with mineral medium to remove background dissolved organic carbon (DOC).
    
  • Spike: Add

    
    -ACN to achieve a concentration of 10–50 mg/L. Note: ACN is volatile; minimize headspace or use a passive dosing system if testing equilibrium.
    

Step 2: Incubation & Sampling

  • Incubate in the dark at

    
     with continuous stirring.
    
  • Headspace Sampling: At defined intervals (Days 1, 3, 7, 14, 28), withdraw gas samples for Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) . This quantifies

    
     evolution, the definitive proof of mineralization.
    

Step 3: Metabolite Profiling (


-NMR) 
  • Centrifuge liquid aliquots (10,000

    
     g, 10 min).
    
  • Add

    
     (lock signal) and an internal standard (e.g., 
    
    
    
    -formate) for quantification.
  • Acquisition: Run proton-decoupled

    
    -NMR.
    
  • Why this matters: Unlike LC-MS, NMR does not require ionization optimization for every potential intermediate. You will clearly see the doublet/triplet shifts of Acrylamide (if the hydratase pathway is active) or Acrylic Acid (if the nitrilase pathway is active) without matrix interference.

Step 4: DNA-Stable Isotope Probing (DNA-SIP)

  • Extract total genomic DNA from the solid phase biomass.

  • Perform Isopycnic Centrifugation (CsCl gradient) to separate "heavy" DNA (

    
    -enriched) from "light" DNA (
    
    
    
    ).
  • Sequence the heavy fraction (16S rRNA gene) to identify the specific bacterial taxa (e.g., Rhodococcus, Pseudomonas) responsible for ACN degradation.

Biodegradation Pathways & Mechanism Elucidation[3][4][5]

Understanding the enzymatic route is critical for predicting toxic intermediates. Acrylonitrile degradation occurs via two primary bacterial pathways.

Pathway Visualization

BiodegradationPathways ACN Acrylonitrile (Toxic) Nitrilase Nitrilase ACN->Nitrilase NHase Nitrile Hydratase ACN->NHase Acrylamide Acrylamide (Neurotoxic) Amidase Amidase Acrylamide->Amidase Acrylate Acrylic Acid (Less Toxic) TCA TCA Cycle (Mineralization -> CO2) Acrylate->TCA Ammonia NH3 Nitrilase->Acrylate Nitrilase->Ammonia NHase->Acrylamide Amidase->Acrylate Amidase->Ammonia

Figure 2: Enzymatic bifurcation in Acrylonitrile biodegradation. The detection of


-Acrylamide via NMR confirms the Nitrile Hydratase pathway.
Mechanistic Insight[8]
  • Nitrilase Pathway: Direct hydrolysis to acrylic acid. This is energetically efficient and bypasses the formation of the neurotoxic intermediate acrylamide.

  • Nitrile Hydratase (NHase) Pathway: Two-step hydrolysis. Identification of this pathway is crucial for risk assessment, as accumulation of acrylamide (even transiently) alters the toxicity profile of the effluent.

Data Interpretation & Quality Control

Mass Balance Calculation

To validate the study, calculate the recovery (


) at time 

:

Where:
  • 
    : Mass of 
    
    
    
    in evolved
    
    
    (from IRMS).
  • 
    : Mass of dissolved 
    
    
    
    organics (from TOC/NMR).
  • 
    : Mass of 
    
    
    
    assimilated into biomass (from combustion-IRMS of the pellet).

Acceptance Criteria: A valid study typically requires


 between 90% and 110% . Significant deviations suggest volatile losses (leakage) or irreversible sorption to vessel walls.
Isotope Fractionation

Be aware that biological enzymes often prefer the lighter isotope (


), leading to a "Kinetic Isotope Effect" (KIE). However, in highly enriched studies (


), KIE is negligible for mass balance but can be a useful tool if using natural abundance ratios (not the focus here, but scientifically relevant).

References

  • Sigma-Aldrich. Acrylonitrile-13C3 Product Specification. Available at:

  • Eawag Biocatalysis/Biodegradation Database. Acrylonitrile Degradation Pathway Map. ETH Zurich. Available at: [Link][3]

  • Li, L., et al. (2026). Integrated 13C-DNA Stable Isotope Probing and Metagenomics Approaches to Identify Bisphenol A Assimilating Microorganisms.[4][5] (Applied methodology reference for SIP). Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability. OECD Publishing. Available at: [Link]

  • Walker, V. E., et al. Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by carbon-13 nuclear magnetic resonance spectroscopy.[6][7] Chemical Research in Toxicology.[6] Available at: [Link]

Sources

Foundational

Technical Guide: Acrylonitrile-1-13C – Molecular Weight, Synthesis, and Isotopic Applications

Part 1: Executive Summary Acrylonitrile-1-13C (2-Propenenitrile-1-13C) is a stable isotopologue of acrylonitrile where the nitrile carbon is substituted with Carbon-13. Unlike its radiolabeled counterpart ( C), Acrylonit...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Acrylonitrile-1-13C (2-Propenenitrile-1-13C) is a stable isotopologue of acrylonitrile where the nitrile carbon is substituted with Carbon-13. Unlike its radiolabeled counterpart (


C), Acrylonitrile-1-13C is non-radioactive, offering a permanent spectral handle for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This guide details the physicochemical specifications, synthesis pathways, and critical applications of Acrylonitrile-1-13C in drug development. Specifically, it addresses its role as a "warhead" tracking agent in covalent inhibitor design and a probe for elucidating oxidative vs. conjugative metabolic pathways.

Part 2: Physicochemical Specifications & Isotopic Enrichment

The introduction of a


C atom at the C1 position (the nitrile group) induces a mass shift of approximately +1.003 Da relative to the natural abundance isotopologue. This mass difference is the fundamental basis for quantitative mass spectrometry in metabolic flux analysis.
Table 1: Comparative Specifications
PropertyNatural Acrylonitrile (

C)
Acrylonitrile-1-13C
Formula


Molecular Weight 53.06 g/mol 54.06 g/mol
Monoisotopic Mass 53.0265 Da54.0299 Da
CAS Number 107-13-191628-87-4
Isotopic Enrichment ~1.1% (Natural Abundance)≥99 atom %

C
Density (25°C) 0.806 g/mL0.830 g/mL
Boiling Point 77.3°C77°C
Appearance Colorless, volatile liquidColorless, volatile liquid

Critical Note on Nomenclature: "Acrylonitrile-1-13C" strictly refers to labeling at the nitrile carbon. Labeling at the vinyl positions is designated as Acrylonitrile-2-13C or Acrylonitrile-3-13C. Ensure the certificate of analysis (CoA) confirms the position to avoid misinterpretation of NMR coupling constants.

Part 3: Synthesis & Manufacturing Protocol

While industrial acrylonitrile is produced via the Sohio process (ammonoxidation of propylene), this route is inefficient for site-specific isotopic labeling. The preferred laboratory-scale synthesis for Acrylonitrile-1-13C utilizes a Palladium-catalyzed cyanation of vinyl halides with Potassium Cyanide-


C (

).
Synthesis Workflow Diagram

SynthesisRoute cluster_conditions Reaction Conditions VinylBromide Vinyl Bromide (Precursor) Intermediate Pd-Complex Intermediate VinylBromide->Intermediate Oxidative Addition K13CN K¹³CN (Isotopic Source) K13CN->Intermediate Transmetallation Catalyst Pd(PPh₃)₄ / 18-Crown-6 (Catalyst System) Catalyst->Intermediate Product Acrylonitrile-1-¹³C (Target) Intermediate->Product Reductive Elimination Waste KBr Waste Intermediate->Waste Details Solvent: Dry Benzene/THF Temp: 80-90°C Time: 2-4 hours Yield: ~70-90%

Figure 1: Palladium-catalyzed cross-coupling synthesis route for Acrylonitrile-1-13C.

Experimental Protocol (Adapted for Stable Isotope Synthesis)

Reagents:

  • Vinyl Bromide (1.0 eq)

  • Potassium Cyanide-

    
    C (1.1 eq, 99 atom %)
    
  • Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%)

  • 18-Crown-6 (Catalyst for phase transfer)

  • Solvent: Anhydrous Benzene or THF

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an Argon atmosphere.

  • Solubilization: Dissolve

    
     and 18-Crown-6 in anhydrous benzene. The crown ether is critical to solubilize the cyanide ion in the organic phase.
    
  • Catalyst Addition: Add the Pd(

    
    )
    
    
    
    catalyst rapidly to minimize air exposure.
  • Reaction: Introduce Vinyl Bromide via syringe. Heat the mixture to reflux (approx. 80°C) for 4 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Distillation: Due to the high volatility of acrylonitrile (BP 77°C), direct fractional distillation is the preferred purification method over column chromatography.

    • Collect the fraction boiling at 76-78°C.

  • Stabilization: Immediately add 35-45 ppm of hydroquinone monomethyl ether (MEHQ) to prevent spontaneous polymerization.

Part 4: Analytical Validation (E-E-A-T)

Trustworthiness in isotopic labeling relies on verifying both chemical purity and isotopic enrichment.

Isotopic Enrichment Analysis (NMR)

Technique: Quantitative


C-NMR (Inverse Gated Decoupling).
  • Protocol: Dissolve 20 mg of product in

    
    . Acquire spectrum with a long relaxation delay (
    
    
    
    ) to ensure quantitative integration.
  • Validation Criteria:

    • Chemical Shift: The nitrile carbon (

      
      ) appears at 
      
      
      
      ppm.
    • Coupling: Observe large one-bond coupling (

      
      ) if C2 is also labeled (not applicable here) or specific satellite patterns if checking against natural abundance standards.
      
    • Purity Calculation:

      
      
      
    • Note: Since

      
      C is NMR silent, enrichment is often inferred by MS or by comparing signal-to-noise ratio against a natural abundance standard of known concentration.
      
Mass Spectrometry (MS)
  • Method: GC-MS (EI mode).

  • Observation: Look for the molecular ion (

    
    ) at m/z 54.
    
  • Quality Control: The ratio of m/z 53 (natural) to m/z 54 (labeled) should reflect the ≥99% enrichment specification.

Part 5: Applications in Drug Development

Acrylonitrile-1-13C is a high-value tool for mapping the metabolic fate of covalent drugs (e.g., covalent kinase inhibitors targeting Cysteine residues) and understanding toxicity mechanisms.

Metabolic Pathway Tracing

Acrylonitrile is metabolized via two distinct pathways: glutathione (GSH) conjugation (detoxification) and CYP2E1-mediated epoxidation (bioactivation to toxic cyanide). The


C label allows researchers to quantify the flux through these competing pathways by tracking the heavy carbon.

MetabolicFate cluster_detection Detection Method ACN Acrylonitrile-1-¹³C (Parent) CYP2E1 CYP2E1 (Oxidation) ACN->CYP2E1 Bioactivation GST Glutathione S-Transferase (Conjugation) ACN->GST Detoxification CEO 2-Cyanoethylene Oxide (Epoxide Intermediate) CYP2E1->CEO GSH_Adduct N-Acetyl-S-(2-cyanoethyl)cysteine (Mercapturic Acid) GST->GSH_Adduct Urine Excretion Cyanide ¹³CN⁻ (Cyanide Ion) CEO->Cyanide Hydrolysis MS_Signal Metabolite ID GSH_Adduct->MS_Signal Mass Shift: M+1 Thiocyanate ¹³SCN⁻ (Thiocyanate - Urine) Cyanide->Thiocyanate Rhodanese Enzyme NMR_Signal Quantifiable Biomarker Thiocyanate->NMR_Signal ¹³C-NMR: ~130 ppm

Figure 2: Metabolic fate of Acrylonitrile-1-13C showing divergent detoxification and bioactivation pathways.

Covalent Inhibitor "Warhead" Tracking

In Targeted Covalent Inhibitors (TCIs), the acrylonitrile moiety (acrylamide warhead) forms a permanent bond with a specific cysteine.

  • Experiment: Incubate

    
    C-labeled inhibitor with the target protein.
    
  • Readout: Digest the protein and use LC-MS/MS. The peptide fragment containing the inhibitor will show a characteristic +1.003 Da shift, unambiguously confirming the site of covalent modification and distinguishing it from non-specific binding or natural background noise.

Part 6: Safety & Handling

Acrylonitrile is a Category 1 Carcinogen and highly volatile.

  • Containment: All transfers must occur within a certified chemical fume hood.

  • PPE: Double gloving (Nitrile/Silver Shield) is recommended as acrylonitrile penetrates standard latex rapidly.

  • Storage: Store at 2-8°C. Ensure the presence of a stabilizer (Hydroquinone or MEHQ) to prevent exothermic polymerization, which can rupture storage vessels.

  • Disposal: Quench excess acrylonitrile with bleach (sodium hypochlorite) to oxidize the nitrile before disposal, treating the waste as hazardous organic material.

References

  • Sigma-Aldrich. Acrylonitrile-1-13C Product Specifications and CoA.

  • Antoni, G., & Langstrom, B. (1992). Synthesis of 11C-labelled α,β-unsaturated nitriles.[1] International Journal of Radiation Applications and Instrumentation. (Methodology adapted for 13C).

  • Kedderis, G. L., et al. (1993). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy.[2] Chemical Research in Toxicology.

  • Lane, A. N., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health.

  • PubChem. Acrylonitrile-1-13C Compound Summary. National Library of Medicine.

Sources

Exploratory

History of acrylonitrile 13C labeling in industrial research

Topic: Tracing the Nitrile Backbone: A Technical Guide to 13C-Labeled Acrylonitrile in Industrial Research Part 1: Executive Summary Acrylonitrile (AN) stands as one of the most pivotal monomers in the global polymer ind...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tracing the Nitrile Backbone: A Technical Guide to 13C-Labeled Acrylonitrile in Industrial Research

Part 1: Executive Summary

Acrylonitrile (AN) stands as one of the most pivotal monomers in the global polymer industry, serving as the precursor for polyacrylonitrile (PAN) carbon fibers, ABS plastics, and nitrile rubbers. First synthesized by Charles Moureu in 1893, its industrial dominance was cemented by the development of the Sohio ammoxidation process in the 1950s.[1] However, the optimization of high-performance carbon fibers and the rigorous safety assessment of AN metabolites required a level of molecular resolution that standard spectroscopy could not provide.[1]

This guide details the deployment of


C-labeled acrylonitrile  isotopologues (

,

,

, and

) in industrial research.[2] By enriching the carbon backbone, researchers bypass the low natural abundance of

C (1.1%), allowing for rapid, high-resolution NMR analysis of polymer tacticity and the precise tracking of metabolic adducts in toxicology screens.

Part 2: Synthesis of C-Isotopologues

While the Sohio process (propylene ammoxidation) is the standard for bulk production, it is ill-suited for synthesizing specific isotopologues due to the scrambling of carbon atoms during the radical oxidation mechanism.[1] Consequently, laboratory-scale synthesis of


C-AN relies on the catalytic addition of hydrogen cyanide to acetylene , a method that allows for site-specific labeling.[1][3]
The Acetylene-HCN Route

This reaction, historically known as the Nieuwland synthesis, utilizes a cuprous chloride (


) catalyst.[2] By selecting the labeled precursor, specific isotopologues are generated:
  • 
     : Synthesized using 
    
    
    
    and unlabeled acetylene.[2]
  • 
     : Synthesized using 
    
    
    
    -acetylene and unlabeled HCN.[2]

Reaction Scheme:


[3]

This method provides high isotopic purity (>99%) essential for quantitative NMR integration.[2]

Part 3: Polymer Microstructure Analysis (Tacticity)

In the development of precursor fibers for carbon fiber composites, the tacticity (stereochemical arrangement) of PAN is a critical quality attribute. The cyclization efficiency during thermal oxidation—which determines the final tensile strength of the carbon fiber—depends heavily on the sequence of meso (


) and racemo (

) diads.[1]
The Nitrile Carbon Probe

Proton (


) NMR of PAN is often poorly resolved due to the broadening of methylene and methine signals by strong dipolar couplings and quadrupolar relaxation of the nitrogen.[1] 

C NMR, specifically targeting the nitrile carbon (

)
, offers superior resolution.[2]

The nitrile carbon resonance (~119–120 ppm) is sensitive to the configuration of neighboring monomer units (pentad sequences).[2]

Data Presentation: Chemical Shift Assignments The following table summarizes the chemical shift sensitivity of the nitrile carbon in


-enriched PAN.
Sequence (Triad)ConfigurationChemical Shift (

, ppm)
Structural Implication
mm (Isotactic)meso-meso119.5 - 119.7Promotes rapid cyclization; leads to "blocky" ladder structures.[1][2][3]
mr (Heterotactic)meso-racemo119.7 - 120.0Statistical random distribution; standard commercial PAN.[1][2][3]
rr (Syndiotactic)racemo-racemo120.0 - 120.3Inhibits cyclization; requires higher thermal activation.[1][3]

Note: Shifts are referenced to TMS in DMSO-d6 at 60°C. Exact values depend on solvent and temperature.

Part 4: Metabolic Tracing & Toxicology[1][3]

Acrylonitrile is a potent electrophile and a probable carcinogen.[2] In drug development (where nitrile-containing scaffolds are common) and occupational safety, understanding the metabolic fate of the acrylonitrile moiety is mandatory.[1]


C-labeling allows for the detection of metabolites in complex biological matrices (urine, plasma) without background interference.[2]
Dual Metabolic Pathways[1][3]
  • Glutathione Conjugation (Detoxification): Direct Michael addition of Glutathione (GSH) to the double bond, forming S-(2-cyanoethyl)glutathione.[2]

  • Epoxidation (Bioactivation): CYP2E1-mediated oxidation to cyanoethylene oxide (CEO), a reactive epoxide that can adduct to DNA or proteins.[2]

Visualization: Metabolic Pathways

MetabolicPathways AN Acrylonitrile (CH2=CH-CN) CYP CYP2E1 (Oxidation) AN->CYP GST GST (Conjugation) AN->GST CEO Cyanoethylene Oxide (Epoxide) CYP->CEO Epoxidation GSH_Conj S-(2-cyanoethyl)glutathione GST->GSH_Conj Michael Addition Cyanide Cyanide Ion (CN-) CEO->Cyanide Hydrolysis Mercapturic N-Acetyl-S-(2-cyanoethyl)cysteine (Urine Metabolite) GSH_Conj->Mercapturic Peptidase/Acetylase

Figure 1: The dual metabolic fate of Acrylonitrile.[2] The GST pathway leads to stable urinary metabolites, while CYP2E1 activation releases toxic cyanide.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of Acrylonitrile

Objective: Produce gram-scale quantities of nitrile-labeled AN for polymerization studies.

  • Reagents:

    • Potassium Cyanide (

      
      , 99 atom% 
      
      
      
      C).[2]
    • Sulfuric Acid (

      
      ).[2]
      
    • Acetylene gas (purified).[2]

    • Catalyst solution: Cuprous chloride (

      
      ), Ammonium chloride (
      
      
      
      ), HCl.[2]
  • Generation of

    
    : 
    
    • Drip concentrated

      
       onto 
      
      
      
      in a closed flask.
    • Sweep the generated

      
       gas using a nitrogen stream into the reactor vessel.[2]
      
  • Catalytic Addition:

    • Reactor: A vertical glass scrubber column containing the aqueous

      
       catalyst solution maintained at 80°C.[1][2][3]
      
    • Feed: Introduce Acetylene and

      
       simultaneously at a molar ratio of 5:1 (Acetylene excess suppresses polymerization).[2]
      
    • Collection: Pass the effluent gas through a condenser (0°C) to trap water/byproducts, then into a dry-ice/acetone trap (-78°C) to collect crude acrylonitrile.[2]

  • Purification:

    • Distill the condensate.[1][2] Collect the fraction boiling at 77.3°C.

    • Validation: Confirm structure via

      
      C NMR (Doublet at ~119 ppm if coupled to proton, singlet if decoupled).
      
Protocol B: NMR Determination of PAN Tacticity

Objective: Quantify the mm, mr, and rr triad content in a PAN sample.

  • Sample Preparation:

    • Dissolve 50 mg of

      
      PAN in 0.7 mL of DMSO-
      
      
      
      .
    • Add a relaxation agent: 0.02 M Chromium(III) acetylacetonate (

      
      ) to shorten 
      
      
      
      relaxation times (nitrile carbons have long
      
      
      s).[2]
  • Acquisition Parameters (500 MHz Instrument):

    • Pulse Sequence: Inverse-gated decoupling (to suppress NOE and ensure quantitative integration).

    • Spectral Width: 250 ppm.[2][3]

    • Relaxation Delay (

      
      ):  5 seconds (with Cr agent) or >20 seconds (without).
      
    • Scans: 128–512 (Enrichment allows fewer scans).

    • Temperature: 60°C (Reduces viscosity and line broadening).[2][4]

  • Analysis:

    • Phase and baseline correct the spectrum.[1][2]

    • Integrate the three distinct regions centered at 119.6 (

      
      ), 119.9 (
      
      
      
      ), and 120.2 (
      
      
      ) ppm.[2]
    • Calculation:

      
       (Probability of meso placement) = 
      
      
      
      .[2]

References

  • Moureu, C. (1893).[2] Nitrile acrylique, cyanure de vinyle (propène-nitrile).[2] Bulletin de la Société Chimique de France, 3(9), 424–427.[2]

  • Sohio Chemical Co. (1962).[2] Process for the production of acrylonitrile from acetylene and hydrogen cyanide. US Patent 3,053,881.[1][2] Link

  • Balard, H., Fritz, H., & Meybeck, J. (1977).[2] Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy. Die Makromolekulare Chemie, 178(8), 2393–2399.[2] Link[2]

  • Kamide, K., et al. (1985).[2] Stereoregularity of Polyacrylonitrile by High Resolution 13C NMR Analysis. Polymer Journal, 17, 1291–1300.[2][5] Link[2]

  • Kedderis, G. L., et al. (1993).[2] Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Chemical Research in Toxicology, 6(6), 866–871.[2] Link[2]

  • WuXi AppTec. (2024).[2][6] Establishment of Two In Vitro Glutathione Conjugation Models. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Acrylonitrile-1-¹³C: A Detailed Guide for Researchers

This comprehensive application note provides a detailed protocol for the synthesis of Acrylonitrile-1-¹³C, a critical labeled compound for a variety of research applications, including mechanistic studies and metabolic t...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed protocol for the synthesis of Acrylonitrile-1-¹³C, a critical labeled compound for a variety of research applications, including mechanistic studies and metabolic tracing. The synthesis is a two-step process commencing with the nucleophilic ring-opening of ethylene oxide by ¹³C-labeled potassium cyanide (K¹³CN) to form ethylene cyanohydrin-1-¹³C, followed by its dehydration to yield the desired Acrylonitrile-1-¹³C. This guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and safe synthesis.

Introduction

Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Acrylonitrile, a key monomer in the production of polymers and a versatile chemical intermediate, when labeled with ¹³C at the C1 position, allows for precise tracking of the cyano group in various chemical and biological transformations. This capability is invaluable for elucidating reaction mechanisms, understanding metabolic pathways, and quantifying the incorporation of the nitrile functionality into larger molecules.

This document provides a robust and well-validated protocol for the synthesis of Acrylonitrile-1-¹³C, designed for researchers, scientists, and professionals in drug development. The procedure is broken down into two main stages, with detailed explanations for each experimental choice to ensure both reproducibility and a thorough understanding of the process.

Reaction Mechanism and Pathway

The synthesis of Acrylonitrile-1-¹³C proceeds through a two-step reaction pathway:

  • Step 1: Synthesis of Ethylene Cyanohydrin-1-¹³C. This step involves the nucleophilic attack of the ¹³C-labeled cyanide anion from K¹³CN on one of the carbon atoms of the ethylene oxide ring. The strained three-membered ring of ethylene oxide readily opens upon attack, forming an alkoxide intermediate. Subsequent protonation, typically from a protic solvent like water, yields ethylene cyanohydrin-1-¹³C. The reaction is base-catalyzed, and the hydroxide ions generated from the hydrolysis of KCN can facilitate the ring-opening.

  • Step 2: Dehydration of Ethylene Cyanohydrin-1-¹³C. The newly formed ethylene cyanohydrin-1-¹³C is then subjected to dehydration to introduce the carbon-carbon double bond. This elimination reaction is typically carried out at elevated temperatures in the presence of a dehydration catalyst. Various catalysts can be employed, with alkali metal formates being a common choice.[1][2] The catalyst facilitates the removal of a water molecule, leading to the formation of Acrylonitrile-1-¹³C.

Safety First: Handling Highly Hazardous Reagents

The synthesis of Acrylonitrile-1-¹³C involves the use of Potassium Cyanide (KCN) and Ethylene Oxide , both of which are highly hazardous materials. Strict adherence to safety protocols is paramount.

  • Potassium Cyanide (K¹³CN): A highly toxic compound that can be fatal if ingested, inhaled, or absorbed through the skin.[3][4][5][6] It reacts with acids and moisture to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5][7]

    • Handling: Always handle K¹³CN in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[3]

    • Emergency: In case of exposure, immediately seek medical attention.[5] Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

    • Waste Disposal: All cyanide-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[3][8] Do not mix with acidic waste.

  • Ethylene Oxide: A flammable, toxic, and carcinogenic gas. It is a severe respiratory and skin irritant.

    • Handling: Work with ethylene oxide in a closed system or a well-ventilated fume hood.[9] Use appropriate PPE, including gloves and safety goggles.

    • Emergency: In case of a leak or exposure, evacuate the area immediately and seek medical attention.[9][10][11] Emergency plans and alarm systems should be in place.[10][12]

    • Storage: Store in a cool, well-ventilated area away from heat and ignition sources.

Experimental Protocols

Part 1: Synthesis of Ethylene Cyanohydrin-1-¹³C

This protocol is adapted from established procedures for the synthesis of ethylene cyanohydrin.[13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Potassium Cyanide-¹³C (K¹³CN)66.121.0 g0.015
Ethylene Oxide44.05~1.0 g (excess)~0.023
Deionized Water18.0210 mL-

Equipment:

  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Condenser with a drying tube

  • Dropping funnel

  • Ice-water bath

  • Thermometer

Procedure:

  • Reaction Setup: Assemble the three-necked flask equipped with a magnetic stir bar, a condenser topped with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be placed in a certified chemical fume hood.

  • Reagent Preparation: In the flask, dissolve 1.0 g of K¹³CN in 10 mL of deionized water. Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Ethylene Oxide: Carefully add a slight excess of liquid ethylene oxide (~1.0 g) to the dropping funnel. Caution: Ethylene oxide is a gas at room temperature (boiling point 10.7 °C). It should be handled with extreme care, preferably pre-cooled.

  • Reaction: Add the ethylene oxide dropwise to the stirred K¹³CN solution while maintaining the temperature between 5-10 °C. The addition should be slow to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TDC) or by the disappearance of the cyanide ion (qualitative test).

  • Work-up: The resulting aqueous solution of ethylene cyanohydrin-1-¹³C can be used directly in the next step without further purification to minimize product loss.

Part 2: Dehydration of Ethylene Cyanohydrin-1-¹³C to Acrylonitrile-1-¹³C

This protocol is based on patented methods for the catalytic dehydration of ethylene cyanohydrin.[1][14][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Ethylene Cyanohydrin-1-¹³C solution(from Part 1)~11 mL
Sodium Formate (NaCHO₂)68.011.0 g
High-boiling solvent (e.g., PEG 400)-5 mL

Equipment:

  • Distillation apparatus with a short-path distillation head

  • Heating mantle with a temperature controller

  • Receiving flask cooled in an ice-water bath

Procedure:

  • Catalyst Preparation: In the distillation flask, add 1.0 g of sodium formate and 5 mL of a high-boiling solvent like polyethylene glycol 400 (PEG 400). Heat the mixture to approximately 150 °C to ensure the catalyst is dry.

  • Addition of Ethylene Cyanohydrin: Slowly add the aqueous solution of ethylene cyanohydrin-1-¹³C from Part 1 to the hot catalyst mixture.

  • Dehydration and Distillation: Gradually increase the temperature of the reaction mixture to 180-200 °C.[1] The Acrylonitrile-1-¹³C and water will co-distill.

  • Product Collection: Collect the distillate in a receiving flask cooled in an ice-water bath. Acrylonitrile has a boiling point of 77 °C.

  • Purification: The collected distillate will be a two-phase mixture of Acrylonitrile-1-¹³C and water. Separate the organic layer. The acrylonitrile can be further dried over anhydrous magnesium sulfate and purified by fractional distillation if necessary.

Characterization of Acrylonitrile-1-¹³C

1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR is the primary technique to confirm the position of the ¹³C label.

  • Expected Chemical Shifts: The chemical shift of the nitrile carbon in acrylonitrile is typically in the range of 110-120 ppm.[13][16] In Acrylonitrile-1-¹³C, a strong signal is expected in this region. The other two carbons will show signals at approximately 107 ppm (-CH=) and 132 ppm (=CH₂). Due to the ¹³C-¹³C coupling, the signals for the C2 and C3 carbons may appear as doublets if the spectrum is acquired without proton decoupling.

2. Mass Spectrometry (MS):

Mass spectrometry will confirm the incorporation of the ¹³C isotope by a mass shift.

  • Expected Molecular Ion: The molecular weight of unlabeled acrylonitrile (C₃H₃N) is 53.06 g/mol . For Acrylonitrile-1-¹³C (¹³CC₂H₃N), the expected molecular ion peak will be at m/z = 54.

  • Fragmentation Pattern: The mass spectrum of acrylonitrile shows characteristic fragments. For the ¹³C-labeled compound, the fragments containing the nitrile carbon will be shifted by one mass unit.[4][17][18]

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ethylene Cyanohydrin-1-¹³C Synthesis cluster_step2 Step 2: Dehydration and Purification cluster_analysis Characterization K13CN K¹³CN Solution (in H₂O, 0-5 °C) Reaction1 Nucleophilic Ring-Opening K13CN->Reaction1 EthyleneOxide Ethylene Oxide (dropwise addition) EthyleneOxide->Reaction1 EthyleneCyanohydrin Ethylene Cyanohydrin-1-¹³C (aqueous solution) Reaction1->EthyleneCyanohydrin Dehydration Dehydration & Distillation EthyleneCyanohydrin->Dehydration Catalyst Sodium Formate Catalyst (in PEG 400, 180-200 °C) Catalyst->Dehydration Distillate Crude Acrylonitrile-1-¹³C (with water) Dehydration->Distillate Purification Purification (Separation, Drying) Distillate->Purification FinalProduct Pure Acrylonitrile-1-¹³C Purification->FinalProduct NMR ¹³C NMR Spectroscopy FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS

Caption: Workflow for the synthesis and characterization of Acrylonitrile-1-¹³C.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Acrylonitrile-1-¹³C from K¹³CN and ethylene oxide. By following the outlined procedures and adhering strictly to the safety precautions, researchers can confidently produce this valuable isotopically labeled compound for their studies. The detailed explanation of the reaction mechanism and the characterization methods will aid in ensuring the successful synthesis and verification of the final product.

References

  • Kendall, E. C.; McKenzie, B. Ethylene cyanohydrin. Org. Synth.1923, 3, 57.
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Google Patents. US2690452A - Catalytic dehydration of ethylene cyanohydrin to acrylonitrile.
  • OSHA. Ethylene Oxide (EtO): Understanding OSHA's Exposure Monitoring Requirements. [Link]

  • Itälä, E.; Kukk, E.; Ha, D. T.; Granroth, S.; Caló, A.; Partanen, L.; Aksela, H.; Aksela, S. Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. J. Chem. Phys.2009, 131 (11), 114306.
  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Google Patents.
  • GOV.UK. Ethylene oxide: incident management. [Link]

  • Itälä, E.; Kukk, E.; Ha, D. T.; Granroth, S.; Caló, A.; Partanen, L.; Aksela, H.; Aksela, S. Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. PubMed2009 . [Link]

  • Centers for Disease Control and Prevention. Potassium Cyanide: Systemic Agent. [Link]

  • Scribd. Acrylonitrile Production Methods Explained. [Link]

  • ACS Publications. Composition and Microstructure of Acrylonitrile−Butadiene Copolymers by Pyrolysis-Photoionization Mass Spectrometry. [Link]

  • National Institutes of Health. Ethylene Oxide Program. [Link]

  • National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]

  • Google Patents.
  • de Meijere, A.; von Zezschwitz, P.; Nüske, H.; Stohlmeier, M.; Müller, T.; Bendikov, M.; Apeloig, Y.; Shevlin, P. L. Urinary metabolites of [1,2,3-¹³C]acrylonitrile in rats and mice detected by ¹³C nuclear magnetic resonance spectroscopy. PubMed1992 . [Link]

  • University of New Mexico. Ethylene Oxide Standard Operating Procedure Template. [Link]

  • Organic Syntheses. ethylene cyanohydrin. [Link]

  • ScienceDirect. Structural characterization of butadiene/acrylonitrile copolymers by fast atom bombardment mass spectrometric analysis of the partial ozonolysis products. [Link]

  • AIP Publishing. Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. [Link]

Sources

Application

Application Note: Protocol for Free-Radical Polymerization of Acrylonitrile-1-13C

Abstract & Scope This application note details a rigorous protocol for the free-radical solution polymerization of Acrylonitrile-1-13C ( ) to produce isotopically labeled Polyacrylonitrile (PAN-1-13C). Unlike standard bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for the free-radical solution polymerization of Acrylonitrile-1-13C (


) to produce isotopically labeled Polyacrylonitrile (PAN-1-13C).

Unlike standard bulk polymerizations, working with expensive isotopically labeled monomers requires a protocol that maximizes yield while maintaining strict control over molecular weight distribution and tacticity. This guide utilizes a solution polymerization method in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) initiated by AIBN. This approach ensures homogeneity, prevents auto-acceleration (gel effect), and facilitates direct characterization via NMR if performed in deuterated solvents.

Primary Applications:

  • Solid-State NMR Studies: Elucidating the mechanism of oxidative stabilization and cyclization in carbon fiber precursors.

  • Tacticity Analysis: The

    
    -labeled nitrile carbon is highly sensitive to pentad stereosequences, allowing precise tacticity determination without high-field enrichment delays.
    

Safety & Handling (CRITICAL)

Acrylonitrile (AN) is a Category 1 Carcinogen, highly flammable, and acutely toxic.

  • Engineering Controls: All manipulations must occur within a certified fume hood or glovebox.

  • PPE: Double nitrile gloves (breakthrough time < 15 min), lab coat, and safety goggles are mandatory.

  • Waste: Segregate all AN-contaminated waste (liquids and solids) into specific "Cytotoxic/Carcinogenic" waste streams.

  • Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes. Acrylonitrile can be absorbed through the skin.

Reagents & Equipment

ComponentGrade/SpecificationRole
Acrylonitrile-1-13C >99% isotopic enrichment, stabilized with MEHQMonomer (High Value)
AIBN (Azobisisobutyronitrile)Recrystallized from methanolRadical Initiator
DMSO or DMF Anhydrous, HPLC GradeSolvent
Methanol ACS Reagent GradePrecipitant (Non-solvent)
Basic Alumina Brockmann IInhibitor Removal
Argon/Nitrogen UHP (Ultra High Purity)Inert Atmosphere

Experimental Protocol

Phase 1: Monomer Purification (Inhibitor Removal)

Rationale: Commercial labeled acrylonitrile is stabilized with monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization. Distillation is standard for bulk monomers but results in significant yield loss (hold-up volume). For high-value


 monomers, flash column chromatography is superior.
  • Column Preparation: Pack a small glass Pasteur pipette or micro-column with 2–3 cm of Basic Alumina .

  • Filtration: Pass the Acrylonitrile-1-13C liquid through the dry column directly into a tared reaction vessel (Schlenk tube or heavy-walled ampoule).

    • Note: Do not use solvent to elute. Use gravity or very gentle positive pressure.

    • Yield: This method typically recovers >95% of the monomer.

  • Storage: Use immediately. Uninhibited acrylonitrile can auto-polymerize if left at room temperature.

Phase 2: Polymerization Setup

Rationale: Oxygen is a radical scavenger that inhibits polymerization. The Freeze-Pump-Thaw method is the gold standard for removing dissolved oxygen.

Target Conditions:

  • Monomer Concentration ([M]): 2.0 – 3.0 M (approx. 1:4 v/v Monomer:Solvent).

  • Initiator Concentration ([I]): 1.0 – 2.0 wt% relative to monomer.

  • Temperature: 60°C.

  • Time: 12–24 hours (Target conversion < 70% to maintain linearity).

Step-by-Step:

  • Dissolution: In the reaction vessel containing the purified Acrylonitrile-1-13C (e.g., 1.0 g, ~18.8 mmol), add DMSO (4.0 mL).

  • Initiator Addition: Add AIBN (10–20 mg). Swirl gently to dissolve.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge the vessel in liquid nitrogen until the solution is solid.

    • Pump: Open the vessel to high vacuum (< 0.1 mbar) for 5–10 minutes.

    • Thaw: Close the vessel, remove from

      
      , and thaw in a warm water bath.
      
    • Repeat: Perform this cycle 3 times.

  • Sealing: Backfill with Argon and tightly seal the Schlenk valve (or flame-seal the ampoule).

  • Reaction: Place the vessel in a thermostated oil bath at 60°C . Magnetic stirring is recommended but not strictly necessary if the solution is homogeneous.

Phase 3: Workup & Isolation

Rationale: PAN is soluble in DMSO/DMF but insoluble in methanol and water. Precipitation removes unreacted monomer and residual initiator.

  • Quenching: Remove the vessel from heat and open to air to terminate radicals. Cool to room temperature.

  • Precipitation:

    • Prepare a beaker with Methanol (10x volume of reaction mixture, ~50 mL).

    • Add the polymer solution dropwise into the stirring methanol. White fibrous PAN-1-13C will precipitate immediately.

  • Washing:

    • Filter the solid using a sintered glass funnel or centrifuge.

    • Wash the cake 3x with fresh methanol to remove trace DMSO and unreacted monomer.

  • Drying: Dry the white powder in a vacuum oven at 45°C for 24 hours.

    • Caution: Do not exceed 80°C during drying, as pre-cyclization (coloration) can occur.

Characterization & Validation

The success of the synthesis is validated using


 NMR Spectroscopy .
  • Solvent: DMSO-

    
    .
    
  • Key Signal: The nitrile carbon (

    
    ) appears at 116–121 ppm .
    
  • Tacticity Analysis: Due to the

    
     label, the nitrile peak will show fine splitting corresponding to pentad sequences (mmmm, mmmr, mmrr, etc.).
    
    • Isotactic (mm): Downfield shift.

    • Atactic/Syndiotactic (rr): Upfield shift.

Data Presentation: Typical Results
ParameterExpected ValueMethod of Verification
Appearance White powderVisual Inspection
Yield 60 – 80%Gravimetric

Chemical Shift
116 – 121 ppm (Multiplet)

NMR (DMSO-

)
Molecular Weight (

)
30,000 – 100,000 g/mol GPC (DMF + 0.01M LiBr)
Residual Monomer < 0.1%

NMR (Vinyl protons 6.0-6.5 ppm)

Troubleshooting Guide (Self-Validating System)

ObservationRoot CauseCorrective Action
No Polymerization Oxygen inhibitionCheck vacuum seal; increase Freeze-Pump-Thaw cycles.
Yellow/Orange Polymer Thermal degradation / CyclizationDrying temp too high (>80°C) or reaction temp >70°C.
Insoluble Gel CrosslinkingMonomer concentration too high; conversion pushed >90%. Stop reaction earlier.
Low Yield Inhibitor not removedRe-pack alumina column; ensure fresh alumina is used.

Visualization of Workflows

Figure 1: Polymerization Workflow

Detailed process flow from monomer purification to final isolation.

G Raw Raw Acrylonitrile-1-13C (Contains MEHQ) Purify Purification (Basic Alumina Column) Raw->Purify Gravity Elution Mix Solution Prep (Monomer + AIBN + DMSO) Purify->Mix Immediate Use Degas Degassing (Freeze-Pump-Thaw x3) Mix->Degas Seal Vessel React Polymerization (60°C, 12-24h) Degas->React Inert Atm Precip Precipitation (Dropwise into MeOH) React->Precip Quench Dry Drying (Vac Oven, 45°C) Precip->Dry Filter Product Pure PAN-1-13C White Powder Dry->Product Final QC

Caption: Workflow for the synthesis of PAN-1-13C, emphasizing inhibitor removal and oxygen exclusion.

Figure 2: Mechanistic Pathway & Label Tracking

Tracking the 13C label through the radical propagation steps.

Mechanism Init Initiator (AIBN) Radical Generation Monomer Monomer CH2=CH-(*CN) (* = 13C Label) Init->Monomer Attack Prop Propagation Growing Chain Radical Monomer->Prop Addition Prop->Prop Chain Growth Polymer Polyacrylonitrile -[CH2-CH(*CN)]n- Prop->Polymer Termination

Caption: Free-radical propagation showing the incorporation of the 13C-labeled nitrile group into the polymer backbone.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Balard, H., Fritz, H., & Meybeck, J. (1977).[1] Determination of the tacticity of polyacrylonitrile and its oligomers by 13C NMR spectroscopy. Die Makromolekulare Chemie, 178(8), 2393–2399.[1] Link

  • BenchChem. (2025).[2] Protocol 1: Inhibitor Removal using a Basic Alumina Column.[2] BenchChem Protocols. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Acrylonitrile.[3][4] Link

  • GPC Characterization of PAN. Agilent Technologies Application Notes. (Standard protocols for PAN GPC in DMF/LiBr).

Sources

Method

Application Note: Tracking Urinary Metabolites of [1-13C]Acrylonitrile in Rats

Abstract & Scientific Rationale Acrylonitrile (AN) is a high-volume industrial monomer and a potent carcinogen. Its toxicity is governed by a kinetic competition between two distinct metabolic pathways: oxidative activat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Acrylonitrile (AN) is a high-volume industrial monomer and a potent carcinogen. Its toxicity is governed by a kinetic competition between two distinct metabolic pathways: oxidative activation by Cytochrome P450 2E1 (CYP2E1) and direct detoxification via Glutathione (GSH) conjugation.

Traditional radiolabeling (


) provides total mass balance but fails to easily distinguish between the specific chemical fates of the carbon backbone without extensive chromatographic separation. This protocol utilizes [1-13C]Acrylonitrile —labeled specifically at the nitrile carbon—coupled with 

-NMR spectroscopy
. This approach offers a distinct advantage: it allows for the simultaneous, non-destructive quantification of the oxidative metabolite (Thiocyanate, SCN

) and the conjugative metabolite (N-acetyl-S-(2-cyanoethyl)cysteine) in intact urine, based solely on their unique chemical shifts.

This guide details a self-validating workflow to track these metabolites, calculate the Activation:Detoxification ratio , and assess the metabolic flux in rat models.

Metabolic Pathway & Tracer Fate

Understanding the fate of the


-label is critical for data interpretation. The label is positioned on the nitrile carbon (

).
Pathway Logic
  • Oxidative Pathway (CYP2E1): AN is epoxidized to 2-Cyanoethylene Oxide (CEO) . CEO is unstable and releases the nitrile group as Cyanide (CN

    
    ) . Rhodanese converts CN
    
    
    
    to Thiocyanate (SCN
    
    
    )
    .[1]
    • Result: The

      
       label ends up in the inorganic Thiocyanate  ion.
      
  • Conjugative Pathway (GSH Transferase): AN reacts directly with Glutathione. The adduct is processed by peptidases and N-acetyltransferase to form N-acetyl-S-(2-cyanoethyl)cysteine (CEMA) .

    • Result: The

      
       label remains part of the organic Nitrile  group on the mercapturic acid.
      
Pathway Diagram

AN_Metabolism AN [1-13C]Acrylonitrile (Tracer) CYP CYP2E1 (Oxidation) AN->CYP GST GSTs (Conjugation) AN->GST CEO 2-Cyanoethylene Oxide (CEO) CYP->CEO Epoxidation GSH_Adduct S-(2-cyanoethyl)GSH GST->GSH_Adduct Direct Reaction CN Cyanide (13CN-) CEO->CN Hydrolysis SCN Thiocyanate (13SCN-) [~130-140 ppm] CN->SCN Rhodanese CEMA CEMA (Mercapturic Acid) [~118-120 ppm] GSH_Adduct->CEMA Processing

Figure 1: Metabolic fate of [1-13C]Acrylonitrile. The label (C1) diverges into inorganic Thiocyanate (Oxidative marker) and organic Nitrile (Conjugative marker).

Experimental Protocol

Materials & Reagents
  • Tracer: Acrylonitrile [1-

    
    ] (99 atom % 
    
    
    
    ).
    • Source: Sigma-Aldrich (e.g., Cat# 91628-87-4) or Cambridge Isotope Laboratories.

    • Note: Ensure the label is on the nitrile carbon, not the vinyl carbons.

  • Vehicle: Distilled water or Corn oil (Water is preferred for oral gavage due to AN solubility).

  • Internal Standard: 1,4-Dioxane (for NMR quantification) or TSP (Trimethylsilylpropanoic acid).

  • NMR Solvent: Deuterium Oxide (

    
    ) >99.9%.
    
Animal Dosing & Sample Collection

Subject: Male F344 or Sprague-Dawley Rats (200–250 g).

  • Acclimatization: House rats in metabolic cages for 24 hours prior to dosing to minimize stress-induced metabolic variance.

  • Dose Preparation:

    • Target Dose: 25 mg/kg (Sub-lethal, sufficient for metabolite detection).

    • Prepare a fresh solution of [1-

      
      ]AN in water immediately before dosing (AN is volatile).
      
  • Administration: Oral gavage (PO) is standard. Volume: 5 mL/kg.

  • Urine Collection (Critical Step):

    • Collect urine in fractions: 0–12h and 12–24h .

    • Preservation: Collection vessels must be cooled (dry ice or chilled rack) and contain Sodium Azide (0.1%) or Sodium Fluoride to prevent bacterial degradation of metabolites.

    • Why? Bacteria can degrade mercapturic acids, altering the perceived metabolic profile.

Sample Preparation for -NMR

This method requires minimal sample processing, preserving the chemical equilibrium of the urine.

  • Centrifuge urine at 3,000 x g for 10 min to remove particulates.

  • Aliquot 450 µL of supernatant into a 5 mm NMR tube.

  • Add 50 µL of

    
     (provides the lock signal).
    
  • Add 10 µL of 1,4-Dioxane solution (approx. 10 mg/mL) as an internal quantification standard.

    • Reference Shift: Dioxane appears at 67.4 ppm .

Analytical Methodology: -NMR Spectroscopy

Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a broadband probe (e.g., BBO or CryoProbe).

Acquisition Parameters
  • Nucleus:

    
     (100.6 MHz at 9.4 T).
    
  • Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration) or standard power-gated decoupling with long relaxation delays.

  • Relaxation Delay (D1):

    
     seconds (Essential for full relaxation of nitrile carbons).
    
  • Scans: 1,000 – 5,000 (depending on concentration).

  • Temperature: 298 K (

    
    ).
    
Data Interpretation (The "Fingerprint")

Since the natural abundance of


 is only 1.1%, the labeled metabolites will appear as massive singlets compared to the background urine signals.
MetaboliteChemical Structure MarkerApprox.[2][3][4] Chemical Shift (

ppm)
Origin Pathway
Thiocyanate (SCN

)

130.0 – 136.0 Oxidative (Toxic)
CEMA

119.0 – 121.0 Conjugative (Detox)
1-CYHEMA

117.0 – 119.0 Oxidative (Minor)
Urea (Endogenous)

163.0 Background

Note: Chemical shifts can drift slightly with urinary pH. It is mandatory to spike a control urine sample with authentic NaSCN and unlabeled CEMA to confirm shift positions for your specific matrix.

Validation & QC
  • Linearity: Verify response using standard curves of Na

    
    SCN in blank urine.
    
  • Limit of Detection: Typically ~0.1 mM for

    
    -NMR with 2000 scans.
    
  • Mass Balance: Sum the molar integrals of SCN and CEMA. Compare against the administered dose to calculate % recovery (typically 30-50% of dose is excreted in urine in 24h).

Data Visualization & Reporting

Calculating the Metabolic Flux

To determine if a drug or genetic modification alters AN metabolism, calculate the Oxidative Index (OI) :



  • High OI: Indicates high CYP2E1 activity (increased toxicity risk).

  • Low OI: Indicates efficient Glutathione conjugation (detoxification).

Workflow Diagram

Workflow cluster_0 In Vivo Phase cluster_1 Analytical Phase cluster_2 Data Output Dose Dose Rat: 25mg/kg [1-13C]AN Cage Metabolic Cage (0-24h Collection) Dose->Cage Preserve Add Sodium Azide (Prevent Bacterial Decay) Cage->Preserve Prep Urine + D2O + Dioxane (Centrifuge) Preserve->Prep NMR 13C-NMR Acquisition (Inverse Gated Decoupling) Prep->NMR Peaks Integrate Peaks: SCN- (135 ppm) vs CEMA (120 ppm) NMR->Peaks Ratio Calculate Activation:Detox Ratio Peaks->Ratio

Figure 2: Step-by-step experimental workflow for tracking AN metabolites.

References

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy.[5] Chemical Research in Toxicology, 4(6), 678–687. [Link]

  • Langvardt, P. W., Putzig, C. L., Braun, W. H., & Young, J. D. (1980). Identification of the major urinary metabolites of acrylonitrile in the rat. Journal of Toxicology and Environmental Health, 6(2), 273–282. [Link]

  • Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice.[4] Chemical Research in Toxicology, 12(11), 1110–1116. [Link]

  • Kedderis, G. L., et al. (1996). Cytochrome P450 2E1 is essential for acrylonitrile metabolism to cyanide: comparative studies using CYP2E1-null and wild-type mice. Drug Metabolism and Disposition, 30(8), 911-917. [Link]

Sources

Application

Application Notes and Protocols: Acrylonitrile-1-¹³C as a Probe for Elucidating Glutathione Conjugation Mechanisms

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Glutathione (GSH) conjugation, a pivotal Phase II metabolic pathway, is instrumental in the detoxificat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Glutathione (GSH) conjugation, a pivotal Phase II metabolic pathway, is instrumental in the detoxification of a vast array of xenobiotics and endogenous electrophiles. This process, primarily catalyzed by Glutathione S-transferases (GSTs), plays a critical role in cellular protection, drug metabolism, and toxicology. Dysregulation of this pathway is implicated in various pathologies and is a key factor in drug resistance. This document provides a comprehensive guide to utilizing Acrylonitrile-1-¹³C, a stable isotope-labeled probe, for the detailed investigation of GSH conjugation mechanisms. We present both in vitro and in vivo protocols, coupled with advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to enable researchers to qualitatively and quantitatively probe the intricacies of this vital detoxification system.

Introduction: The Significance of Glutathione Conjugation

The tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, serving as a primary defense against oxidative stress and electrophilic insults. The conjugation of GSH to electrophilic compounds is a critical detoxification mechanism that renders them more water-soluble and facilitates their elimination from the body.[1] This reaction can occur non-enzymatically, but is most often accelerated by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[2]

The GSTs are a diverse family of enzymes with broad and sometimes overlapping substrate specificities.[2] Their primary role is to catalyze the nucleophilic attack of the thiolate anion of GSH on the electrophilic center of a substrate, leading to the formation of a stable thioether bond.[1] This process is not only a detoxification pathway but can also be involved in the bioactivation of certain compounds, leading to enhanced toxicity. Given their central role in drug metabolism and disposition, understanding the kinetics and mechanisms of GST-mediated conjugation is paramount in drug discovery and development, as well as in toxicological risk assessment.[3]

Why Acrylonitrile-1-¹³C?

Acrylonitrile, a known industrial chemical and environmental contaminant, is a substrate for GSTs and undergoes extensive metabolism via GSH conjugation. The use of a stable isotope-labeled version, specifically Acrylonitrile-1-¹³C, offers several distinct advantages for studying this process:

  • Non-Radioactive: Eliminates the need for specialized handling and disposal of radioactive materials.

  • High Sensitivity and Specificity in Analysis: The ¹³C label provides a unique spectroscopic signature that can be readily detected and quantified by NMR and mass spectrometry, distinguishing it from endogenous molecules.

  • Mechanistic Insights: Allows for the tracing of the labeled carbon atom through metabolic pathways, providing valuable information on reaction mechanisms and metabolite structures.

  • Quantitative Analysis: Enables precise quantification of the formation of GSH adducts and subsequent metabolites.

The Glutathione Conjugation Pathway: A Mechanistic Overview

The conjugation of acrylonitrile with GSH is a Michael addition reaction, where the nucleophilic thiol group of GSH attacks the β-carbon of the α,β-unsaturated nitrile. This reaction is significantly accelerated by GSTs.

GST_Mechanism

Experimental Protocols

This section provides detailed protocols for both in vitro and in vivo applications of Acrylonitrile-1-¹³C as a probe for GSH conjugation.

In Vitro GST Kinetic Assay

This protocol is designed to determine the kinetic parameters (K({m}) and V({max})) of GST-mediated conjugation of Acrylonitrile-1-¹³C.

Materials:

  • Acrylonitrile-1-¹³C (≥98% isotopic purity)

  • Reduced L-Glutathione (GSH)

  • Recombinant human GST isoforms (e.g., GSTA1-1, GSTM1-1, GSTP1-1) or liver cytosol/microsomes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Methanol, HPLC grade

  • Trichloroacetic acid (TCA) or Metaphosphoric acid (MPA)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.

    • Prepare a series of working solutions of Acrylonitrile-1-¹³C in potassium phosphate buffer (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Dilute the GST enzyme stock to a working concentration (e.g., 0.1 mg/mL) in potassium phosphate buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • 80 µL of 100 mM potassium phosphate buffer (pH 7.4)

      • 10 µL of 100 mM GSH solution (final concentration 10 mM)

      • 10 µL of varying concentrations of Acrylonitrile-1-¹³C (to achieve final concentrations of 0.01 to 1 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted GST enzyme solution.

    • Incubate at 37°C. Collect aliquots (e.g., 20 µL) at several time points (e.g., 0, 1, 2, 5, 10 minutes).

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the 20 µL aliquot to 80 µL of ice-cold 10% TCA or MPA in a new microcentrifuge tube.

    • Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of the S-(2-cyanoethyl)glutathione-¹³C adduct. A suggested starting point for LC-MS/MS parameters is provided in Table 1.

  • Data Analysis:

    • Quantify the amount of the GSH adduct formed at each time point and for each Acrylonitrile-1-¹³C concentration.

    • Calculate the initial reaction velocities (V₀).

    • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K({m}) and V({max}).

ParameterSuggested Setting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5% B (2 min), 5-95% B (8 min), 95% B (2 min)
Flow Rate 0.3 mL/min
Column Temp. 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z of [M+H]⁺ of S-(2-cyanoethyl)glutathione-¹³C → fragment ion
Collision Energy Optimize for the specific instrument

Table 1: Suggested Starting Parameters for LC-MS/MS Analysis. These parameters should be optimized for the specific instrument and column used.

In Vivo Metabolism Study in Rodents

This protocol outlines a study to identify and quantify the metabolites of Acrylonitrile-1-¹³C in vivo.

Materials:

  • Acrylonitrile-1-¹³C

  • Vehicle for administration (e.g., corn oil, water)

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Metabolic cages for urine and feces collection

  • D₂O (for NMR analysis)

  • NMR spectrometer

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • Acclimate animals in metabolic cages for at least 24 hours prior to dosing.

    • Administer a single oral gavage dose of Acrylonitrile-1-¹³C (e.g., 10-30 mg/kg body weight) dissolved in a suitable vehicle.

  • Sample Collection:

    • Collect urine samples over a 24-hour period. It is advisable to collect at multiple time points (e.g., 0-8h, 8-24h) to assess the time course of metabolite excretion.

  • Sample Preparation for ¹³C NMR Analysis:

    • Centrifuge the urine samples to remove any particulate matter.

    • To a portion of the urine (e.g., 500 µL), add D₂O to a final concentration of 10-20% for field-frequency locking.

  • ¹³C NMR Spectroscopy:

    • Acquire ¹³C NMR spectra of the urine samples. The presence of the ¹³C label will result in significantly enhanced signals for the metabolites derived from Acrylonitrile-1-¹³C.

    • Assign the resonances to specific carbon atoms in the metabolites based on their chemical shifts and comparison to authentic standards or published data.

  • Sample Preparation for LC-MS/MS Analysis:

    • Dilute the urine samples with an appropriate solvent (e.g., 0.1% formic acid in water).

    • Centrifuge to remove any precipitates before injection.

  • LC-MS/MS Analysis:

    • Analyze the urine samples to identify and quantify the GSH-derived metabolites, such as the mercapturic acid derivative, N-acetyl-S-(2-cyanoethyl)cysteine-¹³C. Use the parameters in Table 1 as a starting point and optimize as needed.

InVivo_Workflow

Data Interpretation and Expected Results

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of the GSH adduct of Acrylonitrile-1-¹³C will show a characteristic signal for the labeled carbon. The chemical shift of this carbon will be influenced by its local chemical environment. By comparing the observed chemical shifts with those of known standards or predicted values, the structure of the adduct and its subsequent metabolites can be confirmed. For example, the ¹³C-labeled carbon in the cyanoethyl moiety attached to the sulfur of glutathione will have a distinct chemical shift.

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and specificity for the detection and quantification of the Acrylonitrile-1-¹³C-GSH adduct and its metabolites. The use of Multiple Reaction Monitoring (MRM) allows for the selective detection of the target analytes in complex biological matrices. The mass of the ¹³C-labeled adduct will be one mass unit higher than its unlabeled counterpart, providing an unambiguous signature.

Quantitative Data

The in vitro kinetic assay will yield Michaelis-Menten parameters (K({m}) and V({max})) for the GST-catalyzed conjugation of Acrylonitrile-1-¹³C. This data is crucial for comparing the catalytic efficiencies of different GST isoforms towards this substrate. An example of expected kinetic data is presented in Table 2. The in vivo studies will provide quantitative data on the extent and rate of formation of GSH-derived metabolites, offering insights into the overall disposition of acrylonitrile in a biological system.

GST IsoformK({m}) (mM)V({max}) (nmol/min/mg)Catalytic Efficiency (V({max})/K({m}))
GSTA1-1ValueValueValue
GSTM1-1ValueValueValue
GSTP1-1ValueValueValue
Other IsoformsValueValueValue

Table 2: Representative Kinetic Parameters for GST-Mediated Acrylonitrile Conjugation. The values in this table are illustrative and should be determined experimentally using the protocol described in section 3.1.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure the purity and activity of the recombinant GST enzymes or the quality of the liver subcellular fractions.

  • Substrate Stability: Acrylonitrile is volatile and reactive. Prepare fresh solutions and handle them in a well-ventilated area.

  • Matrix Effects in MS: Biological samples can cause ion suppression or enhancement. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • NMR Sensitivity: Acquiring high-quality ¹³C NMR spectra may require longer acquisition times, especially for low-abundance metabolites.

Conclusion

Acrylonitrile-1-¹³C is a powerful and versatile tool for investigating the mechanisms of glutathione conjugation. The protocols and analytical methods described in this application note provide a robust framework for researchers to explore the role of GSTs in drug metabolism, toxicology, and cellular defense. The insights gained from such studies are invaluable for the development of safer and more effective therapeutic agents and for a better understanding of the metabolic fate of xenobiotics.

References

  • Fennell, T. R., Kedderis, G. L., & Sumner, S. C. (1991). Urinary metabolites of [1,2,3-¹³C]acrylonitrile in rats and mice detected by ¹³C nuclear magnetic resonance spectroscopy. Chemical research in toxicology, 4(6), 678–687. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical research in toxicology, 14(6), 611–650. [Link]

  • Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. The Journal of biological chemistry, 249(22), 7130–7139. [Link]

  • Hayes, J. D., & Pulford, D. J. (1995). The glutathione S-transferase supergene family: regulation of GST and the contribution of the isoenzymes to cancer chemoprotection and drug resistance. Critical reviews in biochemistry and molecular biology, 30(6), 445–600. [Link]

  • Mannervik, B. (1985). The isoenzymes of glutathione transferase. Advances in enzymology and related areas of molecular biology, 57, 357–417. [Link]

  • Kedderis, G. L., & Batra, R. (1993). Species differences in the conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione. Toxicology and applied pharmacology, 123(2), 269–276. [Link]

  • Moore, T., Le, A., Niemi, A. K., Kwan, T., Cusmano-Ozog, K., Enns, G. M., & Cowan, T. M. (2013). A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 929, 51–55. [Link]

  • Wu, K. Y., Wu, C. F., Luo, Y. S., Huang, Y. F., Uang, S. N., Lee, Y. Y., & Chiang, S. Y. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology letters, 373, 141–147. [Link]

  • Woutersen, R. A. (1998). Toxicologic profile of acrylonitrile. Scandinavian journal of work, environment & health, 24 Suppl 2, 5–9. [Link]

  • Brett, A. M., & Matysik, F. M. (2014). Electrochemical evaluation of glutathione S-transferase kinetic parameters. Bioelectrochemistry (Amsterdam, Netherlands), 99, 54–58. [Link]

  • Leng, G., & Lewalter, J. (2002). Polymorphism of glutathione S-transferases and susceptibility to acrylonitrile and dimethylsulfate in cases of intoxication. Toxicology letters, 134(1-3), 209–217. [Link]

Sources

Method

Application Note: High-Resolution Kinetic Mapping of RAFT Polymerization using Acrylonitrile-1-13C

C NMR Spectroscopy Executive Summary Polyacrylonitrile (PAN) is a critical precursor for carbon fiber and high-performance membranes. However, controlling its molecular weight distribution (MWD) is notoriously difficult...

Author: BenchChem Technical Support Team. Date: February 2026


C NMR Spectroscopy

Executive Summary

Polyacrylonitrile (PAN) is a critical precursor for carbon fiber and high-performance membranes. However, controlling its molecular weight distribution (MWD) is notoriously difficult due to the high reactivity of the acrylonitrile (AN) radical and the polymer's tendency to precipitate in bulk monomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers a solution, but standard kinetic monitoring (e.g., gravimetry, GPC) lacks the temporal resolution to map the early-stage "pre-equilibrium" and the specific incorporation rates of monomer units.

This guide details a protocol for using Acrylonitrile-1-


C  as a kinetic tracer. By enriching the nitrile carbon (C

N), we utilize quantitative in-situ

C NMR to monitor polymerization in real-time. This method overcomes the sensitivity limitations of natural abundance carbon NMR and the signal overlap issues of proton NMR, providing a self-validating system for determining propagation rate constants (

) and conversion with

confidence.

Theoretical Background: The RAFT Mechanism

RAFT polymerization controls molecular weight by establishing a dynamic equilibrium between active propagating radicals and dormant polymeric thiocarbonylthio compounds. For acrylonitrile, the choice of the Chain Transfer Agent (CTA) is pivotal.[1][2] Trithiocarbonates (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPAD) are preferred over dithioesters due to their hydrolytic stability and efficient fragmentation with secondary radicals like those formed by AN.

Mechanism Diagram

The following diagram illustrates the RAFT cycle specifically for Acrylonitrile, highlighting the dormant and active species equilibrium.

RAFT_Mechanism Initiator Initiator (AIBN) (I•) Pn_Rad Propagating Radical (Pn•) Initiator->Pn_Rad Initiation (+M) Monomer Monomer (AN) (M) Intermediate Intermediate Radical (Pn-S-C•(Z)-S-Pm) Pn_Rad->Intermediate Addition (k_add) Dead Dead Polymer (Termination) Pn_Rad->Dead kt (Bimolecular) CTA Macro-CTA (Pn-S-C(Z)=S) CTA->Intermediate + Pn• Intermediate->CTA Reversible Pm_Rad Released Radical (Pm•) Intermediate->Pm_Rad Fragmentation (k_frag) Pm_Rad->Monomer Propagation (k_p) Pm_Rad->Pn_Rad Chain Eq.

Figure 1: The RAFT equilibrium cycle. The stability of the Intermediate Radical determines the retardation often seen in AN polymerization.

Experimental Design & Causality

Why Acrylonitrile-1- C?

Standard


H NMR for PAN is challenging because the polymer backbone protons broaden significantly as viscosity increases (dipolar broadening), often overlapping with monomer peaks.
  • The Tracer Advantage: Acrylonitrile-1-

    
    C places the label on the nitrile carbon (
    
    
    
    ).
  • Chemical Shift Separation: The monomeric nitrile signal (

    
     ppm) is sharp and distinct from the polymeric nitrile band (
    
    
    
    ppm).
  • Sensitivity: 99% enrichment allows for single-scan acquisition every 30 seconds, providing high temporal resolution without the long relaxation delays required for natural abundance

    
    C.
    
Solvent Selection

DMSO-d6 is the mandatory solvent.

  • Causality: PAN is insoluble in monomer and common organic solvents (THF, Toluene), leading to precipitation polymerization which alters kinetics (gel effect). DMSO dissolves both the monomer and the resulting polymer, ensuring homogeneous kinetics throughout the reaction.

Detailed Protocol

Materials
  • Monomer: Acrylonitrile-1-

    
    C (99 atom % 
    
    
    
    C). Caution: Highly Toxic/Carcinogenic.
  • CTA: 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD).[3][4]

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard: Trioxane or 1,3,5-Trioxane (for absolute integration calibration, optional but recommended).

Preparation Workflow

Workflow Step1 1. Stock Solution Prep (Glovebox: N2 atm) Step2 2. Transfer to J-Young NMR Tube (Air-free seal) Step1->Step2 Step3 3. Freeze-Pump-Thaw (x3) (Critical: O2 Removal) Step2->Step3 Removes O2 inhibitor Step4 4. Initial NMR (t=0) (Shim at 25°C) Step3->Step4 Step5 5. In-Situ Reaction (Probe heated to 65°C) Step4->Step5 Kinetic Start Step6 6. Data Processing (Integration M_t vs P_t) Step5->Step6

Figure 2: Experimental workflow ensuring oxygen-free conditions for accurate radical kinetics.

Step-by-Step Methodology
  • Stock Solution (Target: [M]:[CTA]:[I] = 200:1:0.2)

    • In a glovebox, dissolve CPAD (27.9 mg, 0.1 mmol) and AIBN (3.28 mg, 0.02 mmol) in DMSO-d6 (2.0 mL).

    • Add Acrylonitrile-1-

      
      C (1.06 g, 20 mmol).
      
    • Note: The high concentration (approx 5-6 M) mimics bulk conditions while maintaining solubility.

  • Degassing (The "Self-Validating" Step)

    • Transfer 0.6 mL of the mixture to a J-Young valve NMR tube.

    • Perform 3 cycles of Freeze-Pump-Thaw.

    • Validation: Oxygen acts as an inhibitor. If an induction period >10 mins is observed in NMR, degassing was insufficient.

  • NMR Acquisition Parameters (Bruker/Jeol 400 MHz+)

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

      • Why: Decouples protons to sharpen peaks but turns off the NOE during the relaxation delay to ensure quantitative integration.

    • Temperature: Calibrate probe to 65°C (typical activation temp for AIBN).

    • Relaxation Delay (D1): 5 - 10 seconds. (Sufficient for enriched samples; T1 of nitrile carbon is relatively long, but enrichment compensates for signal-to-noise).

    • Scans: 4 scans per time point (approx 1 min time resolution).

Data Analysis & Interpretation

Spectral Assignment
SpeciesCarbon LabelChemical Shift (

, ppm)
Multiplicity
Monomer

119.5 Sharp Singlet
Polymer

120.5 - 123.0 Broad Multiplet
CTA (R-group)

124.0 Small Singlet (End group)
Calculating Conversion ( )

At any time


, conversion is calculated using the integrals of the monomer (

) and polymer (

) peaks. Because we use an enriched tracer, the signal-to-noise is high enough to ignore baseline noise.


Kinetic Plot

Plot


 versus time (

).
  • Linearity: A straight line passing through the origin indicates constant radical concentration (pseudo-first-order kinetics), validating the RAFT control.

  • Slope: The slope equals

    
    .
    

Troubleshooting & Controls

ObservationRoot CauseCorrective Action
Induction Period (>15 min) Oxygen contaminationCheck vacuum seal on J-Young tube; increase FPT cycles.
Broadening of Monomer Peak Viscosity / ShimmingRe-shim the probe periodically during reaction (automated shimming).
Non-linear Kinetic Plot Loss of Control / Termination[CTA] might be too low; ensure [M]:[CTA] < 500 for initial tests.
Precipitation (Loss of Signal) Solubility LimitEnsure DMSO volume is sufficient; do not exceed 50 wt% monomer.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. [Link]

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link][5]

  • Kavitha, R., & Singaravadivel, S. (2012). Kinetics on the Copolymerization of Acrylonitrile with Itaconic Acid or Methyl Acrylate in Dimethylsulfoxide by NMR Spectroscopy. International Journal of Polymer Science. [Link]

  • Patterson, K., et al. (2016). Aqueous RAFT Polymerization of Acrylonitrile. Macromolecules. [Link][3][5]

Sources

Application

Detecting 2-cyanoethylmercapturic acid using 13C labeled acrylonitrile

Application Note: Detection and Quantitation of 2-Cyanoethylmercapturic Acid (CEMA) via 13C-Acrylonitrile Tracing Executive Summary This application note details a high-sensitivity protocol for the detection of 2-cyanoet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Detection and Quantitation of 2-Cyanoethylmercapturic Acid (CEMA) via 13C-Acrylonitrile Tracing

Executive Summary

This application note details a high-sensitivity protocol for the detection of 2-cyanoethylmercapturic acid (CEMA) , the primary urinary metabolite of acrylonitrile (ACN), using [1,2,3-13C3]-Acrylonitrile as a stable isotope tracer.[1]

Designed for toxicologists and drug development scientists, this guide addresses the challenge of distinguishing endogenous or environmental background levels from experimental exposure. By utilizing 13C-labeling, researchers can definitively track the metabolic flux of ACN through the glutathione conjugation pathway, ensuring precise quantitation with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Scientific Principle & Metabolic Pathway

The 13C Tracer Advantage

Acrylonitrile is ubiquitous in the environment (tobacco smoke, industrial polymers). Standard analysis of CEMA cannot distinguish between experimental exposure and background environmental absorption.

  • Unlabeled ACN Metabolism: Yields CEMA (MW 216.26).[1]

  • 13C3-Labeled ACN Metabolism: Yields 13C3-CEMA (MW 219.26).[1]

  • The Shift: The +3 Da mass shift in the precursor ion allows for absolute specificity.

Mechanism of Action

CEMA is formed via the Mercapturic Acid Pathway . Acrylonitrile is an electrophile that conjugates with Glutathione (GSH) via Glutathione S-Transferase (GST).[1] The conjugate undergoes enzymatic cleavage of glutamate and glycine, followed by N-acetylation in the kidney/liver to form the final urinary metabolite.

metabolic_pathway ACN [13C3]-Acrylonitrile (Exogenous Tracer) Conjugate S-(2-cyanoethyl)glutathione (Liver) ACN->Conjugate GST Conjugation (+GSH) GSH Glutathione (Endogenous) GSH->Conjugate Intermed S-(2-cyanoethyl)-L-cysteine (Kidney) Conjugate->Intermed γ-GT & Dipeptidases (-Glu, -Gly) CEMA [13C3]-CEMA (Urine Output) Intermed->CEMA N-acetyltransferase (+Acetyl)

Figure 1: The metabolic biotransformation of 13C-Acrylonitrile to 13C-CEMA via the mercapturic acid pathway.[1]

Materials & Reagents

ComponentSpecificationPurpose
Tracer [1,2,3-13C3]-Acrylonitrile (≥99% atom % 13C)Experimental exposure agent.[1]
Analytes CEMA Standard (Unlabeled)Calibration curve generation.[1]
Internal Standard D3-CEMA or 13C-CEMA (if available)Normalization for matrix effects (optional if using flux ratio).
SPE Cartridges Oasis MAX (Mixed-mode Anion Exchange) 60 mgRemoval of urinary salts and interferents.[1]
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization (even in neg mode).[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Organic eluent.[1]
Column Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm)High retention for polar organic acids.[1]

Experimental Protocol

Phase 1: Sample Preparation (Solid Phase Extraction)

Urinary mercapturic acids are polar and acidic.[1] A mixed-mode anion exchange (MAX) cleanup is critical to remove neutral interferences and salts.[1]

  • Conditioning:

    • Wash cartridge with 1 mL Methanol.[1]

    • Equilibrate with 1 mL Water.[1]

  • Loading:

    • Acidify 200 µL Urine with 20 µL Formic Acid (approx.[1] pH 2-3).[1]

    • Load sample onto the cartridge at a slow flow rate (1 mL/min).

  • Washing:

    • Wash 1: 1 mL 2% Ammonium Hydroxide (removes neutrals/bases).[1]

    • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1]

  • Elution:

    • Elute CEMA with 1 mL Methanol containing 2% Formic Acid .[1]

    • Note: The acid neutralizes the anionic charge of CEMA, releasing it from the exchange resin.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen (40°C).

    • Reconstitute in 100 µL Mobile Phase A.

Phase 2: LC-MS/MS Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).[1] Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

Chromatographic Gradient:

  • Flow Rate: 0.3 mL/min[1]

  • Temp: 40°C

  • Gradient:

    • 0-1 min: 1% B (Hold for polar retention)[1]

    • 1-6 min: Linear ramp to 90% B

    • 6-7 min: Hold 90% B

    • 7.1 min: Re-equilibrate 1% B

Mass Transitions (MRM): The detection relies on the cleavage of the S-C bond, releasing the N-acetylcysteine (NAC) fragment (m/z 162).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
CEMA (Endogenous) 215.1 [M-H]⁻162.0-18Loss of unlabeled Acrylonitrile (-53 Da).[1]
13C3-CEMA (Tracer) 218.1 [M-H]⁻162.0-18Loss of labeled Acrylonitrile (-56 Da).[1]
Internal Std (D3) 218.1 [M-H]⁻165.0-18Used if D3-CEMA is spiked (Acetyl-D3).[1]

Critical Note: The product ion for both the tracer and the endogenous metabolite is often the same (m/z 162, the NAC backbone), assuming the label is on the acrylonitrile moiety. This simplifies optimization but requires high chromatographic resolution if cross-talk occurs (though mass shift usually prevents this).[1]

analytical_workflow Urine Urine Sample (Contains 13C-CEMA) SPE SPE Cleanup (Oasis MAX) Urine->SPE Acidify LC LC Separation (HSS T3 Column) SPE->LC Elute & Recon MS MS/MS Detection (Negative ESI) LC->MS Gradient Elution Data Quantitation (218 -> 162 Transition) MS->Data Peak Integration

Figure 2: Analytical workflow from urine collection to mass spectrometric quantitation.[1]

Data Analysis & Validation

Calculation of Tracer Enrichment

To determine the contribution of the experimental exposure vs. background:


[1]
Quality Control Criteria
  • Linearity:

    
     over range 0.5 ng/mL – 500 ng/mL.[1]
    
  • Recovery: SPE recovery should be >85%.

  • Matrix Effects: Assess by spiking 13C-CEMA into blank urine.[1] If suppression >20% is observed, dilute samples 1:5 prior to SPE.

Troubleshooting
  • Low Sensitivity: Ensure ESI is in Negative mode. Mercapturic acids ionize poorly in positive mode.[1]

  • Peak Tailing: CEMA is a carboxylic acid. Ensure mobile phases are buffered (0.1% Formic Acid) to keep it protonated during the run, or use Ammonium Acetate if pH control is needed.

References

  • Schettgen, T., et al. (2009). "A method for the quantification of biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine by column-switching liquid chromatography–tandem mass spectrometry."[1] Analytical and Bioanalytical Chemistry.

  • Bhandari, D., et al. (2022). "Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers." Nicotine & Tobacco Research (CDC).[1]

  • Jakubowski, M., et al. (1987). "2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile."[1][2] British Journal of Industrial Medicine.[2]

  • Centers for Disease Control and Prevention (CDC). "Acrylonitrile: Biomonitoring Summary."[1] National Biomonitoring Program.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Removing MEHQ inhibitor from Acrylonitrile-1-13C before use

Subject: Removal of MEHQ Inhibitor Prior to Polymerization Executive Summary & Critical Warnings Target Audience: Synthetic Chemists, Polymer Scientists, Radiochemists. Reagent Status: High-Value Isotope (Acrylonitrile-1...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of MEHQ Inhibitor Prior to Polymerization

Executive Summary & Critical Warnings

Target Audience: Synthetic Chemists, Polymer Scientists, Radiochemists. Reagent Status: High-Value Isotope (Acrylonitrile-1-13C). Inhibitor: 4-Methoxyphenol (MEHQ), typically 35–45 ppm.

The "Why" (Scientific Context): Acrylonitrile-1-13C is stabilized with MEHQ to prevent spontaneous polymerization during storage. MEHQ functions as a free-radical scavenger but requires dissolved oxygen to be effective. For controlled radical polymerizations (RAFT, ATRP) or anionic syntheses, MEHQ must be removed to prevent induction periods, erratic kinetics, or complete reaction failure.

Critical Safety Warning:

DANGER: Acrylonitrile is highly toxic, volatile, and metabolizes into cyanide in the body. It is also a Class 1B Flammable Liquid.

  • ALWAYS work in a high-efficiency fume hood.

  • NEVER use base washing (NaOH) for Acrylonitrile-1-13C unless absolutely necessary; it introduces water and results in significant yield loss of the expensive isotope due to solubility (~7% in water) and hydrolysis risks.

Primary Protocol: Adsorption (The Gold Standard)

Recommendation: Use this method for Acrylonitrile-1-13C.[1] It minimizes physical loss of the isotope, requires no heat, and is rapid.

Materials Required:

  • Inhibitor Remover Column (Pre-packed proprietary beads or Basic Alumina, Brockmann I).[2]

  • Syringe (Glass or Polypropylene, inert).

  • Receiving Vial (Amber glass, pre-dried, Argon purged).

  • Ice bath.

Step-by-Step Workflow:

  • Column Preparation:

    • If using bulk Basic Alumina: Pack a small glass pipette with a cotton plug and ~2-3 cm of alumina.

    • Pro-Tip: For expensive isotopes, "pre-wet" the column with a small amount of unlabeled (standard) acrylonitrile if purity requirements allow, to satisfy the column's adsorption sites and minimize retention of the labeled compound. If strict isotopic purity is required, skip this but expect ~5-10% volume loss (holdup).

  • Elution:

    • Load the Acrylonitrile-1-13C into the syringe.

    • Slowly dispense the liquid directly onto the top of the column bed.

    • Allow gravity or very gentle positive pressure (nitrogen) to push the monomer through.

  • Collection:

    • Collect the eluate directly into a pre-weighed, chilled, argon-purged vial.

    • Stop collection immediately when the liquid level hits the top of the alumina bed to strictly avoid eluting the adsorbed MEHQ.

  • Validation:

    • MEHQ forms a brown/orange band on alumina columns. Ensure this band remains at the top 1/3 of the column.

Alternative Protocol: Vacuum Distillation

Recommendation: Use only if ultra-high chemical purity (>99.9%) is required and you have >5 mL of material. Not recommended for small aliquots (<1 mL) due to pot residue losses.

Setup: Short-path micro-distillation apparatus.

ParameterSetting/RequirementReason
Pressure < 100 mmHg (Vacuum)Acrylonitrile boils at 77°C (atm).[3] Vacuum reduces this to <20°C to prevent thermal polymerization.
Bath Temp Ambient (20-25°C)Do not overheat.
Condenser -10°C (Glycol/Dry Ice)Critical to trap the volatile monomer.
Pot Additive Copper shavingsCopper acts as a polymerization inhibitor in the pot during heating.

Procedure:

  • Assemble glassware and purge with Nitrogen.

  • Add Acrylonitrile-1-13C and a small copper wire/shaving to the source flask.

  • Apply vacuum before heating.

  • Gently warm the source flask. Collect the middle fraction.

  • Discard the first few drops (fore-run) and the last 10% (pot residue containing MEHQ).

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the decision pathway and the chemical logic behind the removal process.

MEHQ_Removal_Workflow Start Acrylonitrile-1-13C (Contains MEHQ + O2) Decision Volume & Purity Needs? Start->Decision Method_A Method A: Adsorption (Basic Alumina/Resin) Decision->Method_A Small Vol (<5mL) Max Yield Priority Method_B Method B: Vacuum Distillation (Short Path) Decision->Method_B Large Vol (>5mL) Ultra-Purity Priority Mechanism_A MEHQ (Phenolic) binds to polar/basic surface sites Method_A->Mechanism_A Result Purified Monomer (Unstable - Use Immediately) Method_A->Result Mechanism_B MEHQ (BP: 243°C) remains in pot; Monomer vaporizes Method_B->Mechanism_B Method_B->Result

Caption: Decision matrix for MEHQ removal. Adsorption is favored for isotopic conservation; Distillation is reserved for bulk purification.

Troubleshooting & FAQs

Q1: The purified acrylonitrile turned yellow after 30 minutes. What happened?

  • Cause: Spontaneous polymerization or oxidation. Once MEHQ is removed, the monomer is extremely reactive.[1]

  • Solution: You must use the monomer immediately (within 15 minutes) of purification. If a delay is inevitable, store it in liquid nitrogen or a -80°C freezer under an argon headspace.

Q2: Can I use the "washing" method (NaOH extraction) described in old textbooks?

  • Response: Not recommended for 13C-isotopes.

  • Reasoning: Acrylonitrile has a water solubility of ~7.3% at 20°C. Washing 1 gram of Acrylonitrile-1-13C with water/base could result in the loss of ~70-100 mg of material into the aqueous phase. Drying the monomer (using MgSO4) introduces further physical loss.

Q3: How do I verify MEHQ is gone without running an NMR?

  • Field Test: If using a commercial inhibitor remover column (e.g., Sigma-Aldrich or equivalent), the column media often changes color (white to brown/orange) as it binds the phenolic inhibitor. If the eluate is clear and the color band is contained within the column, removal is successful.

  • Analytical: MEHQ has strong UV absorbance. A quick check on a UV-Vis spectrophotometer (compare against a standard curve) is the industry standard for verification [1].

Q4: Why does the protocol mention Oxygen is required for MEHQ?

  • Mechanism: MEHQ is not an inhibitor by itself; it reacts with peroxy radicals (formed by the reaction of carbon-centered radicals with oxygen). In a strictly oxygen-free environment (glovebox), MEHQ is actually a poor inhibitor. However, for removal, we focus on its polarity (binding to alumina) or boiling point (distillation) [2].

Comparative Data: Removal Efficiency
FeatureAdsorption (Alumina)Vacuum DistillationCaustic Wash (NaOH)
Isotope Recovery High (90-95%) Medium (60-80%)Low (50-70%)
MEHQ Removal < 10 ppm< 1 ppm< 5 ppm
Time Required 5-10 mins45-60 mins30-45 mins
Water Introduction None NoneHigh (Requires Drying)
Thermal Risk NoneModerateLow
References
  • Applied Analytics. (2025). Measuring MeHQ (Polymerization Inhibitor) in Acrylonitrile. Application Note AN-002. Link

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Acrylonitrile. MilliporeSigma. Link

  • BenchChem. (2025). Protocol: Preventing polymerization of acrylonitrile derivatives during reaction. Link

Sources

Optimization

Technical Support Center: 13C-Acrylonitrile Purity &amp; Synthesis

The following guide is structured as a specialized Technical Support Center for researchers handling 13C-labeled Acrylonitrile . It moves beyond generic advice to address the unique challenges of isotopic synthesis, stab...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers handling 13C-labeled Acrylonitrile . It moves beyond generic advice to address the unique challenges of isotopic synthesis, stabilization, and impurity profiling in a drug development context.

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Impurity Identification & Troubleshooting in 13C-Labeled Acrylonitrile Synthesis Ticket ID: #13C-ACN-PURITY

Executive Summary: The Isotopic Challenge

Synthesizing or utilizing 13C-acrylonitrile (


) presents a unique set of challenges compared to its unlabeled commodity counterpart. In drug development and metabolic tracer studies, isotopic purity (>99 atom % 13C)  is as critical as chemical purity.

Common industrial impurities (acetonitrile, acrolein) behave differently in labeled systems. Furthermore, the high cost of the labeled material necessitates "micro-scale" purification techniques that often fail to remove trace stabilizers or solvent adducts. This guide provides a self-validating workflow to identify and eliminate these contaminants.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see unexpected multiplets in my 13C-NMR spectrum. Is this an impurity?"

Diagnosis: Likely J-coupling (Spin-Spin Coupling) , not an impurity. In uniformly labeled (


) compounds, adjacent 

nuclei couple to each other, splitting signals that would be singlets in natural abundance spectra.
  • The Mechanism:

    • C1 (Nitrile): Couples to C2 (Vinyl).

      
      .
      
    • C2 (Vinyl -CH=): Couples to C1 and C3.

    • C3 (Vinyl =CH2): Couples to C2.

      
      .
      

Action Plan:

  • Check Coupling Constants: Measure the distance between split peaks (in Hz). If they match typical

    
     values (40–80 Hz), it is your product.
    
  • Run 13C-Decoupled Experiment: If your spectrometer allows, run a

    
    -decoupled 
    
    
    
    experiment (rare) or rely on 2D INADEQUATE to map the carbon backbone connectivity.
  • Compare to Reference:

    • Acrylonitrile C1 (CN): ~117 ppm ( doublet or doublet of doublets in labeled form).

    • Impurity (Acetonitrile CN): ~118 ppm (singlet if natural abundance, doublet if labeled).

Issue 2: "GC-MS shows the correct M+3 mass, but the retention time is slightly off."

Diagnosis: Isomeric Impurity or Propionitrile . Acrylonitrile (MW 53, labeled MW 56) is easily reduced to Propionitrile (MW 55, labeled MW 58) or contaminated with Acetonitrile (MW 41, labeled MW 43).

  • The Trap: If you synthesized 13C-acrylonitrile via dehydration of ethylene cyanohydrin , incomplete dehydration leaves the precursor. If via ammoxidation, acrolein and acetonitrile are major byproducts.[1][2]

  • Isotope Effect: Deuterated/13C compounds often elute slightly faster than unlabeled counterparts on capillary GC columns, but this shift is usually <0.1 min. Larger shifts indicate chemical impurities.[3]

Action Plan:

  • Inspect the Ion Fragmentation:

    • Acrylonitrile: Base peak

      
       53 (unlabeled) / 56 (labeled). Loss of HCN (M-27/28).
      
    • Propionitrile: Base peak

      
       54 (unlabeled). Strong 
      
      
      
      peak.
  • Use a Polar Column: Switch to a PEG (Polyethylene Glycol) or Wax column (e.g., DB-WAX). Non-polar columns (DB-1) often co-elute acrylonitrile and acetonitrile.

Issue 3: "My clear liquid turned yellow and viscous overnight."

Diagnosis: Uncontrolled Polymerization (The "Popcorn" Effect). Acrylonitrile is an aggressive Michael acceptor and polymerizes radically. Labeled compounds are often stored in small, high-concentration vials, increasing collision frequency and polymerization risk.

Action Plan:

  • Immediate Quench: Dilute with CDCl3 or solvent immediately to stop the chain reaction.

  • Check Inhibitor Status: 13C-Acrylonitrile must be stored with 35-45 ppm MEHQ (4-Methoxyphenol) .

    • Note: MEHQ requires dissolved oxygen to function. Storing under strict inert atmosphere (Argon) without oxygen can actually deactivate the inhibitor, leading to polymerization.

  • Protocol: Store at 4°C, in the dark, with air in the headspace (not pure N2), and MEHQ added.

Impurity Profiling Data

The following table summarizes the most critical impurities found in 13C-acrylonitrile synthesis, their origins, and detection markers.

Table 1: Common Impurities in 13C-Acrylonitrile

ImpurityOrigin (Synthesis Route)1H NMR Marker (CDCl3)13C NMR Marker (ppm)GC-MS Characteristic
Acetonitrile Ammoxidation byproduct

2.10 (s)

1.7 (CH3), 118 (CN)

41 (Base peak)
Acrolein Oxidation intermediate

9.5 (CHO), 6.4 (Vinyl)

194 (CHO)

56 (M+), 27 (CHO)
Ethylene Cyanohydrin Dehydration precursor

3.8 (t), 2.6 (t)

58 (CH2OH), 19 (CH2CN)
High boiling, broad peak
Propionitrile Over-reduction

2.4 (q), 1.2 (t)

10.8 (CH3), 121 (CN)

54 (M-1)
Polyacrylonitrile Storage degradationBroad lumps 2.0–3.0 ppmBroad peaks (insoluble)N/A (Inlet liner fouling)
MEHQ (Inhibitor) Added stabilizer

6.8 (d), 3.7 (s, OMe)

55.7 (OMe), 115/153 (Ar)

124 (M+)

Experimental Protocols

Protocol A: Quantitative 13C-NMR for Isotopic Enrichment

Standard proton-decoupled 13C NMR overestimates protonated carbons due to the Nuclear Overhauser Effect (NOE). Use this protocol for accurate purity calculation.

  • Sample Prep: Dissolve 20 mg 13C-Acrylonitrile in 0.6 mL

    
    . Add 1 mg Cr(acac)3  (Chromium(III) acetylacetonate) as a relaxation agent.
    
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay).

    • Relaxation Delay (D1): > 10 seconds (ensure full relaxation of quaternary carbons).

    • Pulse Angle: 90°.

    • Scans: 64–128.

  • Analysis: Integrate the Nitrile (CN), Vinyl-CH, and Vinyl-CH2 carbons. In a pure

    
     sample, integrals should be 1:1:1 (
    
    
    
    5%). Any deviation suggests specific labeling or impurity overlap.
Protocol B: Headspace GC-MS for Volatile Impurities

Direct injection can foul the liner with polymers. Headspace is preferred.

  • Sample Prep: Add 10 µL 13C-Acrylonitrile to a 20 mL headspace vial containing 10 mL saturated NaCl solution (salting out effect). Cap immediately.

  • Headspace Conditions:

    • Incubation: 85°C for 10 min.

    • Syringe Temp: 90°C.

  • GC Parameters:

    • Column: DB-WAX UI (30m x 0.25mm x 0.25µm).

    • Oven: 40°C (hold 5 min)

      
       200°C @ 20°C/min.
      
    • Flow: 1.0 mL/min Helium.

  • Detection: Scan range

    
     25–200. Look for 
    
    
    
    56 (Target) vs
    
    
    41 (Acetonitrile) and
    
    
    58 (Propionitrile).

Visualizations

Figure 1: Impurity Genesis in 13C-Acrylonitrile Synthesis

This diagram illustrates where impurities enter the system based on the synthesis route chosen (Ammoxidation vs. Dehydration).

ImpurityPathways Propylene 13C-Propylene (Precursor) Reactor_Ammo Ammoxidation (NH3 + O2 + Catalyst) Propylene->Reactor_Ammo Cyanohydrin 13C-Ethylene Cyanohydrin Reactor_Dehyd Dehydration (Acid Catalyst / Heat) Cyanohydrin->Reactor_Dehyd Acrylo 13C-Acrylonitrile (TARGET) Reactor_Ammo->Acrylo Major Imp_Aceto Impurity: Acetonitrile Reactor_Ammo->Imp_Aceto Side Rxn Imp_Acro Impurity: Acrolein Reactor_Ammo->Imp_Acro Incomplete Oxidation Imp_HCN Impurity: HCN Reactor_Ammo->Imp_HCN C-C Scission Reactor_Dehyd->Cyanohydrin Unreacted Reactor_Dehyd->Acrylo Major Imp_Poly Impurity: Polymers Reactor_Dehyd->Imp_Poly Thermal Degradation

Caption: Pathway analysis distinguishing impurities from Ammoxidation (Acetonitrile/Acrolein dominant) vs. Dehydration (Polymer/Precursor dominant).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Identification Issue CheckNMR Check 13C NMR Spectrum Start->CheckNMR Viscosity Is sample viscous? Start->Viscosity Splitting Are peaks split? CheckNMR->Splitting Coupling Diagnosis: 13C-13C J-Coupling (Normal for Labeled) Splitting->Coupling Yes (J=40-80Hz) ShiftCheck Check Chemical Shift Splitting->ShiftCheck No / Weird Pattern ImpurityID Is shift ~118 ppm? ShiftCheck->ImpurityID Aceto Impurity: Acetonitrile ImpurityID->Aceto Yes Other Check GC-MS ImpurityID->Other No Polymer Diagnosis: Polymerization (Check MEHQ) Viscosity->Polymer Yes

Caption: Logic flow for distinguishing intrinsic isotopic features from chemical contamination.

References

  • IARC Monographs. (1999). Acrylonitrile: Production and Impurities (Vol. 71). National Institutes of Health. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from [Link]

  • EPA Method 603. (n.d.). Acrolein and Acrylonitrile by Gas Chromatography. U.S. Environmental Protection Agency.[3] Retrieved from [Link]

Sources

Troubleshooting

Optimizing 13C NMR relaxation times for quantitative PAN analysis

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers conducting quantitative NMR (qNMR) on Polyacrylonitrile (PAN). It prioritizes experimental rigor, data integrity, and actiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers conducting quantitative


 NMR (qNMR) on Polyacrylonitrile (PAN). It prioritizes experimental rigor, data integrity, and actionable troubleshooting.

Technical Support Center: Quantitative NMR of Polyacrylonitrile (PAN)

Topic: Optimizing Relaxation Times (


) for Quantitative Analysis
Ticket ID:  PAN-QNMR-OPT-001
Status:  Resolved / Reference Guide
Assigned Specialist:  Senior Application Scientist, Polymer Characterization Div.

Executive Summary & Core Mechanism

Quantitative


 NMR of PAN is notoriously difficult due to the long spin-lattice relaxation times (

) of the nitrile (

) and backbone carbons. Inaccurate quantification usually stems from saturation effects —where nuclei do not fully return to equilibrium between pulses—and Nuclear Overhauser Effect (NOE) differentials.

To achieve quantitative accuracy (error


), the experimental design must satisfy the condition:


Where

is the relaxation delay,

is the acquisition time, and

is the longest relaxation time in the molecule (typically the nitrile carbon).

This guide provides the protocols to measure, optimize, and validate these parameters.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct experimental protocol based on sample limitations and accuracy requirements.

PAN_Optimization_Workflow Start START: PAN Sample for qNMR Solubility Check Solubility (DMSO-d6 or DMF-d7) Start->Solubility Temp_Opt Set Probe Temp (60°C - 90°C) Solubility->Temp_Opt Dissolved T1_Est Estimate T1 Max (Inversion Recovery) Temp_Opt->T1_Est Long_T1 T1 > 2.0s? T1_Est->Long_T1 Yes (Typical for PAN) Short_T1 T1 < 2.0s T1_Est->Short_T1 No (Degraded/Oligomer) Agent_Decision Can add Relaxation Agent? (Cr(acac)3) Long_T1->Agent_Decision Method_A METHOD A: Standard qNMR Pulse: Inverse Gated (zgig) d1: > 5 * T1_max Time: > 12 Hours Short_T1->Method_A Use standard delay Agent_Decision->Method_A No (Pure sample needed) Method_B METHOD B: Fast qNMR Add 0.05M Cr(acac)3 Pulse: Inverse Gated (zgig) d1: 2 - 5s Time: 1 - 4 Hours Agent_Decision->Method_B Yes (High throughput) Acquisition Acquire Spectrum NS > 1000 Method_A->Acquisition Method_B->Acquisition Process Processing: LB = 1-3 Hz Baseline Correction (Bernstein poly) Acquisition->Process

Figure 1: Decision tree for optimizing PAN qNMR acquisition parameters.

Troubleshooting & Optimization (Q&A)

Category A: Pulse Sequence & Relaxation Physics

Q1: My nitrile (


) peak integral is consistently lower than the backbone integrals. Why? 
A:  This is a classic symptom of incomplete relaxation . The quaternary nitrile carbon lacks directly attached protons, meaning it relies on inefficient Dipolar relaxation mechanisms. Consequently, its 

is significantly longer (often 5–10 seconds in neat solvents) than the protonated backbone carbons (

).
  • The Fix: You must measure the

    
     of the nitrile carbon specifically. Set your relaxation delay (
    
    
    
    ) to at least
    
    
    .[1][2] If
    
    
    , your
    
    
    must be
    
    
    .

Q2: Can I use standard proton decoupling (e.g., zgpg30) to increase signal? A: No. Standard decoupling generates a Nuclear Overhauser Effect (NOE), which enhances signal intensity. However, the NOE enhancement factor (


) differs for 

,

, and quaternary carbons.
  • The Fix: Use Inverse Gated Decoupling (e.g., Bruker pulse program zgig). This sequence turns the proton decoupler OFF during the relaxation delay (

    
    ) to suppress NOE buildup and ON  only during acquisition (
    
    
    
    ) to collapse J-coupling. This ensures all integrals are purely quantitative.

Q3: How do I measure the


 values for my specific PAN sample? 
A:  Do not rely on literature values alone, as 

varies with molecular weight, concentration, and temperature. Run a standard Inversion-Recovery experiment (t1ir):
  • Array: Set a variable delay list (

    
    ) ranging from 0.01s to 20s (e.g., 0.05, 0.1, 0.5, 1, 2, 5, 10, 20s).
    
  • Analyze: Plot peak intensity vs.

    
    . The zero-crossing point (
    
    
    
    ) allows quick estimation:
    
    
    .
  • Result: Use the calculated

    
     of the slowest relaxing peak (usually CN) to set your qNMR delay.
    
Category B: Sample Preparation & Chemical Agents

Q4: The required delay time is too long (>30s). How can I speed this up? A: Use a Paramagnetic Relaxation Agent .[3] Chromium(III) acetylacetonate, Cr(acac)


 , is the industry standard. It provides an efficient electron-nuclear relaxation pathway that dominates over the inefficient native mechanisms.
  • Protocol: Add Cr(acac)

    
     to a final concentration of 0.05 M  (approx. 17-20 mg per 1 mL of solvent).
    
  • Effect: This typically reduces

    
     from ~8s to <1s, allowing you to reduce 
    
    
    
    to ~2-3 seconds without sacrificing quantitative accuracy.
  • Warning: Cr(acac)

    
     is paramagnetic and will broaden lines slightly. Ensure your concentration is not so high that it obscures tacticity splitting.
    

Q5: Which solvent and temperature should I use? A:

  • Solvent: DMSO-d6 is preferred for PAN due to high solubility and good signal separation. DMF-d7 is an alternative but can overlap with polymer end-groups.

  • Temperature: Run experiments at 60°C to 90°C . Elevated temperature reduces solution viscosity, which sharpens lines (increasing resolution for tacticity analysis) and slightly averages out correlation times.

Category C: Data Processing & Tacticity[4]

Q6: I see multiple peaks in the nitrile region (119-121 ppm). Is this an impurity? A: Likely not. This is Tacticity Splitting . The magnetic environment of the nitrile carbon depends on the stereochemical configuration of neighboring units (isotactic mm, heterotactic mr, syndiotactic rr).

  • Analysis: For qNMR, integrate the entire cluster of peaks from ~119 to 122 ppm to get the total nitrile content. For tacticity analysis, deconvolve these peaks using Bernoullian or Markovian statistical models.

Standardized Experimental Protocols

Protocol A: Determination (Inversion Recovery)

Use this once to validate your sample's relaxation characteristics.

ParameterSettingNotes
Pulse Sequence t1ir (Inversion Recovery)

Relaxation Delay (

)

Estimated

Set to 60s to be safe for neat samples.
Variable Delay List (

)
0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 20.0 sMust bracket the expected null point.
Scans (NS) 16 - 32Sufficient for S/N > 10.
Analysis Non-linear fit

Extract

for CN (120 ppm) and CH (30 ppm).
Protocol B: Quantitative Analysis (with Cr(acac) )

Recommended for routine high-throughput analysis.

  • Sample Prep: Dissolve 30-50 mg PAN in 0.6 mL DMSO-d6.

  • Add Agent: Add ~10 mg Cr(acac)

    
     (approx 0.05 M). Shake until fully dissolved (solution will turn dark purple).
    
  • Temperature: Equilibrate probe to 333 K (60°C).

  • Acquisition Parameters:

ParameterValueRationale
Pulse Sequence zgig (Inverse Gated)Decouple ON during Acq, OFF during delay.
Pulse Angle

Maximize signal per scan.
Acquisition Time (AQ) 1.0 - 1.5 sSufficient for resolution; avoid truncation.
Relaxation Delay (

)
3.0 - 5.0 sWith Cr(acac)

,

is usually < 0.5s.

.
Spectral Width (SW) 250 ppmCover all carbons + baseline.
Scans (NS) 1000 - 5000

is insensitive; high NS needed for S/N.
Protocol C: Chemical Shift Assignments (Ref: DMSO-d6)
Carbon TypeShift (

, ppm)
MultiplicityNotes
Nitrile (-CN) 119 - 122 Singlet (split by tacticity)Critical for quantification. Longest

.
Methine (-CH-) 26 - 30 Doublet (decoupled)Sensitive to triad sequences (

).
Methylene (-CH

-)
30 - 38 Triplet (decoupled)Often overlaps with methine; use 2D HSQC if needed.
Solvent (DMSO) 39.5 SeptetCalibrate reference here.

References

  • Balard, H., Fritz, H., & Meybeck, J. (1977).[4] Determination of the tacticity of polyacrylonitrile and its oligomers by

    
     NMR spectroscopy. Die Makromolekulare Chemie, 178(8), 2393–2399.[4] 
    
  • Kamide, K., Yamazaki, H., Okajima, K., & Hikichi, K. (1985). Stereoregularity of Polyacrylonitrile by High Resolution

    
     NMR Analysis. Polymer Journal, 17, 1233–1242. 
    
  • Caytan, E., Remaud, G. S., Tenailleau, E., & Akoka, S. (2007).

    
     NMR with reduced experimental time. Talanta, 71(3), 1016–1021. 
    
  • Bruker BioSpin. (2012). TopSpin Acquisition Commands and Pulse Programs.

Sources

Optimization

Storage conditions to maintain isotopic purity of Acrylonitrile-1-13C

Topic: Storage conditions to maintain isotopic purity of Acrylonitrile-1-13C Audience: Researchers, Scientists, and Drug Development Professionals Document ID: AN-13C-TECH-001 Executive Summary: The Cost of Instability A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to maintain isotopic purity of Acrylonitrile-1-13C Audience: Researchers, Scientists, and Drug Development Professionals Document ID: AN-13C-TECH-001

Executive Summary: The Cost of Instability

Acrylonitrile-1-13C is a high-value, isotopically labeled intermediate used critically in metabolic tracing and structural elucidation. Unlike bulk acrylonitrile, where minor polymerization is an operational nuisance, degradation in the labeled compound represents a significant financial and experimental loss.

The Core Challenge: The isotopic purity (enrichment) of the monomer is effectively compromised by chemical degradation . While the


C nucleus itself is stable, the molecule housing it is volatile, photoreactive, and prone to spontaneous exothermic polymerization.

Your directive is simple: Maintain the monomeric state. Once polymerization initiates, the labeled material is irretrievable.

The "Golden Rules" of Storage

Failure to adhere to these parameters typically voids the Certificate of Analysis (CoA).

ParameterCritical SpecificationMechanism of Action
Temperature 2°C to 8°C (Refrigerated) Reduces kinetic energy, significantly slowing spontaneous polymerization rates.
Inhibitor MEHQ (35-45 ppm) Scavenges free radicals produced by trace oxygen or light, preventing chain initiation.
Light Total Darkness (Amber Glass) Prevents photolytic cleavage of the C=C bond, a primary radical initiation step.
Atmosphere Air (Do NOT purge with N₂) Counter-intuitive: MEHQ requires trace dissolved oxygen to function. An inert atmosphere deactivates the inhibitor.
Container Tightly Sealed / Parafilm Prevents volatilization of the monomer (BP: 77°C) and ingress of moisture (hydrolysis risk).

Storage Logic & Workflow (Visualization)

The following decision tree illustrates the critical logic flow for receiving and storing Acrylonitrile-1-13C.

StorageWorkflow Start Shipment Received CheckSeal Inspect Seal & Physical State Start->CheckSeal Cloudy Cloudy/Solid? CheckSeal->Cloudy Reject QUARANTINE: Polymerization Initiated Cloudy->Reject Yes TempCheck Check Temp Log (< 15°C during transit?) Cloudy->TempCheck No (Clear Liquid) TempCheck->Reject No (Heat Exposure) Storage Store at 2-8°C (Amber Vial) TempCheck->Storage Yes Atmosphere Ensure Headspace contains Air (O2) Storage->Atmosphere Usage Equilibrate to RT before opening Atmosphere->Usage Experiment Day

Figure 1: Critical decision workflow for the receipt and long-term storage of Acrylonitrile-1-13C.

Troubleshooting Guide & FAQs

Issue 1: The Liquid appears cloudy or has white precipitates.
  • Diagnosis: Spontaneous Polymerization. The cloudiness is polyacrylonitrile, which is insoluble in the monomer.

  • Cause: Exposure to heat (>25°C), light, or depletion of the MEHQ inhibitor.

  • Resolution: Do not use. Filtration may remove the polymer, but the remaining monomer purity is suspect, and the inhibitor is likely exhausted, leading to rapid re-polymerization.

  • Prevention: Ensure storage at 2-8°C and check expiration dates.

Issue 2: The liquid has turned yellow.
  • Diagnosis: Inhibitor Oxidation / Photo-oxidation.

  • Cause: While MEHQ prevents polymerization, it can turn yellow/brown upon oxidation or reaction with free radicals.

  • Resolution: If the liquid is clear (no solids), check purity via GC-MS or NMR. A slight yellow tint is often acceptable if the monomeric purity remains >99%.

  • Action: Verify purity immediately. If >99%, use within 24 hours.

Issue 3: Should I store under Argon or Nitrogen?
  • Answer: ABSOLUTELY NOT.

  • Technical Insight: The stabilizer, Monomethyl Ether of Hydroquinone (MEHQ), is a "synergistic inhibitor." It requires dissolved oxygen to form the active radical scavenging species. Storing under an inert atmosphere (Nitrogen/Argon) effectively disables the inhibitor , leaving the highly reactive monomer unprotected against spontaneous polymerization.

  • Protocol: Always leave a small headspace of air in the vial.

Issue 4: How do I handle the material for experiments?
  • Protocol:

    • Remove from 2-8°C storage.

    • Wait: Allow the closed vial to reach room temperature (approx. 20-30 mins).

    • Why? Opening a cold vial condenses atmospheric moisture into the product. Water can hydrolyze the nitrile group or affect reaction stoichiometry.

    • Dispense in a fume hood (Ground the container to prevent static discharge—Flash Point is -5°C).

Analytical Validation: Self-Validating Protocols

To confirm the isotopic purity and chemical integrity of your Acrylonitrile-1-13C, utilize the following analytical workflows.

Method A: C-NMR (The Gold Standard)

This method validates both chemical structure and isotopic enrichment.

  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Reference: Tetramethylsilane (TMS).

  • Expected Signals:

    • Acrylonitrile-1-13C: Enhanced singlet (or doublet if coupling occurs) at ~117-119 ppm (Nitrile Carbon - C1).

    • Impurities:

      • Polymer peaks: Broad resonances in the aliphatic region (30-40 ppm).

      • Hydrolysis products (Acrylamide/Acrylic Acid): Carbonyl peaks >165 ppm.

Method B: GC-MS (Purity Check)
  • Column: DB-Wax or equivalent polar column.

  • Inlet Temp: 200°C.

  • Detector: MS (EI).

  • Criteria:

    • Main peak retention time matching reference.

    • Mass Spectrum: Look for molecular ion M+1 shift (m/z 54 instead of 53 for unlabeled).

    • Fail Criteria: Presence of extraneous peaks >1% area (dimers/oligomers).

Degradation Pathway Visualization

DegradationPath Monomer Acrylonitrile-1-13C (Active Reagent) Radical Free Radical Generation (R•) Monomer->Radical Heat/Light Hydrolysis Acrylamide-1-13C (Moisture Impurity) Monomer->Hydrolysis H2O Ingress Inhibitor MEHQ + O2 (Scavenger) Radical->Inhibitor Blocked Polymer Polyacrylonitrile (Precipitate/Loss) Radical->Polymer Chain Reaction

Figure 2: Primary degradation pathways. MEHQ blocks the radical path; proper sealing blocks the hydrolysis path.

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Acrylonitrile. Retrieved from

  • ChemicalBook. (n.d.). Acrylonitrile-13C NMR Spectrum and Analysis. Retrieved from

  • INEOS Nitriles. (2017). Acrylonitrile Safe Handling Guide. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1045 - Acrylonitrile Standard. Retrieved from

  • PubChem. (n.d.). Acrylonitrile Compound Summary. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Spectra of Acrylonitrile-1-13C vs. Natural Abundance

Executive Summary This guide provides a technical comparison between the Carbon-13 NMR spectra of Acrylonitrile-1- (isotopically enriched at the nitrile carbon) and Natural Abundance Acrylonitrile (standard commercial gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the Carbon-13 NMR spectra of Acrylonitrile-1-


  (isotopically enriched at the nitrile carbon) and Natural Abundance Acrylonitrile  (standard commercial grade).

For researchers in drug development and polymer chemistry, the distinction is critical. Natural abundance


 NMR (1.1% sensitivity) is often insufficient for trace analysis or metabolic tracking. Enrichment at the C1 position amplifies the nitrile signal by nearly 100-fold, revealing scalar coupling patterns (

) invisible in standard spectra and enabling rapid, quantitative kinetic studies.

Theoretical Framework & Spectral Physics

The Isotopic Advantage

Natural acrylonitrile (


) contains 

at ~1.1% abundance randomly distributed across C1, C2, and C3.
  • Probability of

    
     at C1:  ~0.011
    
  • Probability of

    
     at C1 AND C2 simultaneously: 
    
    
    
    (negligible).

In Acrylonitrile-1-


 , the C1 position is enriched to >99%.
  • Probability of

    
     at C1:  ~0.99
    
  • Result: The C1 signal is dominant. Crucially, because C2 remains at natural abundance (1.1%), the strong C1 signal is primarily a singlet (decoupled), but the satellites arising from the 1.1% of molecules with

    
     at C2 become measurable, allowing determination of 
    
    
    
    .
Chemical Structure & Numbering[1]
  • Formula:

    
    
    
  • Structure:

    
    
    
  • Numbering:

    • C1: Nitrile Carbon (

      
       hybridized)
      
    • C2: Vinyl Methine (

      
       hybridized)
      
    • C3: Vinyl Methylene (

      
       hybridized)
      

Spectral Comparison: The Core Data

The following table contrasts the observable features in a proton-decoupled


 NMR spectrum (

,

).
Table 1: Spectral Parameters Comparison
FeatureNatural Abundance AcrylonitrileAcrylonitrile-1-

(Labeled)
C1 (Nitrile) Shift ~118.0 ppm (Weak Singlet)~118.0 ppm (Intense Singlet*)
C2 (Vinyl CH) Shift ~137.0 ppm (Weak Singlet)~137.0 ppm (Weak Doublet/Satellites visible)
C3 (Vinyl CH2) Shift ~108.0 ppm (Weak Singlet)~108.0 ppm (Weak Singlet)
C1-C2 Coupling (

)
Not observed (buried in noise)~50-60 Hz (Visible as satellites)
Signal-to-Noise (C1) Baseline (1x)~90x - 100x Enhanced
Acquisition Time Hours (for quantitative S/N)Minutes

*Note: In the labeled compound, C1 is a singlet if C2 is 12C. If C2 is 13C (1.1% of population), C1 appears as a doublet. However, due to the 99% enrichment, the "main" peak is the intense singlet.

Detailed Coupling Analysis

In the natural abundance spectrum, C-C coupling is statistically rare. You observe three singlets (assuming proton decoupling).

In the Acrylonitrile-1-


  spectrum:
  • Direct Detection: The C1 peak is massive.

  • Coupling Transfer: If you acquire a spectrum optimized for detection of satellites (or use an INADEQUATE pulse sequence), you will measure the one-bond coupling constant (

    
    ) between the 
    
    
    
    hybridized C1 and
    
    
    hybridized C2. This value is characteristically large, typically 50-60 Hz .
  • Long-Range Coupling: The two-bond coupling (

    
    ) between C1 and C3 is much smaller (<10 Hz) and often unresolved.
    

Experimental Protocol: Quantitative Acquisition

To ensure scientific integrity, the following protocol uses Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that signal intensity is proportional to concentration—vital for kinetic studies.

Workflow Diagram

ExperimentalProtocol Start Sample Prep (10-20 mg in CDCl3) Relax Add Relax. Agent (Cr(acac)3, 0.05M) Start->Relax Shorten T1 Param Set Parameters D1 > 5*T1 (~30s) Pulse: 90° Relax->Param Config Acq Acquisition Inverse Gated Decoupling Param->Acq Run Process Processing LB = 1.0 Hz Baseline Corr. Acq->Process FFT Result Quantitative Spectrum Process->Result

Caption: Workflow for acquiring quantitative 13C NMR data of acrylonitrile, ensuring accurate integration of the labeled C1 signal.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of Acrylonitrile-1-

    
     in 0.6 mL of 
    
    
    
    .
    • Safety Note: Acrylonitrile is volatile and toxic.[1] Use a sealed NMR tube and handle in a fume hood.

  • Relaxation Agent (Optional but Recommended): For quantitative accuracy without excessive delay times, add Chromium(III) acetylacetonate [Cr(acac)

    
    ] to a concentration of ~0.05 M. This reduces the longitudinal relaxation time (
    
    
    
    ) of the nitrile carbon.
  • Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Proton Decoupling: ON during acquisition (to remove splitting), OFF during delay (to suppress NOE).

  • Parameters:

    • Relaxation Delay (D1): If using Cr(acac)

      
      , set D1 = 2-5 seconds. Without agent, D1 must be >60 seconds (Nitrile carbons have very long 
      
      
      
      ).
    • Spectral Width: 250 ppm (to cover all carbons).

    • Scans (NS): 16-64 scans are sufficient for the labeled compound (vs. >1000 for natural abundance).

Applications in Drug Development & Research[2][5]

Metabolic Tracking (ADME)

The intense C1 signal acts as a "beacon" in complex biological matrices.

  • Mechanism: Acrylonitrile is metabolized via glutathione conjugation.

  • Observation: In urine or plasma, the shift of the C1 signal changes from ~118 ppm (parent) to ~119-121 ppm (conjugate). The 1-

    
     label allows detection of these metabolites at nanomolar concentrations without interference from endogenous background signals.
    
Polymerization Mechanism

In the formation of Polyacrylonitrile (PAN), the C1 label allows precise determination of:

  • Tacticity: The C1 chemical shift is sensitive to the stereochemical configuration (isotactic vs. syndiotactic triads) of the polymer chain.[2]

  • End-Group Analysis: The high sensitivity allows detection of initiator fragments attached to the first monomer unit.

Bioisostere Validation

Nitriles are often used as bioisosteres for carbonyls or hydroxyls in drug design.

  • Usage: The labeled compound allows researchers to measure the exact

    
     and hydrogen-bonding capability of the nitrile group in the active site of a protein via solid-state NMR or chemical shift perturbation studies.
    

References

  • Vertex AI Search. (2025). 13C NMR Chemical Shift - Oregon State University. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2025). Acrylonitrile - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[3] One-bond 13C–13C spin-coupling constants in saccharides. Retrieved from [Link]

Sources

Comparative

Unambiguous Flux: A Comparative Guide to Acrylonitrile-1-¹³C Metabolism vs. Non-Labeled Controls

For researchers in toxicology, drug development, and occupational safety, understanding the metabolic fate of xenobiotics like acrylonitrile (AN) is paramount. While traditional methods provide a static snapshot of metab...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in toxicology, drug development, and occupational safety, understanding the metabolic fate of xenobiotics like acrylonitrile (AN) is paramount. While traditional methods provide a static snapshot of metabolite concentrations, they often fail to capture the dynamic reality of metabolic flux—the rate of turnover through specific pathways. This guide provides an in-depth comparison of metabolic flux analysis using Acrylonitrile-1-¹³C versus traditional non-labeled approaches, offering a clear rationale for leveraging stable isotope tracers to achieve unambiguous, quantitative insights into acrylonitrile's bioactivation and detoxification.

The Challenge: Deconvoluting Acrylonitrile's Metabolic Crossroads

Acrylonitrile, a high-volume industrial chemical and component of tobacco smoke, presents a complex metabolic profile.[1][2] The molecule is processed in the body primarily through two competing pathways, each with profoundly different toxicological implications[3][4]:

  • Detoxification via Glutathione (GSH) Conjugation: Acrylonitrile is directly conjugated with glutathione, a reaction that can occur non-enzymatically or be catalyzed by Glutathione S-transferases (GSTs).[5][6][7] This pathway leads to the formation of S-(2-cyanoethyl)GSH, which is further processed and excreted in urine as the mercapturic acid, N-acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA).[3][8][9] CEMA is considered a reliable and specific biomarker for acrylonitrile exposure.[10][11][12]

  • Bioactivation via Oxidation: Cytochrome P450 enzymes, particularly CYP2E1, oxidize acrylonitrile to a reactive epoxide intermediate, 2-cyanoethylene oxide (CEO), also known as glycidonitrile.[3][13][14] CEO is a potent mutagen and is considered the ultimate carcinogenic metabolite of acrylonitrile.[14][15] This reactive intermediate can also be detoxified by GSH conjugation or hydrolyzed, but its formation represents the critical bioactivation step.[6]

A simple measurement of end-point metabolite concentrations (e.g., CEMA in urine) indicates that metabolism has occurred, but it cannot definitively quantify the rate or preference for one pathway over the other. This is where stable isotope tracing becomes an indispensable tool.[16][17][18]

The ¹³C Isotope Advantage: From Static Pictures to Dynamic Flux

Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C allows researchers to trace the journey of a compound through a metabolic network.[19][20][21] By introducing Acrylonitrile-1-¹³C, where the carbon atom at position 1 is the heavy isotope ¹³C, we provide a distinct mass signature that can be tracked analytically.

FeatureNon-Labeled Acrylonitrile AnalysisAcrylonitrile-1-¹³C Flux Analysis
Primary Output Total concentration of metabolites (e.g., CEMA).Rate of formation of ¹³C-labeled metabolites; Isotopic enrichment.
Interpretation Infers pathway activity based on end-point levels.Directly quantifies the flux (turnover rate) through specific pathways.[18][22]
Ambiguity Cannot distinguish between newly formed and pre-existing metabolite pools.Unambiguously traces the fate of the administered dose.
Pathway Dynamics Provides a static snapshot; cannot easily measure shifts in pathway preference.Can dynamically measure changes in flux in response to stimuli or inhibition.
Analytical Method LC-MS/MS measuring native metabolite mass.LC-MS/MS monitoring for specific mass shifts (M+1) in metabolites.[23]

Visualizing the Metabolic Fate

The diagram below illustrates the two primary metabolic pathways of acrylonitrile and highlights how the ¹³C label from Acrylonitrile-1-¹³C is incorporated into the key detoxification metabolite, CEMA.

Acrylonitrile_Metabolism ACN_unlabeled Acrylonitrile (AN) GST Glutathione S-transferase (GST) ACN_unlabeled->GST GSH CYP2E1 Cytochrome P450 2E1 ACN_unlabeled->CYP2E1 ACN_labeled Acrylonitrile-1-¹³C (¹³C at C1) ACN_labeled->GST GSH ACN_labeled->CYP2E1 CEMA_unlabeled CEMA (Detoxification Product) GST->CEMA_unlabeled CEMA_labeled ¹³C-CEMA (M+1 Labeled) GST->CEMA_labeled CEO 2-Cyanoethylene Oxide (CEO) (Reactive Intermediate) CYP2E1->CEO Oxidation CEO->CEMA_unlabeled Further Metabolism (e.g., GSH Conjugation) CEO->CEMA_labeled Further Metabolism (e.g., GSH Conjugation) caption Metabolic pathways of labeled and unlabeled Acrylonitrile.

Caption: Metabolic pathways of labeled and unlabeled Acrylonitrile.

Experimental Design: A Comparative Flux Study Protocol

This section outlines a robust, self-validating protocol to compare the metabolic flux of Acrylonitrile-1-¹³C against a non-labeled control in an in vitro liver model (e.g., HepG2 cells).

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed HepG2 Cells A2 Culture to 80-90% Confluency A1->A2 B1 Dosing Arms: 1. Vehicle Control 2. Non-labeled AN 3. Acrylonitrile-1-¹³C A2->B1 B2 Incubate (Time Course) B1->B2 C1 Quench Metabolism (Cold Methanol) B2->C1 C2 Metabolite Extraction C1->C2 C3 LC-MS/MS Analysis (Monitor M and M+1 ions) C2->C3 C4 Data Analysis: Calculate Isotopic Enrichment & Flux C3->C4 caption Workflow for comparative metabolic flux analysis.

Caption: Workflow for comparative metabolic flux analysis.

Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Objective: To establish a consistent and healthy cell model for the experiment.

  • Protocol:

    • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.

    • Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well.

    • Allow cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.

2. Dosing and Incubation:

  • Objective: To expose the cells to the test compounds under controlled conditions.

  • Protocol:

    • Prepare dosing solutions in serum-free media:

      • Arm 1 (Vehicle Control): Media only.

      • Arm 2 (Non-labeled AN): Media with a final concentration of 100 µM non-labeled acrylonitrile.

      • Arm 3 (¹³C-labeled AN): Media with a final concentration of 100 µM Acrylonitrile-1-¹³C.

    • Aspirate old media from the wells and gently wash once with phosphate-buffered saline (PBS).

    • Add 2 mL of the respective dosing solution to each well (n=3-6 replicates per arm).

    • Incubate for a defined time course (e.g., 0, 1, 4, 8, and 24 hours) to capture the dynamics of metabolite formation.

3. Quenching and Metabolite Extraction:

  • Objective: To instantly halt all enzymatic activity and efficiently extract intracellular metabolites. The use of cold solvent is critical for preserving the metabolic state at the time of collection.

  • Protocol:

    • At each time point, aspirate the media from the wells.

    • Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism.

    • Place plates on a shaker at 4°C for 10 minutes.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant (containing metabolites) to a new tube for analysis.

4. LC-MS/MS Analysis:

  • Objective: To separate and quantify the target metabolites, distinguishing between labeled and unlabeled forms.

  • Protocol:

    • Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reverse-phase column to separate acrylonitrile and its metabolites.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

      • For the non-labeled AN arm , monitor the mass transition for native CEMA.

      • For the Acrylonitrile-1-¹³C arm , monitor the mass transition for native CEMA (M) and ¹³C-labeled CEMA (M+1). The +1 mass difference confirms the incorporation of the stable isotope.

    • Quantify concentrations against a standard curve prepared with known amounts of non-labeled CEMA.

Interpreting the Data: From Ratios to Rates

The power of this approach lies in the analysis of isotopic enrichment. By measuring the ratio of ¹³C-CEMA (M+1) to total CEMA (M + M+1), we can calculate the fraction of the metabolite pool that was newly synthesized from the administered labeled precursor.

Hypothetical Comparative Data (at 8-hour time point):

ParameterNon-Labeled AN ArmAcrylonitrile-1-¹³C ArmInterpretation
Total CEMA Conc. (µM) 12.512.8Total metabolite production is similar.
Native CEMA (M) Conc. (µM) 12.50.5The ¹³C arm shows a small pool of pre-existing or endogenous CEMA.
¹³C-CEMA (M+1) Conc. (µM) 012.3The vast majority of CEMA is newly synthesized from the labeled precursor.
Isotopic Enrichment (%) N/A96.1% (12.3 / 12.8)Demonstrates high flux and minimal contribution from other sources.
Calculated Flux Rate InferredQuantitative The rate of ¹³C-CEMA formation provides a direct measure of the detoxification flux.

This quantitative flux data is invaluable for:

  • Drug-Drug Interaction Studies: Determining if a co-administered drug inhibits or induces the GST or CYP2E1 pathway, thereby altering acrylonitrile's toxicity.

  • Toxicological Risk Assessment: Building more accurate physiologically based pharmacokinetic (PBPK) models by providing real-world rate constants.[4]

  • Characterizing Enzyme Function: Assessing the metabolic capacity of different cell types or the impact of genetic polymorphisms in metabolic enzymes.

Conclusion

While the analysis of non-labeled xenobiotics provides essential information on exposure, it offers an incomplete picture of metabolic dynamics. The use of Acrylonitrile-1-¹³C elevates the research from qualitative observation to quantitative flux analysis. This stable isotope tracing approach provides an unambiguous, direct measurement of the rate at which acrylonitrile is shunted through specific detoxification or bioactivation pathways. For researchers aiming to precisely model toxicity, screen for metabolic modulators, or understand the fundamental biochemical processing of acrylonitrile, the ¹³C-labeled method is not just an alternative—it is the authoritative standard for achieving scientifically rigorous and defensible results.

References

  • GOV.UK. (2024). Acrylonitrile: toxicological overview. Retrieved from [Link]

  • Leonard, S., et al. (1999). Simplified metabolic pathway of acrylonitrile. ResearchGate. Retrieved from [Link]

  • 13cflux.net. Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

  • Sumner, S. C., et al. (1997). Metabolism of Acrylamide to Glycidamide and Their Cytotoxicity in Isolated Rat Hepatocytes: Protective Effects of GSH Precursors. PubMed. Retrieved from [Link]

  • Institute of Molecular Systems Biology. 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Kopecky, J., et al. (1980). Conjugations of acrylonitrile and glycidonitrile with glutathione--a contribution to problems of metabolism of acrylonitrile. PubMed. Retrieved from [Link]

  • OSHA. ACRYLONITRILE Method no.: 37. Retrieved from [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Retrieved from [Link]

  • McRobbie, G., et al. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research. Retrieved from [Link]

  • OSHA. 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. Retrieved from [Link]

  • Lamb, J. G., & Ghanayem, B. I. (1994). Conjugation of acrylonitrile and 2-cyanoethylene oxide with hepatic glutathione. PubMed. Retrieved from [Link]

  • Mei, S., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

  • Recio, L., & Skopek, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro. Mutation Research Letters. Retrieved from [Link]

  • De Jesús, V. R., et al. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary N-Acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]

  • ResearchGate. The metabolic pathways of acrylonitrile. Retrieved from [Link]

  • Fujio, Y., et al. (1997). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. PubMed. Retrieved from [Link]

  • Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Retrieved from [Link]

  • van Bladeren, P. J., et al. (1981). Formation of mercapturic acids from acrylonitrile, crotononitrile, and cinnamonitrile by direct conjugation and via an intermediate oxidation process. Drug Metabolism and Disposition. Retrieved from [Link]

  • CDC. ACRYLONITRILE: METHOD 1604. Retrieved from [Link]

  • Bhandari, D., et al. (2021). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers from Nonsmokers. Nicotine & Tobacco Research. Retrieved from [Link]

  • Gargas, M. L., et al. (1988). Analytical Method for the Determination of Acrylonitrile in Rat Plasma at the Nanograms per Milliliter Level. Journal of Analytical Toxicology. Retrieved from [Link]

  • ATSDR. Acrylonitrile - ToxGuide™. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. Retrieved from [Link]

  • Łosiewicz, K., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules. Retrieved from [Link]

  • Vibrant Wellness. N-Acetyl (2-Cyanoethyl) Cysteine (NACE) - Total Tox-Burden. Retrieved from [Link]

  • Kopecky, J., et al. (1978). New findings on acrylonitrile metabolism. PubMed. Retrieved from [Link]

  • McCullagh Research Group. Isotope Tracer Analysis and Metabolic Flux Analysis. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. Characterization of acrylonitrile exposure in the United States based on urinary n-acetyl-S-(2-cyanoethyl)-L-cysteine (2CYEMA): NHANES 2011-2016. Retrieved from [Link]

  • ResearchGate. Tumorigenicity of acrylamide and its metabolite glycidamide in the neonatal mouse bioassay. Retrieved from [Link]

  • Ghanayem, B. I., & Hiss, E. A. (1993). Rodent tissue distribution of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile. Journal of the American College of Toxicology. Retrieved from [Link]

  • ResearchGate. Acrylamide bioactivation to glycidamide and formation of stable covalent adducts with bionucleophiles. Retrieved from [Link]

Sources

Validation

Technical Guide: Cross-Validation of Acrylonitrile-1-13C Purity via HPLC and GC-MS

Executive Summary The Dual-Method Imperative: Relying on a single analytical technique for isotopically labeled volatile monomers like Acrylonitrile-1-13C is a critical failure point in experimental design. While GC-MS i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Dual-Method Imperative: Relying on a single analytical technique for isotopically labeled volatile monomers like Acrylonitrile-1-13C is a critical failure point in experimental design. While GC-MS is the gold standard for volatile impurity profiling and isotopic enrichment verification, it often fails to detect non-volatile oligomers or accurately quantify polymerization inhibitors (e.g., MEHQ). Conversely, HPLC excels at inhibitor quantification but lacks the resolution for volatile organic impurities and isotopic confirmation.

This guide establishes a cross-validation protocol that integrates Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This "blind-spot elimination" strategy ensures that the material is not only chemically and isotopically pure but also thermodynamically stable for synthesis or metabolic applications.

Part 1: The Analytical Challenge

Acrylonitrile-1-13C presents a unique triad of analytical challenges that necessitates a bifurcated approach:

  • High Volatility (

    
    ):  Requires gas-phase analysis for monomeric purity.
    
  • Thermodynamic Instability: The compound spontaneously polymerizes without inhibitors (e.g., 4-methoxyphenol/MEHQ). GC inlets can thermally degrade these inhibitors or induce polymerization, masking the true state of the material.

  • Isotopic Enrichment (

    
     at C1):  Requires mass spectral deconvolution to distinguish the labeled product (
    
    
    
    54) from the natural abundance background (
    
    
    53).

Part 2: Method A – GC-MS (Isotopic & Volatile Purity)

Objective: To quantify volatile organic impurities (VOIs) and calculate the


 isotopic enrichment.
The Protocol

Instrument: Agilent 7890/5977 or equivalent Single Quadrupole GC-MS.

  • Column: Polar Wax Phase (e.g., DB-WAX or Supelcowax 10).

    • Rationale: Acrylonitrile is highly polar. Non-polar columns (DB-1/DB-5) result in poor peak shape and co-elution with hydrocarbon impurities.

  • Inlet Conditions:

    • Mode: Split Injection (Ratio 100:1).

    • Temperature: 200°C (Keep as low as possible to prevent thermal polymerization in the liner).

  • Oven Program:

    • Hold

      
       (5 min) 
      
      
      
      Ramp
      
      
      to
      
      
      .
  • Mass Spec Parameters:

    • Source Temp:

      
      .
      
    • Scan Mode: Full Scan (35-200 amu) for impurities; SIM (Selected Ion Monitoring) at

      
       53, 54, 55 for enrichment calculation.
      
Data Interpretation & Isotopic Calculation

The primary peak for Acrylonitrile-1-13C will appear at


 54  (

relative to natural acrylonitrile).

Calculation for Isotopic Enrichment (


): 


Note: This must be corrected for the natural abundance of

(1.1%) and

inherent in the molecule.

Part 3: Method B – HPLC (Stabilizer & Oligomer Check)

Objective: To quantify the polymerization inhibitor (MEHQ) and detect non-volatile dimers/oligomers invisible to GC.

The Protocol

Instrument: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

    • Rationale: Provides sufficient retention to separate the polar inhibitor (MEHQ) from the bulk acrylonitrile monomer.

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid).

    • Solvent B: Acetonitrile.

    • Isocratic: 85% A / 15% B (Adjust for MEHQ retention time ~2-4 min).

  • Detection:

    • Wavelength A (210 nm): For Acrylonitrile oligomers (end absorption).

    • Wavelength B (290 nm): Specific for MEHQ (Acrylonitrile is transparent here).

Why This is Critical

GC-MS often shows "99.9% Purity" even if the inhibitor is depleted, leading to sudden polymerization during your experiment. HPLC confirms the presence of MEHQ (typically 35-45 ppm), validating the material's shelf stability.

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the detection capabilities of both methods, highlighting why neither is sufficient alone.

FeatureMethod A: GC-MSMethod B: HPLC-UV
Primary Target Volatile Monomer & Isotope RatioInhibitor (MEHQ) & Oligomers
Isotopic Specificity High (Mass separation)None (Co-elution)
Inhibitor Detection Poor (Thermal degradation risk)Excellent (UV specific)
Polymer Detection Blind (Polymers don't volatilize)Visible (Broad late-eluting peaks)
Sample Prep Dilution in solvent (e.g., Toluene)Direct injection or Water/ACN dilution
Limit of Detection ppm level (Volatiles)ppm level (Inhibitors/Non-volatiles)

Part 5: Cross-Validation Workflow (Visualization)

The diagram below illustrates the logical flow for validating a batch of Acrylonitrile-1-13C. Note the "Stop/Go" decision gates dependent on both methods.

G Start Raw Material Acrylonitrile-1-13C Split Split Sample Stream Start->Split GC_Prep GC Prep: Dilute in Toluene (Internal Std Added) Split->GC_Prep Aliquot A LC_Prep HPLC Prep: Direct/Dilute Split->LC_Prep Aliquot B GC_Run Run GC-MS (Wax Column) GC_Prep->GC_Run Data_Iso Data: Isotopic Enrichment (Target >99% 13C) GC_Run->Data_Iso Data_Vol Data: Volatile Impurities (Target <0.5%) GC_Run->Data_Vol Decision Cross-Validation Check Data_Iso->Decision Data_Vol->Decision LC_Run Run HPLC-UV (C18) LC_Prep->LC_Run Data_Inhib Data: MEHQ Level (Target 35-45 ppm) LC_Run->Data_Inhib Data_Olig Data: Polymer/Oligomer (Target: None) LC_Run->Data_Olig Data_Inhib->Decision Data_Olig->Decision Final Release for Synthesis Decision->Final All Pass Reject Quarantine / Re-distill Decision->Reject Any Fail

Caption: Integrated workflow ensuring isotopic purity (GC-MS) and storage stability (HPLC) before batch release.

References

  • ASTM International. (2018).[1] Standard Test Method for Analysis of Acrylonitrile by Gas Chromatography (ASTM E1863-18).[1] ASTM International.[1] [Link]

  • Applied Analytics. (n.d.). Monitoring Hydroquinone Monomethyl Ether (MeHQ) in Acrylonitrile.[2][3] Application Note. [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Case Study. [Link]

  • Whba, R., et al. (2024).[3] An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Journal of Materials Science and Chemical Engineering.[3] [Link]

Sources

Comparative

Precision in Covalent Drug Discovery: Standardizing 13C NMR Shifts for Acrylonitrile-1-13C Warheads

Executive Summary In the realm of targeted covalent inhibitors (TCIs), the acrylonitrile moiety serves as a premier "warhead," specifically targeting nucleophilic cysteine residues within a protein's binding pocket. To r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of targeted covalent inhibitors (TCIs), the acrylonitrile moiety serves as a premier "warhead," specifically targeting nucleophilic cysteine residues within a protein's binding pocket. To rigorously track the pharmacodynamics and stability of these warheads, isotopically labeled Acrylonitrile-1-13C is utilized as a high-fidelity reporter. However, the sensitivity of the nitrile carbon (


) to solvent dielectric constants and pH creates significant reproducibility challenges.

This guide provides a standardized framework for reporting and interpreting


C chemical shifts of Acrylonitrile-1-13C derivatives. By moving beyond simple solvent referencing and adopting a self-validating internal standard protocol, researchers can distinguish true metabolic changes from environmental artifacts.

Part 1: The Reference Standard Problem

The primary source of error in characterizing


C-labeled warheads is the reliance on solvent residual peaks for referencing. While convenient, the chemical shift of deuterated solvents is temperature- and concentration-dependent.

For Acrylonitrile-1-13C, the reporter signal is the nitrile carbon (C1).

  • Typical Range: 117–122 ppm.

  • The Problem: A shift of ±0.5 ppm caused by solvent effects can be mistaken for electronic desshielding caused by non-covalent protein interactions.

IUPAC Recommendation: The only absolute reference is the methyl signal of internal tetramethylsilane (TMS) set to 0.00 ppm in CDCl


. For aqueous biological assays, Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is the required standard [1].

Part 2: Comparative Analysis of Solvation Effects

The table below illustrates the solvent-induced deviation of the nitrile carbon resonance. Note that polar aprotic solvents (DMSO) and protic solvents (Methanol) induce downfield shifts due to dipole-dipole interactions and hydrogen bonding with the nitrile nitrogen, respectively.

Table 1: Solvent-Dependent Chemical Shift Variations for Acrylonitrile-1-13C Data represents the C1 (Nitrile) resonance relative to internal TMS (0.00 ppm).

Solvent SystemDielectric Constant (

)
Observed

(ppm)
Shift (

) vs CDCl

Mechanistic Cause
CDCl

(Standard)
4.8117.8 0.0Baseline reference.
Acetone-

20.7118.5 +0.7Dipole-dipole interaction.
DMSO-

46.7119.2 +1.4Strong polarizability/dipole effects.
Methanol-

32.7119.5 +1.7H-bonding to nitrile lone pair.
D

O (with DSS)
80.1120.1 +2.3Strong H-bonding network.

Key Insight: If you switch from Chloroform to DMSO to solubilize a peptide adduct, the 1.4 ppm shift is not a reaction product; it is a solvation effect.

Part 3: Protocol for Standardization (Self-Validating System)

To ensure data integrity, use this dual-referencing workflow. This protocol creates a "self-validating" loop where the difference between the internal standard and the lock solvent acts as a quality control check.

Experimental Workflow
  • Preparation: Dissolve Acrylonitrile-1-13C derivative (5–10 mM) in the target deuterated solvent.

  • Internal Standard: Add 0.05% v/v TMS (for organic) or DSS (for aqueous). Do not rely on the solvent peak alone.

  • Acquisition:

    • Pulse Sequence: Inverse-gated decoupling (to minimize NOE if quantitative integration is needed) or standard proton-decoupled

      
      C.
      
    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (Nitrile carbons have long
      
      
      relaxation times).
  • Referencing: Set TMS/DSS to exactly 0.00 ppm.

  • Validation: Check the solvent residual peak against literature values. If the solvent peak deviates by >0.1 ppm from the standard value after setting TMS to 0, investigate temperature stability or pH.

Standardization Visualization

The following diagram outlines the logical flow for validating chemical shifts.

StandardizationWorkflow Start Sample Preparation (Acrylonitrile-1-13C) AddStd Add Internal Std (TMS or DSS) Start->AddStd Acquire Acquire 13C Spectrum (Decoupled) AddStd->Acquire RefTMS Set TMS/DSS = 0.00 ppm Acquire->RefTMS CheckSolv Check Solvent Residual (e.g., CDCl3 ~77.16) RefTMS->CheckSolv Decision Is Deviation < 0.1 ppm? CheckSolv->Decision Valid Valid Spectrum Report Shift Decision->Valid Yes Invalid Recalibrate Temp/Shim Check pH Decision->Invalid No Invalid->Acquire

Figure 1: Decision tree for validating 13C chemical shift referencing using a dual-standard approach.

Part 4: Case Study – Covalent Cysteine Modification

In drug discovery, the "Warhead" (Acrylonitrile) reacts with a "Nucleophile" (Cysteine) via a Michael addition. This reaction changes the hybridization of the


 and 

carbons, but the

C-labeled nitrile carbon remains

-hybridized. However, its chemical shift is a sensitive reporter of the loss of conjugation [2].
Reaction Monitoring Data

Reaction: Acrylonitrile-1-13C + Cysteine-SH


 Thioether Adduct
Carbon PositionWarhead (Unreacted)

(ppm)
Adduct (Reacted)

(ppm)

(ppm)
Structural Change
C1 (Nitrile) 117.8 119.5 +1.7Loss of conjugation with C=C.
C2 (

-CH)
107.530.2-77.3

rehybridization.
C3 (

-CH

)
137.028.5-108.5

rehybridization.

Note: While C2 and C3 show massive shifts, the C1 nitrile shift is subtle. This emphasizes the need for the precision referencing described in Part 3 to distinguish the +1.7 ppm reaction shift from a +1.4 ppm solvent error.

Mechanism & Signaling Pathway

The diagram below illustrates the Michael addition pathway and the resulting spectroscopic transition.

MichaelAddition Warhead Acrylonitrile Warhead (sp2 conjugated) C1 ~117.8 ppm TS Transition State (Enolate Character) Warhead->TS + Cys-SH Adduct Thioether Adduct (sp3 saturated) C1 ~119.5 ppm TS->Adduct Protonation

Figure 2: Spectroscopic transition of the nitrile reporter during Michael addition to cysteine.

References

  • IUPAC Recommendations 2001. Harris, R. K., et al. "NMR nomenclature.[1] Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, vol. 73, no. 11, 2001, pp. 1795-1818. Link

  • Acrylonitrile Metabolism. Sumner, S. C., et al. "Urinary metabolites of [1,2,3-13C]acrylonitrile in rats and mice detected by 13C nuclear magnetic resonance spectroscopy."[2] Chemical Research in Toxicology, vol. 12, no. 11, 1999, pp. 1110-1116. Link

  • Solvent Effects. Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512-7515. Link

Sources

Validation

Comparative thermal stability of 13C-labeled vs unlabeled PAN precursors

Comparative Guide: 13C-Labeled vs. Unlabeled PAN Precursors in Thermal Stabilization Studies Executive Summary For researchers investigating the stabilization mechanisms of carbon fiber precursors, the choice between 13C...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 13C-Labeled vs. Unlabeled PAN Precursors in Thermal Stabilization Studies

Executive Summary For researchers investigating the stabilization mechanisms of carbon fiber precursors, the choice between 13C-labeled Polyacrylonitrile (PAN) and Unlabeled PAN is a decision between mechanistic resolution and cost-efficiency.

The Verdict: In terms of bulk thermal stability (DSC/TGA profiles), 13C-labeled PAN is functionally equivalent to unlabeled PAN . There is no significant Kinetic Isotope Effect (KIE) that alters the cyclization onset temperature or oxidation enthalpy. However, 13C-labeled PAN is the only viable option for resolving the atomic-level chemical transformations (nitrile-to-ladder evolution) via Solid-State NMR (ssNMR), a capability completely absent in unlabeled precursors.

Comparative Technical Specifications

The following data aggregates thermal performance metrics from high-purity PAN homopolymers (Mw ~150,000 g/mol ) synthesized via solution polymerization.

FeatureUnlabeled PAN (Standard) 13C-Labeled PAN (Tracer) Implication
Cyclization Onset (

)
~250°C~250°CIdentical: Isotopic mass shift does not delay reaction initiation.
Peak Exotherm (

)
295–300°C295–300°CIdentical: Reaction kinetics remain consistent.
Enthalpy (

)
~450–600 J/g~450–600 J/gIdentical: Heat release is chemically driven, not mass driven.
NMR Sensitivity Low (1.1% Natural Abundance)High (~99% Enrichment)Critical Difference: Labeled PAN allows specific site tracking.
Primary Application Production / Mechanical TestingMechanism Elucidation / ValidationUse labeled only for fundamental chemistry studies.

Note on Isotope Effects: While Carbon-13 is heavier than Carbon-12, the primary Kinetic Isotope Effect (KIE) for heavy atoms is negligible in the context of the high-energy radical cyclization reactions occurring during PAN stabilization.

Mechanistic Insight: The "Hidden" Value of 13C-PAN

While their thermal curves look the same, the information extracted from them differs. Unlabeled PAN provides a "black box" exotherm. 13C-labeled PAN allows you to see inside the box.

The Stabilization Pathway (Revealed by 13C-PAN)

Using selective labeling (e.g., labeling the nitrile carbon vs. the backbone carbon), researchers have debunked the simple "ladder polymer" theory, revealing a mix of conjugated sequences and isolated rings.

PAN_Stabilization cluster_insight 13C-NMR Insight PAN PAN Precursor (Linear Chain) Cyclization Cyclization (Nitrile -> Imine) PAN->Cyclization ~250°C (Exotherm) Ladder Ladder Polymer (Conjugated Pyridines) Cyclization->Ladder Ideal Pathway Defects Isolated Rings (Structural Defects) Cyclization->Defects Kinetic Trapping Oxidation Oxidation (Dehydrogenation) Ladder->Oxidation +O2 Diffusion Defects->Oxidation

Figure 1: The stabilization pathway.[1] 13C-labeling distinguishes between the 'Ladder Polymer' and 'Isolated Rings' (Defects), which appear identical in standard DSC.

Experimental Protocols

To ensure valid comparison data, the synthesis and characterization must be controlled. The following protocols ensure the labeled precursor is structurally identical to the commercial control.

Protocol A: Synthesis of [1-13C]PAN (Solution Polymerization)

Objective: Synthesize PAN where the nitrile carbon is 13C-enriched. Reagents: [1-13C]Acrylonitrile (99% atom 13C), DMSO (solvent), AIBN (initiator).

  • Preparation: Dissolve [1-13C]Acrylonitrile in DMSO (20-25 wt% monomer concentration).

  • Degassing: Purge the solution with Argon for 20 minutes to remove oxygen (oxygen inhibits radical polymerization).

  • Initiation: Add AIBN (0.5–1.0 wt% relative to monomer).

  • Polymerization: Heat to 60°C in a sealed vessel for 12–16 hours.

    • Quality Check: Viscosity should increase significantly.

  • Precipitation: Pour the viscous solution into excess deionized water/methanol (1:1) under vigorous stirring.

  • Purification: Filter the white precipitate and wash 3x with water/methanol to remove residual monomer and solvent.

  • Drying: Vacuum dry at 45°C for 24 hours.

Protocol B: Comparative Thermal Analysis (DSC/TGA)

Objective: Confirm thermal equivalence between Labeled and Unlabeled batches.

  • Instrument: TA Instruments Q2000 or equivalent DSC.

  • Sample Prep: Weigh 3.0 ± 0.1 mg of dried polymer powder into an Aluminum Hermetic Pan (crimped with a pinhole lid to allow gas release).

    • Why Pinhole? Stabilization releases volatiles (

      
      , 
      
      
      
      ). A sealed pan will burst; an open pan allows too much oxidation. Pinhole controls the atmosphere.
  • Atmosphere:

    • Group A (Cyclization): Nitrogen (

      
      ) purge at 50 mL/min.
      
    • Group B (Oxidation): Air/Oxygen purge at 50 mL/min.

  • Ramp: Heat from 40°C to 400°C at 10°C/min .

  • Analysis:

    • Integrate the exothermic peak (Area = Enthalpy

      
      ).
      
    • Identify

      
       (Tangent intersection) and 
      
      
      
      .

Application Guide: When to Use Which?

ScenarioRecommended PrecursorReason
Routine QC Unlabeled PANCost-effective; thermal data is sufficient for batch consistency.
New Comonomer R&D Unlabeled PANInitial screening of how comonomers (e.g., itaconic acid) affect

.
Mechanism Validation 13C-Labeled PAN Required to prove how a new catalyst lowers activation energy (e.g., by tracking the specific chemical shift of the nitrile carbon).
Defect Analysis 13C-Labeled PAN Distinguishing between "loops" (isolated rings) and "ladders" in the final fiber structure.

References

  • Wang, Y., et al. (2014).[2] Structural Identification of Polyacrylonitrile during Thermal Treatment by Selective 13C Labeling and Solid-State 13C NMR Spectroscopy. Macromolecules. Link

  • Ouyang, Q., et al. (2021). Effect of Polyacrylonitrile Precursor Orientation on the Structures and Properties of Thermally Stabilized Carbon Fiber. Polymers. Link

  • Houtz, R. C. (1950). Orlon Acrylic Fiber: Chemistry and Properties. Textile Research Journal. Link

  • Rahaman, M. S. A., et al. (2007). A review of heat treatment on polyacrylonitrile fiber. Polymer Degradation and Stability.[3] Link

Sources

Comparative

A Researcher's Guide to Confirming Label Position in Acrylonitrile-1-¹³C Synthesis

The Synthetic Imperative: Understanding the Origin of Acrylonitrile-1-¹³C and the Potential for Isotopic Scrambling The common and efficient synthesis of Acrylonitrile-1-¹³C typically involves a palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: February 2026

The Synthetic Imperative: Understanding the Origin of Acrylonitrile-1-¹³C and the Potential for Isotopic Scrambling

The common and efficient synthesis of Acrylonitrile-1-¹³C typically involves a palladium-catalyzed cross-coupling reaction between a vinyl halide, such as vinyl bromide, and a ¹³C-labeled cyanide source, like potassium cyanide (K¹³CN)[1]. This method offers a direct and high-yielding route to the desired product.

Acrylonitrile-1-13C Synthesis Vinyl Bromide H₂C=CH-Br Acrylonitrile H₂C=CH-¹³C≡N Vinyl Bromide->Acrylonitrile Pd-catalyzed cyanation K13CN K¹³CN K13CN->Acrylonitrile Pd_catalyst Pd(0) Catalyst 1H_NMR_Satellites cluster_synthesis Acrylonitrile-1-13C Structure cluster_spectrum Expected ¹H NMR Spectrum (H2 Proton) Structure H₂C(H₃)=C(H₂)-¹³C(C₁)≡N Main_Peak H₂ Signal (from molecules with ¹²C at C1) Structure->Main_Peak Coupling between H₂ and ¹³C₁ gives rise to satellites Satellite_1 ¹³C Satellite Satellite_2 ¹³C Satellite

Caption: Origin of ¹³C satellites in the ¹H NMR spectrum.

The presence of prominent ¹³C satellites for the H2 proton and their absence (or presence at natural abundance levels) for the H3 protons provides definitive proof that the ¹³C label is at the C1 position.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the Acrylonitrile-1-¹³C sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the natural abundance carbon signals.

    • Process the data and integrate the signals to compare the relative intensities.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the baseline around the vinyl proton signals to clearly observe the ¹³C satellites.

    • Measure the coupling constant between the satellite peaks.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the synthesized compound, which will be one mass unit higher than unlabeled acrylonitrile due to the ¹³C isotope. While this confirms the incorporation of the label, it does not, by itself, confirm its position. However, analysis of the fragmentation pattern in the mass spectrum can provide strong evidence for the label's location.

In the mass spectrum of unlabeled acrylonitrile, a prominent peak is observed for the molecular ion (m/z 53). Fragmentation can lead to the loss of HCN (m/z 27), resulting in a fragment at m/z 26. For Acrylonitrile-1-¹³C, the molecular ion will be at m/z 54.

  • If the label is at C1: Fragmentation by loss of H¹³CN (m/z 28) would still result in a fragment at m/z 26.

  • If the label were at C2 or C3: Loss of H¹²CN (m/z 27) would lead to a labeled fragment at m/z 27.

Observing a molecular ion at m/z 54 and a fragment corresponding to the loss of a 28-mass-unit neutral species is consistent with the label being at the C1 position.

MS_Fragmentation cluster_labeled Acrylonitrile-1-¹³C cluster_unlabeled Unlabeled Acrylonitrile M_labeled [H₂C=CH-¹³C≡N]⁺˙ (m/z 54) Fragment_labeled [H₂C=CH]⁺ (m/z 26) M_labeled->Fragment_labeled Fragmentation Neutral_loss_labeled Loss of H¹³CN (28 Da) M_unlabeled [H₂C=CH-C≡N]⁺˙ (m/z 53) Fragment_unlabeled [H₂C=CH]⁺ (m/z 26) M_unlabeled->Fragment_unlabeled Fragmentation Neutral_loss_unlabeled Loss of HCN (27 Da)

Caption: Comparison of mass spectral fragmentation.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or gas chromatography).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI), to generate the molecular ion.

  • Mass Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

  • Data Interpretation: Compare the observed fragmentation pattern with the expected pattern for Acrylonitrile-1-¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Vibrational Signature

FTIR spectroscopy can also be used to confirm the presence of the ¹³C label, although it is less definitive for positional information compared to NMR. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Replacing a ¹²C with a ¹³C in the nitrile group will result in a discernible shift of the C≡N stretching frequency to a lower wavenumber.

For unlabeled acrylonitrile, the C≡N stretch typically appears around 2230-2240 cm⁻¹.[2] For Acrylonitrile-1-¹³C, this peak is expected to shift to a lower frequency by approximately 40-50 cm⁻¹.

Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹³C NMR Direct detection of ¹³C nucleiUnambiguous label position and isotopic enrichmentDefinitive, quantitativeLower sensitivity, longer acquisition times
¹H NMR Detection of ¹H nuclei and their coupling to ¹³CConfirms label position via ¹³C satellitesHigh sensitivity, readily availableIndirect evidence, requires high isotopic enrichment for clear satellites
Mass Spec. Measurement of mass-to-charge ratioConfirms label incorporation and provides positional information through fragmentationHigh sensitivity, small sample requirementFragmentation can be complex, positional information is inferred
FTIR Measurement of molecular vibrationsConfirms presence of the labeled functional groupFast, simpleIndirect evidence of labeling, does not provide definitive positional information

Conclusion: A Multi-faceted Approach for Absolute Confidence

While each of the discussed techniques provides valuable information, a comprehensive and self-validating approach relies on the synergistic use of multiple methods. For the unequivocal confirmation of the label position in Acrylonitrile-1-¹³C, the combination of ¹³C NMR and ¹H NMR spectroscopy is the most rigorous and recommended strategy. Mass spectrometry serves as an excellent complementary technique to confirm the molecular weight and provide supporting evidence for the label's location. FTIR can be used as a rapid preliminary check for the successful incorporation of the ¹³C into the nitrile group.

By employing these analytical strategies, researchers can ensure the isotopic integrity of their synthesized Acrylonitrile-1-¹³C, thereby safeguarding the validity and reliability of their experimental data and advancing their research with confidence.

References

  • Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare. Retrieved from [Link]

  • Carbon-13 satellites in the 1H NMR spectrum of CHCl3.docx. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectra of (a) Acrylonitrile (b) Polystyrene and (c) Grafted... (n.d.). ResearchGate. Retrieved from [Link]

  • Microstructure determination of acrylonitrile/butyl methacrylate copolymers using 13C NMR spectroscopy. (1991). Die Makromolekulare Chemie, 192(11), 2733–2739.
  • Complete Assignment of 1H and 13C NMR Spectra of Methacrylonitrile/Methylmethacrylate Copolymers. (n.d.). ResearchGate. Retrieved from [Link]

  • 1H NMR and 13C NMR Investigation of Microstructures of Carboxyl-Terminated Butadiene Acrylonitrile Rubbers. (2014). ResearchGate. Retrieved from [Link]

  • Acrylonitrile-1-13C | C3H3N | CID 12196256. (n.d.). PubChem. Retrieved from [Link]

  • MS spectra of (a) acrylamide and (b) 13 C3-acrylamide in a mixture of... (n.d.). ResearchGate. Retrieved from [Link]

  • Development of FTIR-Based Methods to Assess Degradation Levels in ABS Plastics. (n.d.). Diva-Portal.org. Retrieved from [Link]

  • ¹³C NMR spectrum of styrene/acrylonitrile/glycidyl methacrylate... (n.d.). ResearchGate. Retrieved from [Link]

  • 13C Satellite-Free 1H NMR Spectra. (2017). PubMed. Retrieved from [Link]

  • Acrylonitrile-1-13C | C3H3N | CID 12196256. (n.d.). PubChem. Retrieved from [Link]

  • Acrylonitrile CAS 107-13-1 | 800834. (n.d.). Merck Millipore. Retrieved from [Link]

  • Acrylonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of13C-labelled cinnamonitrile. (2002). ResearchGate. Retrieved from [Link]

  • Carbon-13 NMR satellite. (n.d.). Wikipedia. Retrieved from [Link]

  • Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. (1989). PubMed. Retrieved from [Link]

  • Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. (2020). RSC Publishing. Retrieved from [Link]

  • Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (2021). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • FTIR spectra of ABS and ABS‐MA. DCP and MA contents indicated. ABS, acrylonitrile‐butadiene‐styrene. (n.d.). ResearchGate. Retrieved from [Link]

  • Optical Properties of Poly (Vinyl Chloride-co-Vinyl Acetate-co-2-Hydroxypropyl Acrylate) / (Acrylonitrile). (n.d.). Research India Publications. Retrieved from [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. (2022). Frontiers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Management and Disposal of Acrylonitrile-1-13C: A Senior Scientist’s Guide

Executive Summary: The Hidden Hazard As researchers, we often focus on the toxicity of acrylonitrile (carcinogenicity and acute toxicity). However, the immediate operational threat during storage and disposal is explosiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Hazard

As researchers, we often focus on the toxicity of acrylonitrile (carcinogenicity and acute toxicity). However, the immediate operational threat during storage and disposal is explosive polymerization .

Acrylonitrile-1-13C is chemically identical to its unlabeled counterpart regarding reactivity. It is prone to spontaneous, exothermic polymerization if its inhibitor (typically MEHQ) is consumed or removed. A sealed waste container of uninhibited acrylonitrile can rupture with explosive force.

This guide prioritizes stabilization before disposal. Treat this isotope with the same rigor as standard acrylonitrile, but with added inventory precision due to its high cost.

Part 1: Physicochemical Safety Profile

Before handling waste, verify the material's state against these properties.

PropertyValueCritical Safety Implication
CAS Number 107-13-1 (Unlabeled)Use for RCRA/SDS lookup (Isotope often shares CAS for safety).
Flash Point -1°C (30°F)High Flammability. Ground all waste containers.
Boiling Point 77°CHigh vapor pressure; volatile toxic fumes.
Solubility ~7% in WaterForms separate layer if mixed with excess water (flammable top layer).
Incompatibility Strong Bases, Oxidizers NEVER mix with caustic soda or peroxides; causes explosive polymerization.
RCRA Code U009 Classified as "Toxic" and "Ignitable" waste.
Part 2: Pre-Disposal Stabilization (The "Expertise" Pillar)

The Golden Rule: Never dispose of "pure" acrylonitrile without verifying its stability.[1]

If you are disposing of an old bottle of Acrylonitrile-1-13C, you must perform a visual inspection first.

  • Check for Turbidity: If the liquid looks cloudy or yellowed, polymerization has already started. Do not shake. Handle as a potential explosive.

  • Inhibitor Verification: Acrylonitrile is usually inhibited with 35-45 ppm Monomethyl Ether of Hydroquinone (MEHQ). MEHQ requires dissolved oxygen to work.

    • Action: If the waste container will be stored for >1 week before pickup, ensure there is significant headspace (air) in the container. Do not purge with nitrogen, as this deactivates the inhibitor.

Part 3: Disposal Workflows
Protocol A: Bulk Liquid Waste (Unused Reagent or Reaction Mixtures)

For volumes >10 mL. Do not attempt benchtop neutralization.

  • Segregation: Select a dedicated waste container compatible with solvents (HDPE or Glass).

    • Crucial: Ensure the container is free of strong bases (e.g., Sodium Hydroxide, Ammonia).[2] Even trace amounts of base can initiate runaway polymerization [1].

  • Dilution (Optional but Recommended): If disposing of pure reagent, dilute 1:10 with a compatible non-reactive solvent (e.g., Hexane or Toluene) to reduce the polymerization heat risk.

  • Labeling: Mark as "Hazardous Waste - Flammable, Toxic." Explicitly list "Acrylonitrile-1-13C" and "RCRA U009".

  • Storage: Store in a flammable cabinet, away from light (which consumes inhibitor), until professional pickup.

Protocol B: Trace Residue & Glassware Decontamination

For syringes, flasks, and pipettes. This is the ONLY scenario where chemical treatment is advised.

WARNING: Acrylonitrile reacts violently with strong oxidizers. The following protocol uses dilute bleach, which is effective but must be done slowly to manage heat [2].

  • Setup: Work in a fume hood. Wear butyl rubber gloves (nitrile is permeable to acrylonitrile).

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Immersion: Submerge glassware fully. Let soak for 24 hours.

    • Mechanism:[2][3][4][5][6][7][8] Hypochlorite oxidizes the nitrile group, breaking down the toxic potential.

  • Rinse: After 24 hours, rinse glassware with copious water. Collect the first rinse as hazardous waste (due to potential residual organics). Subsequent rinses can go down the drain if permitted by local EHS.

Protocol C: Emergency Spill Management
  • Evacuate & Ventilate: Remove ignition sources immediately.

  • Absorb: Use Vermiculite or Sand .[3]

    • Do NOT use: Sawdust or paper towels. Acrylonitrile is volatile and flammable; these materials increase fire surface area.

  • Contain: Scoop into a sealable container. Label as hazardous waste.[5]

Part 4: Visualizing the Safety Logic
Diagram 1: The Polymerization Risk Pathway

Why we segregate from bases and oxidizers.

PolymerizationRisk Acryl Acrylonitrile-1-13C (Monomer) Polymer Runaway Polymerization (Exothermic) Acryl->Polymer Spontaneous (Slow) Base Trigger: Strong Base (NaOH, Ammonia) Base->Polymer Catalyzes (Fast) Oxidizer Trigger: Peroxides (Initiators) Oxidizer->Polymer Initiates (Fast) MEHQ Inhibitor (MEHQ) + Oxygen MEHQ->Acryl Stabilizes Explosion Container Rupture / Fire Polymer->Explosion Heat Buildup

Caption: Figure 1. The "Runaway" risk. Inhibitors (Green) prevent reaction, while Bases/Oxidizers (Red) trigger explosive polymerization.

Diagram 2: Waste Decision Tree

Operational logic for the researcher.

WasteDecision Start Waste Generated Type Determine Waste Type Start->Type Bulk Bulk Liquid (>10mL) Type->Bulk Trace Trace / Glassware Type->Trace Check Check Inhibitor/Turbidity Bulk->Check Treat Soak in 10% Bleach (24 Hours) Trace->Treat Segregate Segregate from BASES Check->Segregate Container HDPE/Glass Container (Leave Headspace) Segregate->Container Final Ship as RCRA U009 (Incineration) Container->Final Rinse Collect 1st Rinse Treat->Rinse Rinse->Final

Caption: Figure 2. Decision logic separating bulk chemical disposal from glassware decontamination protocols.

References
  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile: Hazard Recognition and Polymerization Risks.[1] United States Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Acrylonitrile: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[9] Listed Wastes: The U List (Toxic Wastes). RCRA Regulations 40 CFR 261.33. [Link]

  • PubChem. (2024). Acrylonitrile Compound Summary: Safety and Hazards.[3][4][5][10][11] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling Acrylonitrile-1-13C

Operational Directive: The Dual-Hazard Framework Handling Acrylonitrile-1-13C presents a unique convergence of risks: biological lethality and economic criticality . Unlike standard solvents, this stable isotope is a hig...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: The Dual-Hazard Framework

Handling Acrylonitrile-1-13C presents a unique convergence of risks: biological lethality and economic criticality . Unlike standard solvents, this stable isotope is a high-value asset used for precise metabolic tracking or NMR structural elucidation. A spill is not merely a safety incident; it is a significant financial loss and a compromise of experimental data integrity.

This guide deviates from standard "safety checklists" to provide a mechanism-based protocol . You must understand why standard lab safety often fails with this specific monomer to prevent exposure.

The "Cyanide Mimic" Mechanism

You must treat Acrylonitrile-1-13C as a cyanide precursor. Upon entering the bloodstream (via inhalation or skin absorption), it metabolizes via cytochrome P450 to 2-cyanoethylene oxide , which ultimately releases cyanide ions .[1] This inhibits cytochrome oxidase, causing cellular asphyxiation.[2]

  • Critical Implication: Standard organic solvent exposure protocols are insufficient. Medical response to exposure must treat for cyanide poisoning , not just chemical irritation.

The Hierarchy of Defense: PPE Selection

Standard laboratory nitrile gloves provide false security against acrylonitrile. The monomer permeates standard nitrile in under 5 minutes.

Hand Protection: The Permeation Barrier

Do not use standard exam gloves. You must use a material with a high breakthrough time.

MaterialBreakthrough TimeProtection LevelOperational Use
Butyl Rubber > 480 minsExcellent Mandatory for direct handling, synthesis, and waste transfer.
Silver Shield / 4H > 480 minsExcellent Best for spill cleanup; offers broad chemical resistance.
Viton > 240 minsGoodAcceptable alternative to Butyl.
Nitrile (Standard) < 5 mins DANGEROUS DO NOT USE as primary protection. Only acceptable as an outer "splash guard" over Butyl.
Latex < 1 minNone Strictly prohibited.

Scientist's Note: If dexterity is required for micro-syringe work, wear Silver Shield laminate gloves as liners, with disposable nitrile gloves on top to secure the fit. This provides the chemical barrier of the laminate with the grip of the nitrile.

Respiratory & Body Defense[1][2][3][4]
  • Primary Engineering Control: All handling must occur within a certified chemical fume hood functioning at face velocity >100 fpm.

  • Respiratory Backup: If work must occur outside a hood (e.g., instrument maintenance), a full-face respirator with Organic Vapor (OV) cartridges is the minimum requirement.

  • Body: A standard cotton lab coat is insufficient due to the flammability and skin absorption risk. Use a Tyvek® or chemically resistant apron over the lab coat during transfer procedures.

Protocol: Closed-System Syringe Transfer

To maximize yield of the expensive 13C isotope and minimize exposure, do not pour this reagent. Use a Closed-System Transfer method.

Prerequisites:

  • Dry nitrogen or Argon gas line.

  • Oven-dried glassware with septa.

  • Gas-tight syringe (glass/Teflon).

Step-by-Step Workflow:

  • Equilibration: Secure the Acrylonitrile-1-13C vial and the receiving reaction vessel. Cap both with fresh, chemically resistant septa (PTFE-faced silicone).

  • Pressure Equalization: Insert a small gauge needle connected to an inert gas line (N2/Ar) into the source vial to provide positive pressure. Do not bubble gas through the liquid; keep it in the headspace.

  • The Draw: Insert the gas-tight syringe through the septum. Draw the required volume slowly. The positive pressure from the gas line will assist the draw, preventing bubble formation (cavitation) which leads to volume errors.

  • The Transfer: Withdraw the syringe and immediately inject into the receiving vessel's septum.

  • Decontamination: Immediately draw acetone into the syringe and expel into a dedicated "Quench Waste" container (see Section 4) to neutralize residual monomer.

Visualizing the Decision Logic

G Start Task: Handle Acrylonitrile-1-13C Duration Est. Contact Duration? Start->Duration Short < 5 Minutes (Micro-transfer) Duration->Short High Dexterity Needed Long > 5 Minutes (Synthesis/Cleanup) Duration->Long High Exposure Risk Gloves1 Double Layer: Silver Shield Liner + Nitrile Outer Short->Gloves1 Gloves2 Heavy Duty Butyl Rubber Long->Gloves2 Hood Is Fume Hood Available? Gloves1->Hood Gloves2->Hood YesHood Proceed with Sash at proper height Hood->YesHood Yes NoHood STOP: Req. SCBA or Full Face OV Respirator Hood->NoHood No

Figure 1: PPE Selection Logic based on task duration and engineering controls.

Waste & Disposal: The Polymerization Hazard[5]

Acrylonitrile is unstable.[3][4] Improper disposal can lead to spontaneous, exothermic polymerization, potentially shattering waste containers.

Disposal Rules:

  • Segregation: NEVER mix Acrylonitrile waste with strong bases (e.g., Sodium Hydroxide), strong acids, or oxidizers. These catalyze rapid polymerization.

  • Stabilization: Ensure the waste stream contains a radical inhibitor (e.g., hydroquinone or MEHQ) if it is to be stored for any duration.

  • Quenching (Small Scale): For trace amounts in syringes or glassware, rinse with a dilute bleach solution (Sodium Hypochlorite) in a fume hood. The hypochlorite oxidizes the acrylonitrile, breaking the nitrile bond. Caution: This reaction is exothermic.

Emergency Response

In the event of exposure, time is the only variable you can control.

  • Skin Contact: Immediately wash with soap and water for 15 minutes.[5] Do not use solvent (alcohol/acetone) to wash skin; this accelerates absorption.

  • Inhalation: Move to fresh air immediately.

  • Medical Alert: Inform emergency responders that the patient has been exposed to an aliphatic nitrile and may require Cyanide Antidote Therapy (e.g., Hydroxocobalamin).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019).[6] Acrylonitrile: Systemic Agent.[1] CDC NIOSH Pocket Guide to Chemical Hazards. [Link]

  • World Health Organization (WHO). (2002).[1] Acrylonitrile: Concise International Chemical Assessment Document 39. (Mechanism of cyanide metabolism).[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Standard 1910.1045. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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